molecular formula CH6ClN3 B571439 Guanidine-15N3 hydrochloride CAS No. 121616-39-5

Guanidine-15N3 hydrochloride

Cat. No.: B571439
CAS No.: 121616-39-5
M. Wt: 98.509
InChI Key: PJJJBBJSCAKJQF-ZNYUTZBJSA-N
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Description

Guanidine-15N3 Hydrochloride is a labelled salt of guanidine, which has a good bacterial and fungicidal efficacy when used in low concentration and can also be used as disinfectant.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i2+1,3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJBBJSCAKJQF-ZNYUTZBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=[15NH])([15NH2])[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746056
Record name (~15~N_3_)Guanidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121616-39-5
Record name (~15~N_3_)Guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidine-15N3 hydrochloride
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Foundational & Exploratory

A Technical Guide to Guanidine-15N3 Hydrochloride: A Dual-Function Reagent in Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Guanidine-15N3 hydrochloride, a specialized, stable isotope-labeled compound that serves a unique dual purpose in modern research. It functions both as a powerful chaotropic agent for manipulating biomolecular structures and as a precise tracer for sophisticated analytical techniques. We will delve into the mechanistic principles, field-proven applications, and detailed methodologies that enable researchers to leverage this versatile reagent in proteomics, structural biology, and metabolomics.

Section 1: The Fundamental Duality of this compound

This compound is the isotopic form of guanidine hydrochloride where the three nitrogen atoms are the heavy isotope ¹⁵N instead of the common ¹⁴N.[1] This seemingly simple substitution creates a powerful two-in-one tool. On one hand, it retains the potent chaotropic properties of its unlabeled counterpart, capable of disrupting the non-covalent interactions that stabilize the native structure of proteins and nucleic acids.[2][3] On the other hand, the presence of the ¹⁵N labels provides a distinct mass and nuclear magnetic resonance signature, transforming the molecule into a valuable tracer for quantitative and structural analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4]

Its utility stems from this dual nature: it can be the agent that unfolds a protein for study, and simultaneously, a tool to track molecular fates and interactions with isotopic precision.

Section 2: Application as a Chaotropic Agent

As a strong chaotropic agent, guanidine hydrochloride disrupts the structure of macromolecules by interfering with hydrogen bonding and hydrophobic interactions.[2][5] This property is fundamental to several core laboratory workflows.

Protein Denaturation, Folding, and Stability Studies

The controlled denaturation of proteins is a cornerstone of biophysical chemistry, used to understand the forces governing their three-dimensional structure. Guanidine hydrochloride is a preferred denaturant for these studies.[5][6] By incrementally increasing the concentration of guanidine hydrochloride, researchers can induce a cooperative unfolding of a protein from its native state to a random coil. This transition can be monitored using techniques like circular dichroism or intrinsic tryptophan fluorescence.

The resulting data allows for the calculation of the protein's thermodynamic stability (ΔG°H₂O), a critical parameter in understanding protein function and the effects of mutations.[7] While effective, it's important to note that the ionic nature of Guanidine-HCl can mask some electrostatic interactions within proteins, which may yield different stability estimates compared to non-ionic denaturants like urea.[8][9]

Solubilization of Inclusion Bodies

Recombinant protein expression in hosts like E. coli often results in the formation of dense, insoluble aggregates known as inclusion bodies. Guanidine hydrochloride is the reagent of choice for solubilizing these aggregates.[5][10] High concentrations (typically 6 M) are used to completely denature and unfold the aggregated proteins, releasing individual polypeptide chains into solution.[10] This is the critical first step in virtually all protocols for refolding proteins from inclusion bodies into their biologically active conformation.[5][10]

Workflow for Solubilization and Refolding from Inclusion Bodies

G cluster_0 Cell Processing cluster_1 Inclusion Body Solubilization cluster_2 Purification & Refolding Harvest Harvest E. coli Cells Lyse Cell Lysis (e.g., Sonication) Harvest->Lyse Centrifuge1 Centrifugation Lyse->Centrifuge1 IsolateIB Isolate Insoluble Pellet (Inclusion Bodies) Centrifuge1->IsolateIB Solubilize Solubilize in 6M Guanidine-HCl IsolateIB->Solubilize Purify Denaturing Chromatography (e.g., Ni-NTA) Solubilize->Purify Refold Remove Denaturant (e.g., Dialysis, Dilution) Purify->Refold ActiveProtein Folded, Active Protein Refold->ActiveProtein

Caption: Workflow for purifying recombinant proteins from insoluble inclusion bodies.

Nucleic Acid Extraction

In molecular biology, the integrity of DNA and RNA during extraction is paramount. Guanidine-based reagents are integral components of lysis buffers because they rapidly and effectively denature proteins, including potent degradative enzymes like RNases and DNases.[11][12][13] This inactivation protects the nucleic acids from degradation the moment the cell is lysed.[11] Furthermore, the high salt concentration created by guanidine hydrochloride facilitates the binding of nucleic acids to silica membranes, a common principle in modern purification kits.[14]

Section 3: Application as an Isotopic Tracer

The incorporation of three ¹⁵N atoms makes this compound a powerful tool for tracing and quantification in analytical chemistry.[1][4] Stable isotopes are non-radioactive and safe to handle, making them ideal for a wide range of experiments.[15]

Precursor for Labeled Amino Acid Synthesis

One of the most sophisticated uses of this compound is as a chemical precursor for the synthesis of ¹⁵N-labeled L-arginine.[16][17] The guanidinium group of arginine is synthesized by reacting a precursor like ornithine with a guanidinylating agent. Using this compound in this reaction ensures that the resulting arginine molecule carries the heavy isotope label in its side chain. This ¹⁵N-labeled arginine can then be supplied in cell culture media for the expression of isotopically labeled proteins.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proteins enriched with ¹⁵N-labeled arginine are invaluable for NMR spectroscopy studies.[16] Heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC) rely on the presence of the ¹⁵N isotope to resolve individual signals for each amino acid residue, allowing for detailed investigation of:

  • Protein Structure: Determining the three-dimensional fold of a protein in solution.

  • Protein Dynamics: Studying molecular motions across a range of timescales.

  • Ligand Binding: Identifying the specific residues at the binding interface between a protein and its partner (e.g., another protein, a small molecule drug).[18]

Mass Spectrometry (MS)

In proteomics and metabolomics, this compound serves as a tracer and an internal standard for quantitative analysis.[4]

  • Metabolic Tracing: It can be used to track the metabolic fate of guanidino-containing compounds in biological systems.[1] For instance, it can be used to synthesize labeled arginine to study nitric oxide production pathways.[19]

  • Quantitative Proteomics: As a component in generating ¹⁵N-labeled standards, it enables absolute quantification of proteins. The labeled protein is spiked into a sample, and the ratio of the MS signal from the labeled (heavy) and unlabeled (light) peptides is used to determine the precise amount of the target protein.[20]

  • Enhanced Digestion Protocols: While unlabeled guanidine hydrochloride must typically be removed before MS analysis to prevent signal suppression[21], its use in initial denaturation steps can significantly improve protein digestion efficiency, especially for complex samples, leading to better peptide coverage.[22][23][24]

Isotopic Labeling and Analysis Workflow

G cluster_0 Synthesis & Labeling cluster_1 Analysis Guanidine Guanidine-15N3 HCl Synthesis Chemical Synthesis Guanidine->Synthesis Ornithine Ornithine Precursor Ornithine->Synthesis Arg15N L-Arginine (15N) Synthesis->Arg15N Expression Protein Expression (in E. coli or cell culture) Arg15N->Expression Protein15N 15N-Labeled Protein Expression->Protein15N NMR NMR Spectroscopy (Structure, Dynamics) Protein15N->NMR MS Mass Spectrometry (Quantification) Protein15N->MS

Caption: Synthesis of ¹⁵N-labeled protein for NMR and MS analysis.

Section 4: Key Experimental Protocols

Protocol 1: General Protein Denaturation
  • Preparation: Prepare a highly accurate stock solution of 8 M Guanidine-HCl in the desired buffer (e.g., 20 mM Phosphate, pH 7.4). Determine the precise concentration by measuring the refractive index.

  • Titration: Prepare a series of samples with a constant protein concentration and varying final concentrations of Guanidine-HCl (e.g., from 0 M to 6 M in 0.2 M increments).

  • Equilibration: Allow samples to equilibrate for a specified time (e.g., 2-12 hours) at a constant temperature.

  • Measurement: Measure the signal corresponding to protein folding (e.g., fluorescence emission maximum or circular dichroism signal at 222 nm).

  • Analysis: Plot the signal versus the denaturant concentration. Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cₘ) and the free energy of unfolding (ΔG°H₂O).

Protocol 2: Rapid Protein Digestion for Mass Spectrometry

This protocol is adapted from high-throughput proteomics workflows.[22][24]

  • Denaturation: Solubilize the protein sample in 6 M Guanidine-HCl, 50 mM Tris-HCl pH 8.0.

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

  • Alkylation: Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion (Option A - Dilution): Dilute the sample 10-fold with 50 mM Tris-HCl pH 8.0 to reduce the Guanidine-HCl concentration to <0.6 M. Add trypsin and incubate overnight at 37°C.

  • Digestion (Option B - Lys-C): Add endoproteinase Lys-C and incubate for 4 hours at 37°C (Lys-C remains active in higher Guanidine-HCl concentrations). Then, dilute 4-fold and add trypsin for overnight digestion.

  • Cleanup: Acidify the sample with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction column before LC-MS/MS analysis.[21]

Data Summary

PropertyValueSource
Chemical Name This compound[1]
CAS Number 121616-39-5[1]
Molecular Formula CH₆Cl¹⁵N₃[4]
Molecular Weight 98.51 g/mol [4]
Isotopic Purity Typically ≥98 atom % ¹⁵N
ApplicationTypical Unlabeled Guanidine-HCl ConcentrationPurpose
Protein Stability Studies 0 - 8 M (Titration)Controlled unfolding to measure thermodynamic stability.[7]
Inclusion Body Solubilization 6 - 8 MComplete denaturation of aggregated proteins.[5][10]
Nucleic Acid Lysis Buffer 4 - 6 MDenaturation of nucleases and other proteins.[14]
Protein Digestion (Initial) 6 MDenaturation prior to reduction and alkylation.[22]

Conclusion

This compound is far more than a simple denaturant. It is a sophisticated, dual-function reagent that bridges the gap between biophysical chemistry and analytical chemistry. Its ability to controllably unfold macromolecules while simultaneously serving as a stable isotope tracer makes it an indispensable tool for researchers investigating protein structure, stability, and dynamics, as well as those developing quantitative assays for complex biological systems. The continued application of this compound will undoubtedly fuel further discoveries in drug development, structural biology, and systems-level proteomics.

References

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  • Poulsen, J. W., Madsen, C. T., Young, C., Poulsen, F. M., & Nielsen, M. L. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Journal of Proteome Research, 12(2), 1020–1030. [Link]

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  • PHAIDRA. Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. [Link]

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Sources

An In-Depth Technical Guide to Guanidine-15N3 Hydrochloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical and physical properties of Guanidine-15N3 hydrochloride, a stable isotope-labeled compound indispensable in modern biochemical and biomedical research. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles behind its application, supported by field-proven insights and detailed experimental protocols.

Introduction: The Significance of Isotopic Labeling with this compound

Guanidine hydrochloride is a powerful chaotropic agent widely recognized for its ability to denature proteins by disrupting the intricate network of non-covalent interactions that stabilize their native conformation.[1] The introduction of the stable isotope, Nitrogen-15 (¹⁵N), at all three nitrogen positions transforms this fundamental biochemical tool into a sophisticated probe for a variety of analytical techniques. This compound allows for the precise tracking and quantification of nitrogen atoms in biological systems, making it an invaluable asset in metabolic studies, protein synthesis analysis, and advanced spectroscopic applications such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]

This guide will navigate through the essential chemical and physical characteristics of this compound, its analytical characterization, and its pivotal applications, with a focus on protein denaturation and isotopic labeling for structural biology.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective and safe use in a laboratory setting.

PropertyValueSource(s)
Chemical Name This compound[4][5]
Synonyms Guanidine-15N3 monohydrochloride, Guanidinium-15N3 chloride[2][6]
CAS Number 121616-39-5[1][4]
Molecular Formula CH₅¹⁵N₃·HCl[1][7]
Molecular Weight 98.51 g/mol [4][8]
Isotopic Purity Typically ≥98 atom % ¹⁵N[4][5]
Appearance White crystalline solid/powder[4][9]
Melting Point 185-189 °C (literature)[4][10]
Solubility in Water Highly soluble. Approximately 6 M at room temperature. Heating to ~35°C is required to achieve an 8 M solution.[7][9]
pKa 13.6 (for unlabeled Guanidine)[11]

This compound is a hygroscopic solid and should be stored in a cool, dry place with the container tightly sealed to prevent moisture absorption.[12][13]

Analytical Characterization

The identity and purity of this compound are typically confirmed through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry will reveal a characteristic mass shift compared to its unlabeled counterpart. The molecular ion of the ¹⁵N-labeled guanidinium cation ([CH₅¹⁵N₃]⁺) is expected at m/z 63, a 3-unit increase from the unlabeled guanidinium ion (m/z 60), directly confirming the incorporation of three ¹⁵N atoms.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The FTIR spectrum of guanidine hydrochloride shows characteristic peaks corresponding to N-H stretching, C=N stretching, and N-H bending vibrations. While isotopic substitution with ¹⁵N will induce slight shifts in the vibrational frequencies to lower wavenumbers, the overall spectral pattern will be very similar to that of the unlabeled compound. A reference spectrum for unlabeled guanidine hydrochloride can be found in various spectral databases.[16][17]

Key Applications and Experimental Protocols

This compound's utility spans several areas of biochemical research, primarily centered around its chaotropic nature and its isotopic label.

Protein Denaturation and Refolding Studies

Guanidine hydrochloride is a more potent denaturant than urea.[1] A 6 M solution is often sufficient to completely unfold most proteins.[8] This process is crucial for solubilizing proteins from inclusion bodies, assessing protein stability, and in protein refolding protocols to obtain biologically active material.[18][19]

The denaturation process involves the disruption of the delicate balance of non-covalent forces that maintain a protein's three-dimensional structure. Guanidine hydrochloride achieves this through:

  • Disruption of Hydrogen Bonds: It competes with and breaks the intramolecular hydrogen bonds that are fundamental to secondary structures like alpha-helices and beta-sheets.[1]

  • Weakening of the Hydrophobic Effect: It increases the solubility of nonpolar amino acid side chains, thereby disrupting the hydrophobic core that is a major driving force for protein folding.[1]

  • Direct Interaction: Guanidinium ions can directly bind to the protein surface, favoring the unfolded state.[1]

This protocol provides a general guideline for the denaturation of a protein sample. The optimal conditions, particularly the final guanidine hydrochloride concentration, may need to be determined empirically for each specific protein.[1]

Materials:

  • This compound (or unlabeled Guanidine hydrochloride)

  • Buffer of choice (e.g., Tris-HCl, Phosphate-buffered saline)

  • Protein sample

  • Reducing agent (optional, e.g., DTT, β-mercaptoethanol) for proteins with disulfide bonds.

  • Spectrometer (e.g., Circular Dichroism, Fluorescence) to monitor unfolding.

Procedure:

  • Preparation of a 6 M Guanidine Hydrochloride Stock Solution:

    • To prepare 100 mL of a 6 M solution, weigh out 59.11 g of this compound.

    • In a beaker with a magnetic stir bar, add the this compound.

    • Add the desired buffer to a volume slightly less than 100 mL (e.g., 80 mL).

    • Stir at room temperature until the solid is completely dissolved. This may take some time.

    • Adjust the final volume to 100 mL with the buffer.

    • Verify and, if necessary, adjust the pH of the solution after the guanidine hydrochloride has dissolved.

  • Protein Denaturation:

    • Start with a concentrated protein sample to minimize dilution.

    • Add the 6 M Guanidine hydrochloride stock solution to your protein sample to achieve the desired final concentration (typically between 3 M and 6 M).[8]

    • If the protein contains disulfide bonds that need to be reduced to achieve complete unfolding, add a reducing agent such as DTT to a final concentration of 5-10 mM.

    • Incubate the sample at a controlled temperature (e.g., room temperature) for a sufficient time to allow for complete unfolding. This can range from minutes to several hours. The unfolding process can be monitored using spectroscopic techniques.

Isotopic Labeling for NMR Structural Studies

While this compound is not typically used as the primary nitrogen source for uniform labeling of proteins during expression in systems like E. coli (where ¹⁵NH₄Cl is more common), it can be a crucial component in specific labeling strategies and in the refolding of deuterated proteins for NMR studies.[4][20] For instance, after expressing a protein in D₂O-based minimal media to achieve high levels of deuteration (which simplifies NMR spectra of large proteins), the protein is often purified from inclusion bodies under denaturing conditions using guanidine hydrochloride.[4] The subsequent refolding into an aqueous H₂O-based buffer allows for the exchange of deuterons at exchangeable amide positions for protons, making them visible in ¹H-¹⁵N HSQC experiments. Using ¹⁵N-labeled guanidine hydrochloride in this process ensures that the denaturing agent itself does not contribute to any background signal in ¹⁵N-edited NMR experiments.

G cluster_expression Protein Expression cluster_purification Purification & Refolding cluster_analysis Analysis expr E. coli expression in D₂O-based minimal medium with ¹⁵NH₄Cl harvest Cell Harvesting expr->harvest lysis Cell Lysis & Isolation of Inclusion Bodies harvest->lysis solubilize Solubilization in 6 M Guanidine-¹⁵N₃ HCl lysis->solubilize chrom Affinity Chromatography (denaturing conditions) solubilize->chrom refold Refolding by dialysis into H₂O-based buffer chrom->refold nmr NMR Spectroscopy (¹H-¹⁵N HSQC) refold->nmr

Caption: Workflow for preparing a deuterated, ¹⁵N-labeled protein for NMR analysis.

Safety and Handling

Guanidine hydrochloride is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[11][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[22]

  • Handling: Avoid generating dust. Use in a well-ventilated area or with appropriate exhaust ventilation.[11][22] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][23] Keep the container tightly closed.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[11][21]

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before use.[11][21][22]

Conclusion

This compound is a specialized and powerful tool for researchers in the life sciences. Its properties as a potent protein denaturant are enhanced by the presence of the ¹⁵N stable isotope, enabling advanced analytical applications. A thorough understanding of its chemical and physical properties, coupled with the implementation of robust experimental protocols and adherence to safety guidelines, will empower researchers to leverage this compound to its full potential in elucidating complex biological processes.

References

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  • Williamson, D., & Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555–1567. Retrieved from [Link]

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Sources

Guanidine-15N3 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Guanidine-15N3 Hydrochloride for Advanced Research Applications

Introduction

This compound is a stable isotope-labeled (SIL) form of guanidine hydrochloride, a compound widely recognized for its potent chaotropic and protein denaturing properties.[1][2] The incorporation of three heavy nitrogen-15 (¹⁵N) isotopes into the guanidine core provides a mass shift that makes it an invaluable tool for researchers, scientists, and drug development professionals.[3] This guide offers a comprehensive overview of its fundamental properties, synthesis considerations, and critical applications, with a focus on providing actionable insights for laboratory practice. The presence of the ¹⁵N labels allows for precise tracking and quantification in complex biological matrices, positioning this compound as a key enabling reagent in modern proteomics, metabolomics, and pharmaceutical research.[3][4]

Core Physicochemical Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. This compound is a white crystalline solid that is highly soluble in water.[2][5] Its key identifiers and physical characteristics are summarized below.

PropertyValueSource(s)
CAS Number 121616-39-5[3][5][6]
Molecular Formula CH₅¹⁵N₃·HCl[6]
Linear Formula H₂¹⁵NC(=¹⁵NH)¹⁵NH₂·HCl[5]
Molecular Weight 98.51 g/mol [4][5][6]
Isotopic Purity Typically ≥98 atom % ¹⁵N[5]
Mass Shift M+3[5]
Physical Form Solid / Crystalline Powder[5]
Melting Point 185-189 °C[5]
Solubility Highly soluble in water[2]

Synthesis and Isotopic Labeling

The synthesis of unlabeled guanidine hydrochloride is typically achieved through the reaction of dicyandiamide with ammonium chloride at elevated temperatures (170-230°C).[7][8] This process involves a melt reaction to produce the crude product, which is then purified through dissolution, filtration, and recrystallization.

For the isotopically labeled this compound, the synthetic pathway remains conceptually similar but necessitates the use of precursors enriched with the nitrogen-15 isotope. The strategic introduction of ¹⁵N-labeled reagents, such as ¹⁵N-ammonium chloride, is critical to achieving the desired triply-labeled final product.

G cluster_0 Precursor Synthesis & Labeling cluster_1 Core Reaction cluster_2 Purification & Isolation precursor1 Dicyandiamide reaction Melt Reaction (170-230°C) precursor1->reaction precursor2 ¹⁵N-Ammonium Chloride precursor2->reaction purification Dissolution Filtration Recrystallization reaction->purification Crude Product product Guanidine-¹⁵N₃ Hydrochloride purification->product Final Product G sample Biological Sample (Contains Unlabeled Analyte) standard Add Known Amount of Guanidine-¹⁵N₃ HCl sample->standard prep Sample Preparation (e.g., Protein Precipitation, Extraction) standard->prep analysis LC-MS or NMR Analysis prep->analysis data Data Processing analysis->data Measure Peak Area Ratio (Labeled/Unlabeled) result Accurate Quantification of Analyte data->result

Caption: Workflow for using Guanidine-15N3 HCl as an internal standard.

Tracer in Metabolic and Biochemical Studies

The ¹⁵N labels serve as a tracer to follow the metabolic fate of guanidino compounds in biological systems. [3]Researchers can introduce this compound into cell cultures or in vivo models to track its incorporation into downstream metabolites, study nitrogen metabolism, and elucidate biochemical pathways. [3]This is particularly valuable in drug development for understanding the mechanism of action and metabolic profile of guanidine-based therapeutics. [9]

Protein Denaturation and Structural Studies

While unlabeled guanidine hydrochloride is famous for its use as a strong protein denaturant, the ¹⁵N-labeled version offers unique advantages. [1][10]In structural biology, particularly using NMR, this compound can be used to study the processes of protein denaturation and refolding. The ¹⁵N labels provide specific spectroscopic signals that can be monitored to understand the interactions between the denaturant and the protein at an atomic level.

Experimental Protocol: Use as an Internal Standard in LC-MS

This protocol provides a validated methodology for using this compound as an internal standard for quantifying an unlabeled analyte in a plasma sample.

Objective: To accurately quantify Analyte X in human plasma using a calibration curve and this compound as an internal standard (IS).

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Analyte X in methanol.

    • Prepare a 1 mg/mL stock solution of this compound (IS) in methanol. The causality for using methanol is its ability to solubilize the compounds and its compatibility with protein precipitation.

  • Preparation of Calibration Standards and QC Samples:

    • Serially dilute the Analyte X stock solution with methanol to prepare working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare separate working solutions for Quality Control (QC) samples (Low, Mid, High concentrations).

  • Preparation of Internal Standard Working Solution:

    • Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. Acetonitrile is chosen as the protein precipitation solvent for its efficiency.

  • Sample Preparation Workflow:

    • Aliquot 50 µL of blank plasma, calibration standards, QC samples, and unknown samples into separate 1.5 mL microcentrifuge tubes.

    • Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to each tube. This step simultaneously adds the IS and precipitates plasma proteins.

    • Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis. This self-validating step ensures that only the soluble fraction containing the analyte and IS is injected, preventing column clogging.

  • LC-MS Analysis:

    • Inject the prepared samples onto an appropriate LC-MS system.

    • Develop a chromatographic method to separate the analyte from matrix interferences.

    • Set up the mass spectrometer to monitor specific precursor-product ion transitions for both the unlabeled analyte and the Guanidine-15N3 HCl (IS).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the IS for all standards, QCs, and samples.

    • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety and Handling

While isotopic labeling does not alter the fundamental chemical reactivity, this compound should be handled with the same precautions as its unlabeled counterpart. [11][12]It is classified as harmful if swallowed and causes skin and eye irritation. [13]

Hazard Category Precautionary Measures Source(s)
Handling Use with adequate ventilation. Minimize dust generation. Wash hands thoroughly after handling. [11][12]
Personal Protective Equipment (PPE) Wear appropriate safety glasses, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat. [13][14]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. The compound is hygroscopic (absorbs moisture from the air). [11][14]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. [11][13]
First Aid (Skin) Immediately flush skin with plenty of water. Remove contaminated clothing. [11]

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [12]|

Conclusion

This compound is more than just an isotopically labeled compound; it is a precision tool that enables researchers to achieve higher standards of accuracy and insight in quantitative and mechanistic studies. Its role as an internal standard in mass spectrometry and NMR is critical for robust analytical method development in the pharmaceutical industry. [4]Furthermore, its utility as a metabolic tracer provides a window into complex biological processes, making it an indispensable reagent for scientists working at the forefront of biochemical and medical research. [3]Proper understanding of its properties, applications, and handling procedures is key to unlocking its full potential in the laboratory.

References

  • Cole-Parmer. Material Safety Data Sheet - Guanidine hydrochloride. [Link]

  • Bioshop Canada. safety data sheet - guanidine hydrochloride. [Link]

  • Noveeast. Guanidine Hydrochloride for Biochemical & Pharmaceutical Applications. [Link]

  • Autech Industry. Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. [Link]

  • BioSpectra, Inc. Safety Data Sheet Guanidine Hydrochloride. [Link]

  • Solubility of Things. Guanidine hydrochloride. [Link]

  • Yacoo Science. What Are The Applications of Guanidine hydrochloride (50-01-1). [Link]

  • Shizuishan Pengsheng Chemical Co., Ltd. Manufacture process for Guanidine hydrochloride. [Link]

  • Journal of Chemical and Pharmaceutical Research. Applications of Guanidine in Pharmaceutical Field. [Link]

  • PubChem. Guanidine Hydrochloride. [Link]

  • Google Patents. US4542240A - Process for the production of guanidine hydrochloride.
  • Google Patents. CN1247536C - Process for preparing guanidine hydrochloride.

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Principle of isotopic labeling with Guanidine-15N3 hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isotopic Labeling with Guanidine-¹⁵N₃ Hydrochloride

Abstract

In the landscape of quantitative proteomics, the ability to accurately measure changes in protein abundance is paramount for unraveling complex biological processes and accelerating drug discovery. Isotopic labeling strategies coupled with mass spectrometry (MS) have become cornerstone technologies for achieving this. This guide provides a comprehensive exploration of a powerful and cost-effective chemical labeling method: the guanidination of lysine residues using Guanidine-¹⁵N₃ hydrochloride. We will dissect the core chemical principles, provide field-proven experimental protocols, and discuss the strategic advantages of converting lysine to its ¹⁵N-labeled homoarginine analog. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to successfully implement this technique for robust and reliable protein quantification.

The Foundational Chemistry: The Guanidination Reaction

At its core, the utility of this labeling strategy hinges on a specific chemical transformation known as guanidination. This reaction targets the primary ε-amino group on the side chain of lysine residues within a protein or peptide.

The "Arginine Effect": A Boost for Mass Spectrometry

Tryptic digestion, a standard in proteomics workflows, cleaves proteins C-terminal to lysine (Lys) and arginine (Arg) residues. However, in mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), peptides ending in arginine exhibit a significantly stronger signal than those ending in lysine.[1] This is due to the higher basicity (pKa ≈ 12.5) of arginine's guanidinium group compared to lysine's primary amine (pKa ≈ 10.5), which facilitates more efficient protonation and ionization.[1]

Guanidination masterfully exploits this "arginine effect." By reacting the ε-amino group of lysine with a guanidinating agent, it is converted into a homoarginine residue, an analog of arginine.[1][2] This chemical conversion effectively makes lysine-terminated peptides behave like arginine-terminated peptides in the mass spectrometer, leading to enhanced ionization efficiency and a marked improvement in their detection.[3]

Introducing the Isotopic Label: Guanidine-¹⁵N₃ Hydrochloride

The quantitative power of this technique is introduced by using an isotopically labeled version of the guanidinating reagent. Guanidine-¹⁵N₃ hydrochloride is a specialized molecule where the three nitrogen atoms of the guanidino group are heavy ¹⁵N isotopes instead of the common ¹⁴N isotope.[4][5]

When a peptide is derivatized with this "heavy" reagent, each modified lysine residue gains a predictable mass increment due to the three ¹⁵N atoms. This stable isotope tag does not alter the chemical properties of the peptide but provides a clear mass signature for detection by the mass spectrometer.

Caption: Chemical conversion of a lysine residue to ¹⁵N₃-labeled homoarginine.

Principle of Differential Labeling for Quantitative Analysis

The strategy for relative quantification involves differential labeling of two distinct samples (e.g., "Control" vs. "Treated").

  • Sample Preparation: Two protein samples are independently extracted, denatured, and digested with trypsin.

  • Differential Labeling: One peptide digest (e.g., Control) is labeled with a "light," unlabeled guanidinating reagent (such as O-methylisourea). The other peptide digest (e.g., Treated) is labeled with the "heavy" Guanidine-¹⁵N₃ hydrochloride.[6]

  • Sample Combination: The light- and heavy-labeled samples are then combined into a single mixture. This step is crucial as it ensures that both samples are subjected to identical downstream processing and analysis, minimizing experimental variability.

  • Mass Spectrometry Analysis: The combined sample is analyzed by LC-MS/MS. In the mass spectrum, each guanidinated peptide appears as a pair of peaks—a doublet.

  • Quantification: The "light" peak corresponds to the peptide from the control sample, and the "heavy" peak corresponds to the peptide from the treated sample. The mass difference between the peaks is fixed and predictable based on the number of lysine residues in the peptide. The relative abundance of the peptide in the two original samples is determined by calculating the ratio of the signal intensities of the heavy and light peaks.[6][7]

cluster_workflow Quantitative Proteomics Workflow P1 Sample A (e.g., Control) D1 Tryptic Digestion P1->D1 P2 Sample B (e.g., Treated) D2 Tryptic Digestion P2->D2 L1 Light Labeling (14N-Guanidination) D1->L1 L2 Heavy Labeling (15N3-Guanidination) D2->L2 C Combine Samples L1->C L2->C MS LC-MS/MS Analysis C->MS DA Data Analysis (Calculate Peak Ratios) MS->DA

Caption: Workflow for relative protein quantification using differential guanidination.

Strategic & Technical Considerations

Advantages of Guanidine-¹⁵N₃ Labeling
  • Enhanced Signal: Significantly improves the detection of lysine-containing peptides, increasing overall protein sequence coverage.[1][8]

  • Cost-Effectiveness: The reagents are generally less expensive than many other commercial isotopic labeling kits.[6]

  • Universality: As a post-digestion chemical labeling method, it can be applied to virtually any protein sample, regardless of its source or the organism's ability to incorporate metabolic labels.

  • Robust Chemistry: The guanidination reaction is specific and high-yielding when performed under optimal conditions.[2]

Key Experimental Parameters
  • Reaction pH: The guanidination reaction is highly pH-dependent and requires alkaline conditions (pH > 10.5, optimally around 11.3) to ensure the lysine ε-amino group is deprotonated and thus reactive.[1] Ammonium hydroxide is a commonly used buffer for this purpose.[6]

  • Reaction Completion: For accurate quantification, the labeling reaction must be driven to completion. Incomplete labeling will skew quantitative ratios and complicate data analysis. It is essential to validate the reaction efficiency.[2]

  • Sample Purity: Salts and other buffer components from the guanidination reaction can interfere with MALDI-MS analysis. A desalting step using C18 solid-phase extraction (e.g., ZipTips) is mandatory before spotting the sample onto the MALDI plate.[1]

  • Side Reactions: While highly specific for the ε-amino group of lysine, side reactions can occur at the N-terminus of peptides under certain conditions (e.g., high temperature or prolonged incubation).[9] Protocols should be optimized to minimize this.

Experimental Methodologies

Protocol 1: In-Solution Guanidination of Tryptic Peptides

This protocol outlines the standard procedure for labeling tryptically digested proteins for quantitative MS analysis.

Materials:

  • Lyophilized peptide samples (from tryptic digestion)

  • Guanidination Reagent: Guanidine-¹⁵N₃ hydrochloride or O-methylisourea hemisulfate (for light labeling)

  • Guanidination Buffer: 2.85 M Ammonium Hydroxide (NH₄OH)

  • Reaction Stop Solution: 10% Trifluoroacetic Acid (TFA)

  • Ultrapure water

  • C18 Desalting Tips

Procedure:

  • Reagent Preparation: Prepare the Guanidination Reagent solution by dissolving O-methylisourea hemisulfate (or the ¹⁵N₃-labeled equivalent) in ultrapure water. A typical concentration is ~1.1 M.[10]

  • Peptide Reconstitution: Reconstitute the dried peptide sample in a small volume (e.g., 10 µL) of ultrapure water or a low-concentration ammonium bicarbonate buffer.

  • pH Adjustment: To ensure optimal pH for the reaction, add an equal volume (10 µL) of the Guanidination Buffer (e.g., 2.85 M NH₄OH) to the peptide solution. Vortex briefly to mix.

  • Labeling Reaction: Add 10 µL of the prepared Guanidination Reagent to the peptide/buffer mixture. For the "no guanidination" or "light" control, add an equivalent volume of ultrapure water instead of the reagent.

  • Incubation: Incubate the reaction mixture for 30 minutes at 65°C in a heat block or water bath. Causality Note: The elevated temperature accelerates the reaction to ensure it reaches completion within a practical timeframe.

  • Stopping the Reaction: Stop the reaction by acidifying the sample. Add 30-60 µL of the Stop Solution (10% TFA) to bring the pH below 3. This protonates the remaining amines, halting the reaction.

  • Sample Desalting: Before MS analysis, the sample must be desalted to remove interfering salts and excess reagents. Use a C18 tip according to the manufacturer's protocol. Elute the purified peptides in a suitable solvent for MS (e.g., 50% acetonitrile, 0.1% TFA).

Self-Validation: To verify reaction completion, analyze a small aliquot of a standard peptide (e.g., Angiotensin) before and after the guanidination procedure. The spectrum of the guanidinated sample should show a complete shift in the peptide's mass (a monoisotopic mass increase of 42.0218 Da per lysine) and the disappearance of the original peak.

Protocol 2: Mass Spectrometry and Data Analysis
  • MS Acquisition: Analyze the combined, desalted sample using a MALDI-TOF/TOF or LC-ESI-MS/MS instrument. Acquire data in a manner that allows for both peptide identification (MS/MS) and quantification (MS1).

  • Data Processing: Use appropriate software to process the raw data. The key steps involve:

    • Peak Picking: Identifying all isotopic clusters in the MS1 spectra.

    • Feature Finding: Locating the "light" and "heavy" peptide pairs based on their expected mass difference.

    • Database Searching: Submitting the MS/MS fragmentation data to a search engine (e.g., Mascot, Sequest) to identify the peptide sequences.

  • Quantification: For each identified peptide pair, calculate the ratio of the integrated area of the heavy peak to the light peak.

  • Protein-Level Quantification: Aggregate the peptide ratios to infer the relative abundance of the parent proteins. Statistical tests should be applied to determine the significance of observed changes.

Data Presentation and Troubleshooting

Quantitative data should be summarized clearly to facilitate interpretation.

Table 1: Example Quantitative Proteomics Data Summary

Protein IDPeptide Sequencem/z (Light)m/z (Heavy)Heavy/Light Ratiop-valueRegulation
P02769K.VPQVSTPTLVEVSR.N915.04918.042.540.008Up
P62258K.DLQDMIAQYADETR.R899.43902.430.450.012Down
P10636R.YFDEEFLK.L572.27575.271.050.890Unchanged

Table 2: Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Labeling Reaction pH too low; Insufficient incubation time/temperature; Degraded reagent.Verify pH of the reaction buffer is >10.5. Increase incubation time or temperature slightly. Use freshly prepared guanidination reagent.[11]
Poor MS Signal High salt concentration in the sample; Low peptide concentration.Ensure thorough desalting with a C18 tip post-reaction. Concentrate the sample before analysis.
Unexpected Mass Shifts Side reactions at the N-terminus or other residues.[11]Optimize reaction conditions (lower temperature, shorter incubation). Use a protocol that minimizes N-terminal reactions.[11]
No "Heavy" Peak Seen Failure of the heavy labeling reaction; Sample mixing error.Re-run the heavy labeling reaction with fresh reagents. Verify that both light and heavy samples were combined before MS analysis.

Conclusion

Isotopic labeling through guanidination with Guanidine-¹⁵N₃ hydrochloride is a robust, accessible, and powerful technique in the quantitative proteomics toolkit. By converting lysine to a ¹⁵N-labeled homoarginine, it not only facilitates accurate relative quantification but also enhances the mass spectrometric detection of lysine-containing peptides. Understanding the underlying chemistry, carefully controlling reaction parameters, and validating the workflow are critical for success. When properly implemented, this method provides researchers and drug development professionals with a reliable means to quantify proteome-wide changes, offering deep insights into cellular function, disease mechanisms, and therapeutic response.

References

  • Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. (n.d.).
  • Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. (n.d.).
  • Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. (2013). Analytical Chemistry. [Link]

  • Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. (2019). Analytical Chemistry. [Link]

  • Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. (2015). Amino Acids. [Link]

  • Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. (2007). Journal of Biomolecular NMR. [Link]

  • Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. (2004). Journal of Proteome Research. [Link]

  • Measurement of >15>N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. (1991). Biological Mass Spectrometry. [Link]

  • Rapid determination of [guanidino-15N]arginine in plasma with gas chromatography--mass spectrometry: application to human metabolic studies. (1983). Analytical Biochemistry. [Link]

  • Guanidination Chemistry for Qualitative and Quantitative Proteomics. (2006). Rapid Communications in Mass Spectrometry. [Link]

  • Guanidination reaction. (n.d.). ResearchGate. [Link]

  • Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. (2013). Analytical Chemistry. [Link]

  • Optimization of Guanidination Procedures for MALDI Mass Mapping. (2002). Analytical Chemistry. [Link]

  • An optimized guanidination method for large-scale proteomic studies. (2016). Proteomics. [Link]

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Guanidine-15N3 Hydrochloride: A Comprehensive Technical Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing the frontiers of molecular understanding, isotopic labeling is an indispensable tool. The precise incorporation of stable isotopes into biomolecules enables a suite of powerful analytical techniques, from Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation to mass spectrometry (MS) for quantitative proteomics. This guide provides an in-depth exploration of Guanidine-15N3 hydrochloride as a versatile and efficient nitrogen source for the isotopic labeling of proteins and other nitrogen-containing biomolecules. We will delve into the underlying metabolic pathways, provide detailed experimental protocols for common research models, and discuss the critical considerations for successful and reproducible labeling experiments.

The Foundation: Isotopic Labeling with Nitrogen-15

Isotopic labeling is the practice of replacing an atom in a molecule with one of its isotopes. Nitrogen-15 (15N) is a stable, non-radioactive isotope of nitrogen. While the natural abundance of 15N is only about 0.37%, it can be enriched in biological samples by providing a 15N-labeled nutrient source during cell growth or protein expression. This enrichment allows for the differentiation of labeled molecules from their unlabeled counterparts in analytical experiments.

The primary applications of 15N labeling in biomedical research include:

  • NMR Spectroscopy: 15N labeling is fundamental for protein NMR. It simplifies complex spectra and enables the use of powerful multidimensional experiments to determine the three-dimensional structure and dynamics of proteins in solution.[1][2]

  • Quantitative Mass Spectrometry: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), 15N labeling allows for the precise relative or absolute quantification of proteins between different cell populations.[3] This is crucial for understanding changes in protein expression in response to drug treatment, disease, or other stimuli.

This compound: A Novel Nitrogen Source

Traditionally, 15N-labeled ammonium salts (e.g., 15NH4Cl) or amino acids have been the go-to sources for metabolic labeling.[4][5] this compound presents a compelling alternative, offering three 15N atoms per molecule. This trivalent nitrogen source has the potential to be a highly efficient donor for isotopic enrichment.

Chemical Properties and Rationale for Use

Guanidine hydrochloride is a well-characterized chaotropic agent, known for its ability to denature proteins at high concentrations. However, at the lower concentrations required for metabolic labeling, it can be utilized by certain microorganisms as a nitrogen source. The hydrochloride salt form ensures good solubility in aqueous culture media.

The core advantage of this compound lies in its stoichiometry. With three 15N atoms, it offers a concentrated source of the stable isotope, which can be particularly beneficial in situations where high levels of enrichment are desired or when media formulations have limitations on the total salt concentration.

The Metabolic Journey: From Guanidine to Protein

The successful incorporation of 15N from this compound into proteins hinges on the cell's ability to metabolize the guanidinium group. In many bacteria, this process is initiated by specific enzymatic pathways that degrade guanidine, releasing its nitrogen atoms into the central nitrogen metabolism.

Enzymatic Degradation of Guanidine

Recent research has elucidated the key enzymes involved in guanidine catabolism in bacteria. The primary pathway involves the following steps:

  • Guanidinase Activity: An enzyme, often a member of the arginase superfamily, catalyzes the hydrolysis of guanidine to urea and ammonia.[6]

  • Urea Carboxylase and Allophanate Hydrolase: In some bacteria, a urea carboxylase preferentially acts on guanidine, initiating its degradation. This is followed by the action of other enzymes, such as carboxyguanidine deiminase and allophanate hydrolase, to ultimately yield ammonia and carbon dioxide.[4][7]

Both pathways result in the liberation of 15N-labeled ammonia and/or the nitrogen atoms within urea.

Entry into Central Nitrogen Metabolism

The released 15N-ammonia enters the cell's central nitrogen pool. From here, it is primarily assimilated into the amino acids glutamate and glutamine through the action of glutamate dehydrogenase and glutamine synthetase, respectively. These two amino acids then serve as the primary nitrogen donors for the biosynthesis of all other amino acids, purines, and pyrimidines. This intricate network of transamination reactions ensures the widespread distribution of the 15N label throughout the proteome.

metabolic_pathway Guanidine_15N3 Guanidine-15N3 Hydrochloride Urea_15N2 Urea (15N2) Guanidine_15N3->Urea_15N2 Guanidinase Ammonia_15N Ammonia (15NH3) Guanidine_15N3->Ammonia_15N Guanidinase / Other Enzymatic Steps Urea_15N2->Ammonia_15N Urease Central_N_Pool Central Nitrogen Pool Ammonia_15N->Central_N_Pool Glutamate_Glutamine Glutamate / Glutamine (15N) Central_N_Pool->Glutamate_Glutamine Glutamate Dehydrogenase / Glutamine Synthetase Other_Amino_Acids Other Amino Acids (15N) Glutamate_Glutamine->Other_Amino_Acids Transamination Proteins 15N-Labeled Proteins Other_Amino_Acids->Proteins Translation

Figure 1: Metabolic incorporation of 15N from this compound.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound for isotopic labeling in common laboratory model systems. As with any metabolic labeling experiment, optimization may be necessary depending on the specific cell line, expression system, and desired level of enrichment.

Labeling of Recombinant Proteins in E. coli

Escherichia coli is a robust and widely used host for the production of recombinant proteins for structural and functional studies. Labeling is typically performed in a minimal medium to ensure that the sole nitrogen source is the 15N-labeled compound.

Table 1: M9 Minimal Media Recipe for 15N Labeling (per 1 Liter)

ComponentAmountNotes
5x M9 Salts (Nitrogen-Free)200 mLPrepare a sterile stock solution containing Na2HPO4, KH2PO4, and NaCl.
This compound1 gThis is the sole nitrogen source. The final concentration is approximately 10.5 mM.
20% (w/v) Glucose20 mLSterile-filtered. Carbon source.
1 M MgSO42 mLSterile.
1 M CaCl2100 µLSterile.
Trace Metals Solution (100x)1 mLSterile-filtered.
Sterile, Nuclease-Free Waterto 1 L
AntibioticAs required

Step-by-Step Protocol:

  • Starter Culture: Inoculate a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid into 5-10 mL of LB medium. Grow overnight at 37°C with shaking.

  • Adaptation Culture (Optional but Recommended): To adapt the cells to minimal media, inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing unlabeled guanidine hydrochloride (1 g/L). Grow at 37°C until the culture reaches an OD600 of 0.6-0.8.

  • Main Culture Inoculation: Pellet the cells from the adaptation culture and resuspend them in a small volume of 15N-M9 medium. Inoculate 1 L of 15N-M9 medium to an initial OD600 of 0.05-0.1.

  • Growth and Induction: Grow the main culture at 37°C with vigorous shaking. Monitor the OD600. When the OD600 reaches 0.6-0.8, induce protein expression with IPTG (final concentration typically 0.1-1 mM).

  • Expression: Reduce the temperature to 18-25°C and continue shaking for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

e_coli_workflow Start Start: Transformed E. coli Colony LB_Culture Overnight Culture in LB Medium Start->LB_Culture Adaptation_Culture Adaptation Culture in Unlabeled M9-Guanidine Medium LB_Culture->Adaptation_Culture Main_Culture Main Culture in 15N-M9-Guanidine-15N3 Medium Adaptation_Culture->Main_Culture Induction Induce with IPTG at OD600 0.6-0.8 Main_Culture->Induction Expression Overnight Expression at Lower Temperature Induction->Expression Harvest Harvest Cells by Centrifugation Expression->Harvest End End: 15N-Labeled Cell Pellet Harvest->End

Figure 2: Workflow for 15N labeling of proteins in E. coli.

Labeling of Proteins in Mammalian Cells

Isotopic labeling in mammalian cells requires more specialized media, as they have complex nutritional requirements, including essential amino acids that they cannot synthesize. Therefore, the strategy is to use a medium that lacks the standard nitrogen-donating amino acids (like glutamine) and supplement it with their 15N-labeled counterparts, with this compound serving as a source for the synthesis of non-essential amino acids.

Table 2: Modified DMEM for 15N Labeling

ComponentAmountNotes
DMEM lacking L-glutamine, and non-essential amino acidsPer manufacturer's instructionsBase medium.
Dialyzed Fetal Bovine Serum (dFBS)10% (v/v)Minimizes unlabeled amino acids.
15N-L-Glutamine2-4 mMPrimary nitrogen source for many pathways.
This compound0.5-1 g/LSource for non-essential amino acid synthesis.
Penicillin-Streptomycin1xTo prevent contamination.

Step-by-Step Protocol:

  • Cell Adaptation: Gradually adapt the mammalian cell line of interest (e.g., HEK293, CHO) to the labeling medium. Start by mixing the regular growth medium with the labeling medium in increasing ratios (e.g., 3:1, 1:1, 1:3) over several passages.

  • Seeding: Once adapted, seed the cells in the 100% labeling medium at a density that allows for several population doublings before harvesting.

  • Growth and Labeling: Culture the cells under standard conditions (e.g., 37°C, 5% CO2). The 15N label will be incorporated as the cells divide and synthesize new proteins.

  • Harvesting: Harvest the cells when they reach the desired confluency or cell number. Wash the cells with ice-cold PBS to remove any residual medium. The cell pellet can be stored at -80°C.

Verification and Analysis of Labeling Efficiency

After protein expression and purification, it is crucial to verify the extent of 15N incorporation. Mass spectrometry is the most common and accurate method for this analysis.

Mass Spectrometry Analysis
  • Protein Digestion: The purified protein is digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra of the peptides will show a mass shift corresponding to the number of nitrogen atoms in the peptide. By comparing the isotopic distribution of the experimental data with theoretical distributions for different levels of 15N enrichment, the labeling efficiency can be accurately calculated.[8][9][10]

Table 3: Expected Mass Shifts for 100% 15N Incorporation

Amino AcidNumber of Nitrogen AtomsMass Increase (Da)
Alanine (A)1~1
Arginine (R)4~4
Asparagine (N)2~2
Aspartic Acid (D)1~1
Cysteine (C)1~1
Glutamic Acid (E)1~1
Glutamine (Q)2~2
Glycine (G)1~1
Histidine (H)3~3
Isoleucine (I)1~1
Leucine (L)1~1
Lysine (K)2~2
Methionine (M)1~1
Phenylalanine (F)1~1
Proline (P)1~1
Serine (S)1~1
Threonine (T)1~1
Tryptophan (W)2~2
Tyrosine (Y)1~1
Valine (V)1~1
NMR Spectroscopy

For proteins destined for NMR studies, the most direct confirmation of successful labeling is the acquisition of a 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum. A well-resolved spectrum with the expected number of cross-peaks is a strong indicator of a properly folded, 15N-labeled protein.

Troubleshooting and Considerations

  • Toxicity: Guanidine hydrochloride can be toxic to cells at high concentrations. If poor cell growth or low protein yield is observed, it may be necessary to optimize the concentration of this compound in the medium. A titration experiment to determine the optimal balance between labeling efficiency and cell viability is recommended.

  • Incomplete Labeling: Incomplete incorporation of the 15N label can complicate data analysis. This can be caused by the presence of unlabeled nitrogen sources in the medium (e.g., from yeast extract in some "minimal" media recipes or from non-dialyzed serum). Ensure that all media components are free of unlabeled nitrogen sources.

  • Metabolic Scrambling: In some cases, the 15N label may be "scrambled" between different amino acids. This is a natural consequence of the interconnectedness of amino acid biosynthesis pathways. While generally not a major issue for uniform labeling, it can be a consideration in selective labeling experiments.[9]

Conclusion

This compound offers a promising and efficient alternative to traditional nitrogen sources for isotopic labeling. Its trivalent nitrogen content and the well-characterized metabolic pathways for its degradation in microorganisms make it a valuable tool for researchers in structural biology, proteomics, and drug discovery. By understanding the underlying principles of its metabolism and following carefully optimized protocols, scientists can leverage this compound to produce high-quality, uniformly 15N-labeled proteins for a wide range of advanced analytical applications.

References

  • Addona, T. A., et al. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1410, 241-54. [Link]

  • Battaglia, M. R., et al. (2023). Guanidine degradation in bacteria reveals an enzyme family of previously unknown function. cettesemaine.utoronto.ca. [Link]

  • Chen, X., et al. (2021). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. Nature Communications, 12(1), 6393. [Link]

  • Nelson, J. W., et al. (2017). Metabolism of Free Guanidine in Bacteria is Regulated by a Widespread Riboswitch Class. Molecular Cell, 65(2), 220-230. [Link]

  • EMBL-EBI. (n.d.). 15N labeling of proteins in E. coli. Protein Expression and Purification Core Facility. [Link]

  • Powers Lab, University of Nebraska-Lincoln. (2022). M9 Minimal Media. UNL. [Link]

  • L-Gomez, M., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • University of Leicester. (n.d.). Expressing 15N labeled protein. University of Leicester. [Link]

  • MCSG. (n.d.). 15N labeling in E. coli. MCSG. [Link]

  • Yuan, J., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 842639. [Link]

  • ResearchGate. (n.d.). Approach for peptide quantification using 15N mass spectra. ResearchGate. [Link]

  • Abriata, L. (2023). Protocol and solutions for expression of isotopically labeled proteins in E. coli. Medium. [Link]

  • Klein-Seetharaman, J. (2010). Isotope Labeling in Mammalian Cells. Current protocols in protein science, Chapter 5, Unit 5.23. [Link]

  • Wüthrich, K. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(1), 421-443. [Link]

  • Protein NMR. (n.d.). 15N. Protein NMR. [Link]

  • Berthold, D. A., et al. (n.d.). Top Ten Tips for Producing 13C 15N Protein in Abundance. MIT. [Link]

  • Kihlberg, J., et al. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics, 7(6), 450-459. [Link]

  • Kwiecien, N. W., et al. (2011). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of proteome research, 10(6), 2842–2849. [Link]

  • Kijac, A. Z., et al. (2010). A 1H/15N n.m.r. study of nitrogen metabolism in cultured mammalian cells. The Biochemical journal, 271(2), 485–492. [Link]

  • Kurauskas, V., et al. (2020). Counterintuitive method improves yields of isotopically labelled proteins expressed in flask-cultured Escherichia coli. Scientific Reports, 10(1), 1-9. [Link]

  • HiMedia Laboratories. (n.d.). Dulbecco's Modified Eagle Medium (DMEM). HiMedia Laboratories. [Link]

  • Elabscience. (n.d.). DMEM (High glucose) Complete Medium (15). Elabscience. [Link]

  • Lee, S., et al. (2022). Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. Proceedings of the National Academy of Sciences, 119(19), e2119932119. [Link]

  • Kinde, M. N., et al. (2024). A simple, counter-intuitive method for improving the yield of isotope-labeled protein expression in flask-cultured Escherichia coli. bioRxiv. [Link]

  • Knaus, K. J., et al. (2009). Metabolic labeling of model organisms using heavy nitrogen (15N). Methods in molecular biology, 564, 21-35. [Link]

  • Montelione, G. T., et al. (2012). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in molecular biology, 831, 1–21. [Link]

  • Marley, J., et al. (2016). Isolation and isotopic labeling of bacteria. Protocols.io. [Link]

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  • Lee, W., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. International Journal of Molecular Sciences, 22(3), 1362. [Link]

  • Cai, M., et al. (2009). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of biomolecular NMR, 43(3), 157–162. [Link]

  • Metallo, C. M., et al. (2016). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology, 1423, 15–29. [Link]

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Unraveling Protein Stability: A Technical Guide to Guanidine-15N3 Hydrochloride-Induced Denaturation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of protein denaturation using Guanidine-15N3 hydrochloride, a powerful tool for elucidating protein stability, folding pathways, and the intricate forces governing their three-dimensional structure. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a deep dive into the mechanistic underpinnings and practical applications of this technique, empowering researchers to design, execute, and interpret denaturation experiments with confidence.

The Chaotrope's Power: Understanding the Denaturation Mechanism

Guanidine hydrochloride (GdnHCl) is a potent chaotropic agent widely employed to induce the unfolding of proteins.[1] Its effectiveness stems from its ability to disrupt the non-covalent interactions that meticulously maintain a protein's native conformation.[1] The denaturation process is not a mere brute-force unfolding; rather, it is a nuanced interplay of thermodynamic and kinetic factors that can be dissected to reveal fundamental principles of protein science.

The guanidinium cation (Gdn⁺), the active denaturing species, is a planar, resonant structure with a delocalized positive charge.[2] This unique characteristic allows it to interact favorably with both polar and non-polar components of a protein, ultimately tipping the thermodynamic balance towards the unfolded state. The denaturation mechanism is multifaceted and is thought to involve:

  • Disruption of the Water Network and the Hydrophobic Effect: GdnHCl significantly alters the structure of bulk water, weakening the hydrogen-bonded network that drives the hydrophobic effect—a primary force in protein folding.[2][3] By increasing the solubility of non-polar amino acid side chains, GdnHCl diminishes the energetic penalty of their exposure to the solvent, favoring the unfolded state.[4][5]

  • Direct Interaction with the Protein: There is substantial evidence for the direct binding of guanidinium ions to the protein surface.[4][6] These interactions can occur with both the peptide backbone and charged or polar side chains, competing with and disrupting the intramolecular hydrogen bonds and salt bridges that stabilize the native structure.[1]

  • Preferential Solvation of the Unfolded State: The unfolded polypeptide chain has a much larger solvent-accessible surface area than the compact native state. GdnHCl preferentially interacts with this exposed surface, stabilizing the denatured form of the protein and shifting the equilibrium away from the folded state.[6]

While often used alongside urea, another common denaturant, GdnHCl is generally considered more potent.[7] A 6 M solution of GdnHCl is typically sufficient to completely denature most proteins, whereas higher concentrations of urea (e.g., 8 M) may be required and may not always achieve full unfolding.[7] The ionic nature of GdnHCl also distinguishes it from the neutral urea molecule, which can be a critical consideration in studies where electrostatic interactions play a significant role in protein stability.[8][9]

The Isotopic Advantage: Why this compound?

The use of isotopically labeled this compound provides a powerful lens through which to observe the denaturation process at an atomic level, primarily through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. By replacing the naturally abundant ¹⁴N with the NMR-active ¹⁵N isotope in all three nitrogen positions of the guanidinium ion, researchers can directly monitor the denaturant's behavior and its interaction with the protein.

This isotopic labeling strategy is particularly advantageous for:

  • Tracking Denaturant Binding: ¹⁵N-edited NMR experiments can be designed to specifically detect signals from the ¹⁵N-labeled guanidinium ions, allowing for the characterization of their binding to the protein. This can reveal the location and affinity of denaturant binding sites, providing crucial insights into the initial steps of the unfolding pathway.[9]

  • Probing Protein-Denaturant Interactions: Two-dimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), can be used to monitor changes in the chemical environment of specific amino acid residues within the protein as a function of GdnHCl concentration. The perturbation of these signals upon the addition of the denaturant provides a residue-level map of the unfolding process.[7][10]

  • Distinguishing Between Direct and Indirect Denaturation Mechanisms: By observing both the protein and the denaturant simultaneously, researchers can gain a more comprehensive understanding of whether unfolding is primarily driven by direct binding of GdnHCl or by its more global effects on the solvent properties.

The following diagram illustrates a conceptual workflow for a this compound-induced denaturation experiment monitored by NMR.

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis protein ¹⁵N-Labeled Protein series Titration Series (Varying [GdnHCl]) protein->series gdn Guanidine-¹⁵N₃ HCl Stock gdn->series buffer Buffer buffer->series hsqc ¹H-¹⁵N HSQC Spectra Acquisition series->hsqc Measure each sample csp Chemical Shift Perturbation (CSP) Analysis hsqc->csp Compare spectra curve Denaturation Curve Fitting csp->curve thermo Thermodynamic Parameter Calculation (ΔG, m-value, Cₘ) curve->thermo

Caption: Workflow for NMR-based protein denaturation studies.

Experimental Design and Methodologies

A well-designed denaturation experiment is crucial for obtaining high-quality, interpretable data. The choice of experimental technique will depend on the specific questions being addressed, the properties of the protein of interest, and the available instrumentation.

Spectroscopic Probes of Protein Unfolding

Several spectroscopic techniques can be employed to monitor the conformational changes that occur during protein denaturation.

  • Fluorescence Spectroscopy: This technique is highly sensitive to the local environment of aromatic amino acid residues, particularly tryptophan.[3][11] As a protein unfolds, these residues become more exposed to the aqueous solvent, leading to a characteristic red-shift in the wavelength of maximum fluorescence emission.[3][11] Intrinsic tryptophan fluorescence is a robust and widely used method for monitoring denaturation.

  • Circular Dichroism (CD) Spectroscopy: Far-UV CD (190-250 nm) is sensitive to the secondary structure of a protein.[2][12] The unfolding process is typically accompanied by a loss of the characteristic signals for α-helices and β-sheets, providing a measure of the global unfolding of the polypeptide backbone. Near-UV CD (250-350 nm) probes the tertiary structure by monitoring the environment of aromatic residues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As previously discussed, NMR offers the highest resolution for studying protein denaturation, providing residue-specific information.[2] Changes in the chemical shifts of backbone amide protons and nitrogens in a ¹H-¹⁵N HSQC spectrum are exquisitely sensitive to even subtle conformational changes.

The following table summarizes the key parameters and applications of these techniques in the context of GdnHCl-induced denaturation.

TechniqueParameter MonitoredInformation ObtainedTypical Protein Concentration
Fluorescence Wavelength of Maximum Emission (λmax)Tertiary structure changes, exposure of tryptophan residuesµM range
Circular Dichroism Mean Residue Ellipticity ([θ]) at 222 nmChanges in α-helical content (secondary structure)0.1 - 1 mg/mL
NMR Chemical Shift Perturbations (CSPs)Residue-specific conformational changes0.1 - 1 mM
Experimental Protocols

This protocol outlines a typical experiment to determine the conformational stability of a protein using GdnHCl.

Materials:

  • Purified protein of interest

  • This compound (high purity)

  • Appropriate buffer (e.g., phosphate or Tris buffer, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 8 M) in the desired buffer. Accurately determine the concentration of the stock solution by measuring its refractive index.

  • Prepare a series of solutions with varying concentrations of GdnHCl. This is typically done by mixing the 8 M GdnHCl stock solution with buffer in different ratios. Prepare a corresponding set of blank solutions without the protein.

  • Add a constant amount of the protein stock solution to each of the GdnHCl solutions. The final protein concentration should be in the low micromolar range to avoid aggregation and inner-filter effects.

  • Allow the samples to equilibrate. The time required for equilibration can vary depending on the protein and should be determined empirically.

  • Measure the fluorescence emission spectra of each sample. Excite the tryptophan residues at 295 nm and record the emission spectrum from 310 to 400 nm.[2]

  • Subtract the fluorescence of the corresponding blank from each protein sample spectrum.

  • Determine the wavelength of maximum emission (λmax) for each GdnHCl concentration.

  • Plot λmax as a function of GdnHCl concentration. The resulting data should yield a sigmoidal unfolding curve.

This protocol describes the use of NMR to obtain residue-specific information on protein unfolding.

Materials:

  • ¹⁵N-isotopically labeled protein of interest

  • This compound

  • D₂O for NMR lock

  • Appropriate deuterated buffer

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Prepare a concentrated stock solution of this compound in the deuterated NMR buffer.

  • Prepare an initial NMR sample of the ¹⁵N-labeled protein in the deuterated buffer containing D₂O. The protein concentration should be in the range of 0.1 to 1 mM.

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the native protein.

  • Perform a titration by adding small aliquots of the concentrated GdnHCl stock solution to the NMR sample.

  • After each addition of GdnHCl, gently mix the sample and allow it to equilibrate.

  • Acquire a ¹H-¹⁵N HSQC spectrum at each GdnHCl concentration.

  • Process and analyze the spectra to identify chemical shift perturbations (CSPs) for each assigned residue.

  • Plot the magnitude of the CSPs for individual residues as a function of GdnHCl concentration to generate residue-specific unfolding curves.

Data Analysis and Interpretation

The analysis of denaturation data allows for the quantitative determination of a protein's thermodynamic stability.

The Two-State Model and Thermodynamic Parameters

For many small, single-domain proteins, unfolding can be approximated as a two-state transition between the native (N) and unfolded (U) states.[12]

The equilibrium constant for this transition, Ku, is given by:

Ku = [U] / [N]

The free energy of unfolding, ΔGu, is related to the equilibrium constant by:

ΔGu = -RT ln(Ku)

where R is the gas constant and T is the absolute temperature.

The fraction of unfolded protein, fu, can be determined from the experimental data (e.g., fluorescence λmax or CD signal) at each denaturant concentration. A plot of ΔGu versus denaturant concentration is often linear and can be described by the linear extrapolation model (LEM):

ΔGu = ΔGuH₂O - m[Denaturant]

where:

  • ΔGuH₂O is the free energy of unfolding in the absence of denaturant, a measure of the protein's conformational stability.

  • m-value is a measure of the dependence of ΔGu on denaturant concentration and is related to the change in solvent-accessible surface area upon unfolding.

  • Cm is the midpoint of the denaturation transition, where [N] = [U] and ΔGu = 0.

The following diagram illustrates the relationship between these thermodynamic parameters and a typical denaturation curve.

G cluster_data Experimental Data cluster_analysis Data Fitting cluster_thermo Thermodynamic Parameters data Spectroscopic Signal (e.g., Fluorescence λmax) sigmoidal Sigmoidal Curve Fit data->sigmoidal denaturant [Guanidine-¹⁵N₃ HCl] denaturant->sigmoidal deltaG ΔGᵤH₂O (Stability) sigmoidal->deltaG Extrapolate to 0 M mvalue m-value (Surface Area Exposure) sigmoidal->mvalue Calculate slope cm Cₘ (Midpoint) sigmoidal->cm Determine midpoint

Caption: From experimental data to thermodynamic insights.

Applications in Drug Development

The study of protein stability and denaturation has significant implications for the development of biopharmaceuticals.

  • Formulation Development: Understanding a protein's stability profile is critical for developing stable formulations that can withstand storage and handling. Chemical denaturation studies can be used to screen for excipients that enhance protein stability.

  • Protein Engineering: By quantifying the effects of mutations on protein stability, researchers can engineer more robust and effective therapeutic proteins.

  • Ligand Binding and Drug Screening: The binding of a ligand, such as a small molecule drug, can stabilize a protein against denaturation. This principle is the basis for thermal shift assays and chemical denaturation assays used in drug screening to identify compounds that bind to a target protein.

Conclusion

This compound is an invaluable tool for the modern protein scientist. When coupled with powerful analytical techniques like NMR and fluorescence spectroscopy, it provides a detailed picture of the forces that govern protein structure and stability. The insights gained from these studies are not only of fundamental scientific importance but also have direct applications in the rational design and development of new and improved protein-based therapeutics. By understanding the principles and methodologies outlined in this guide, researchers can effectively harness the power of chemical denaturation to unlock the secrets of the proteome.

References

  • Unraveling the Contrasting Mechanisms of Protein Denaturation: Urea vs. Guanidinium Hydrochloride - Benchchem. (URL: )
  • Guanidine Hydrochloride or Urea—Which is a Better Protein Den
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  • Fouzia, B., & Ahmad, F. (2005). Comparison of guanidine hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC). Journal of protein chemistry, 24(6), 331-340. (URL: [Link])

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  • Ruiz, J. L., Ferrer, J., Pire, C., Llorca, F. I., & Bonete, M. J. (1999). Denaturation Studies by Fluorescence and Quenching of Thermophilic Protein NAD+-Glutamate Dehydrogenase from Thermus thermophilus HB8. Journal of Protein Chemistry, 18(7), 765-772. (URL: [Link])

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  • Record, M. T., Jr, Courtenay, E. S., Anderson, C. F., & Lide, D. R. (2000). Thermodynamic Analysis of Interactions Between Denaturants and Protein Surface Exposed on Unfolding: Interpretation of Urea and Guanidinium Chloride M-Values and Their Correlation With Changes in Accessible Surface Area (ASA) Using Preferential Interaction Coefficients and the Local-Bulk Domain Model. Proteins: Structure, Function, and Bioinformatics, 41(S4), 72-85. (URL: [Link])

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Guanidine-15N3 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine-15N3 hydrochloride, a stable isotope-labeled compound, is a valuable tool in contemporary research, particularly in metabolic studies, protein synthesis analysis, and as a tracer in sophisticated biochemical assays.[1] Its ability to introduce a specific isotopic signature allows for precise tracking of nitrogen pathways in biological systems.[1] However, underpinning its utility is the imperative for rigorous safety and handling protocols. As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the safe and effective use of this compound, ensuring both the integrity of your research and the safety of laboratory personnel. While the isotopic labeling does not alter its chemical reactivity, this compound shares the same hazardous properties as its unlabeled counterpart, Guanidine hydrochloride.

Section 1: Physicochemical Properties and Hazard Identification

A foundational understanding of a compound's properties is the first line of defense in safe laboratory practice. This compound is a white crystalline solid that is highly soluble in water.[2][3] It is also hygroscopic, meaning it readily absorbs moisture from the air.[4][5]

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula CH5N3·HCl[3][6]
Molecular Weight ~98.55 g/mol (due to ¹⁵N)
Appearance White crystalline powder[3][6][7]
Solubility Soluble in water (approx. 573 g/L at 20°C)[3][6]
Melting Point 185-189 °C[3][6]
pH 4.5 - 6.0 (for a 573 g/L solution at 25°C)[3][6]
Stability Stable under normal room temperature and pressure.[6] Hygroscopic.[4][5][4][5][6]
Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.[4][6]

  • Skin Irritation, Category 2: Causes skin irritation.[4][8]

  • Serious Eye Irritation, Category 2A: Causes serious eye irritation.[4][6][8]

  • Acute Toxicity (Inhalation), Category 4: Harmful if inhaled.[4]

  • Aquatic Hazard (Acute), Category 3: Harmful to aquatic life.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates the use of specific pictograms and signal words to convey these hazards.

PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed.[4][6] H315: Causes skin irritation.[4][8] H319: Causes serious eye irritation.[4][8] H332: Harmful if inhaled.[4]

Section 2: Prudent Handling and Exposure Control

The causality behind stringent handling protocols is the mitigation of the identified hazards. A multi-layered approach, encompassing engineering controls, personal protective equipment, and hygiene practices, is essential.

Engineering Controls: The Primary Barrier

Engineering controls are the most effective means of minimizing exposure.

  • Ventilation: Always handle this compound in a well-ventilated area.[6][9] For procedures that may generate dust, a chemical fume hood is required.

  • Eye Wash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[6][9]

Personal Protective Equipment (PPE): The Second Line of Defense

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8][9][10]

  • Skin Protection:

    • Gloves: Wear impervious gloves, such as nitrile rubber (with a minimum thickness of 0.11mm), and inspect them before use.[8][11] Proper glove removal technique is crucial to avoid skin contact.[11]

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[9]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator should be used.[6][9]

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_PPE_Selection PPE Selection cluster_Handling Handling Procedure Assess_Task Assess Task for Dust Generation Potential Goggles Safety Goggles/ Glasses Assess_Task->Goggles Always Required Gloves Nitrile Gloves Assess_Task->Gloves Always Required Lab_Coat Lab Coat Assess_Task->Lab_Coat Always Required Respirator Respirator (if required) Assess_Task->Respirator If Dust Generated Handle_Chemical Handle Guanidine-15N3 Hydrochloride Goggles->Handle_Chemical Gloves->Handle_Chemical Lab_Coat->Handle_Chemical Respirator->Handle_Chemical

Figure 1: Personal Protective Equipment (PPE) selection workflow for handling this compound.
Hygiene Practices: A Constant Vigilance

Good industrial hygiene practices are a cornerstone of laboratory safety.

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[4][6]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[10]

  • Contaminated clothing should be removed and washed before reuse.[6][9]

Section 3: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[6][8][9][11] Keep containers tightly closed.[8][9][11]

  • Hygroscopicity: Due to its hygroscopic nature, protect the compound from moisture.[4][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5][6]

Section 4: Accidental Release and Emergency Procedures

A well-defined emergency plan is non-negotiable when working with hazardous chemicals.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate unnecessary personnel from the area.[10]

  • Ventilate: Ensure adequate ventilation.[6][10]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[6][10]

  • Clean-up:

    • Wear appropriate PPE.[6][9]

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[6][9]

    • Avoid generating dust.[4][9]

  • Decontaminate: Clean the spill area thoroughly.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention.[6][8]

  • Skin Contact: Immediately flush the affected skin with plenty of water.[6][9] Remove contaminated clothing.[9] If irritation persists, seek medical attention.[6]

  • Inhalation: Move the victim to fresh air.[6][9] If breathing is difficult, provide oxygen.[6][9] Seek medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[4][6] Seek immediate medical attention.[6][9]

Emergency_Response_Flowchart cluster_Exposure Exposure Event cluster_First_Aid Immediate First-Aid Response cluster_Medical_Attention Medical Attention Exposure Exposure to Guanidine-15N3 HCl Eye_Contact Eye Contact: Flush with water for 15 mins Exposure->Eye_Contact Eyes Skin_Contact Skin Contact: Flush with water, remove clothing Exposure->Skin_Contact Skin Inhalation Inhalation: Move to fresh air, give oxygen if needed Exposure->Inhalation Inhaled Ingestion Ingestion: Rinse mouth, DO NOT induce vomiting Exposure->Ingestion Swallowed Seek_Medical_Attention Seek Immediate Medical Attention Eye_Contact->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention If irritation persists Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Figure 2: Emergency first-aid response flowchart for exposure to this compound.

Section 5: Disposal Considerations

The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local regulations.[5][6] Do not allow the chemical to enter drains or waterways.[8][10][11]

Conclusion

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. This guide provides a framework for establishing a self-validating system of safety, where each step, from initial handling to final disposal, is informed by the principles of risk mitigation. By integrating these practices into your laboratory's standard operating procedures, you can harness the scientific potential of this valuable isotopic tracer while maintaining a safe and secure research environment.

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A Technical Guide to Novel Applications of Guanidine-¹⁵N₃ Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Guanidine hydrochloride is a well-established tool in the biochemist's arsenal, primarily known for its potent protein denaturation capabilities.[1][2][3] However, its isotopically labeled counterpart, Guanidine-¹⁵N₃ hydrochloride, offers a largely untapped potential far beyond simple protein unfolding studies. The strategic placement of three nitrogen-15 (¹⁵N) atoms on this small, versatile molecule makes it an exceptional precursor for introducing a stable isotopic label into specific biological pathways and macromolecules. This guide moves beyond the canonical uses of guanidine to explore novel, high-impact applications in modern research and drug discovery. We will delve into advanced methodologies for probing protein-ligand interactions, conducting sophisticated metabolic flux analyses, and enhancing quantitative proteomics workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Guanidine-¹⁵N₃ hydrochloride to answer complex biological questions.

Part 1: The Foundation - Understanding Guanidine-¹⁵N₃ Hydrochloride

Guanidine hydrochloride (CH₅N₃·HCl) is a powerful chaotropic agent that disrupts the hydrogen bond network in water, thereby interfering with the hydrophobic interactions that stabilize protein tertiary structures.[2][3] The ¹⁵N-labeled version retains these physicochemical properties while providing a stable, NMR-active isotopic tag.[4] The ¹⁵N nucleus possesses a nuclear spin of 1/2, which avoids the quadrupolar broadening issues seen with the more abundant ¹⁴N isotope, resulting in sharper, higher-resolution NMR signals.[5]

While the sensitivity of ¹⁵N NMR is inherently lower than that of proton (¹H) NMR, this can be overcome with advanced techniques.[6] Furthermore, the ¹⁵N label provides a specific window into the chemical environment of nitrogen atoms, which are fundamental components of amino acids, nucleic acids, and many small molecule metabolites.[7] Guanidine-¹⁵N₃ hydrochloride serves as an efficient donor of the ¹⁵N-labeled guanidinium group, which is chemically identical to the side chain of the amino acid arginine. This direct biochemical link is the cornerstone of its utility as a strategic labeling reagent.[8][9]

PropertyGuanidine-¹⁵N₃ hydrochloride
Molecular Formula CH₅¹⁵N₃·HCl
Primary Function Protein Denaturant, ¹⁵N Isotope Donor
Key Advantage Provides three ¹⁵N labels for NMR/MS
Common Precursor For ¹⁵N-labeled L-Arginine[10]
Analytical Utility NMR Spectroscopy, Mass Spectrometry[4]

Table 1: Core Properties of Guanidine-¹⁵N₃ Hydrochloride.

Part 2: The Frontier - Novel Applications in Discovery Research

The true potential of Guanidine-¹⁵N₃ hydrochloride is realized when it is used not as a bulk denaturant, but as a precise tool for isotopic labeling. Below, we explore three frontier applications.

2.1 Advanced Structural Biology: Probing Arginine-Mediated Interactions

The arginine side chain, with its positively charged guanidinium group, is a linchpin in molecular recognition. It forms critical salt bridges and hydrogen bonds in protein-protein and protein-nucleic acid interfaces, and is frequently found in enzyme active sites and ligand-binding pockets.[9][11] By using Guanidine-¹⁵N₃ hydrochloride to synthesize ¹⁵N-labeled arginine, researchers can selectively introduce an NMR-active probe at these crucial interaction hotspots.

Core Concept: NMR Chemical Shift Perturbation (CSP)

When a ligand binds to a protein, it alters the local chemical environment of nearby atomic nuclei. This change can be detected as a shift in the peak position in an NMR spectrum. By selectively labeling arginine residues, one can perform ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments to monitor only the signals from these side chains.[5] The addition of a binding partner will cause specific arginine peaks to shift, unambiguously identifying which residues are involved in the interaction.[11]

This approach is particularly powerful for:

  • Validating Drug-Target Engagement: Confirming that a small molecule inhibitor binds to its intended arginine-rich pocket.

  • Mapping Interaction Interfaces: Identifying the specific arginine residues at the heart of a protein-protein complex.

  • Studying Allostery: Observing how binding at one site causes conformational changes that are transmitted to distant arginine residues.

G cluster_0 Step 1: Labeling cluster_1 Step 2: Protein Expression cluster_2 Step 3: Analysis Guanidine-15N3 HCl Guanidine-15N3 HCl Arginine-15N Arginine-15N Guanidine-15N3 HCl->Arginine-15N Guanylation Ornithine Ornithine Ornithine->Arginine-15N Labeled Protein Labeled Protein Arginine-15N->Labeled Protein Cell-Free Expression NMR Spec 1H-15N HSQC Labeled Protein->NMR Spec Binding Data Interaction Map NMR Spec->Binding Data Ligand Ligand Ligand->NMR Spec

2.2 Metabolic Flux Analysis: Tracing Guanidine-Specific Nitrogen Pathways

Nitrogen metabolism is a complex network of interconnected pathways.[12][13] Isotopic tracers are essential for mapping these networks and quantifying the flow (flux) of nitrogen through them.[14] While ¹⁵NH₄Cl is a common tracer, Guanidine-¹⁵N₃ hydrochloride provides a unique opportunity to investigate specific pathways that utilize guanidino compounds.

Recent research has shown that many bacteria can utilize guanidine as a sole nitrogen source through a dedicated carboxylase pathway.[15][16] This discovery opens a novel application area:

Core Concept: Stable Isotope Tracing Mass Spectrometry

By providing Guanidine-¹⁵N₃ hydrochloride as the sole nitrogen source to a bacterial culture, researchers can use mass spectrometry to track the incorporation of the ¹⁵N label into downstream metabolites like amino acids, nucleotides, and other nitrogenous compounds. This allows for the precise mapping and quantification of the guanidine assimilation pathway.

This technique can be applied to:

  • Discover Novel Enzymes: Identify previously unknown enzymes involved in guanidine metabolism.

  • Antimicrobial Research: Investigate whether inhibiting this pathway could be a viable antimicrobial strategy.

  • Bioremediation Studies: Characterize and optimize microbes that can break down guanidine-containing environmental pollutants.

G Guanidine-15N3 Guanidine-¹⁵N₃ Carboxylase Guanidine Carboxylase Guanidine-15N3->Carboxylase Allophanate ¹⁵N-Allophanate Carboxylase->Allophanate Hydrolase Allophanate Hydrolase Allophanate->Hydrolase Ammonia ¹⁵N-Ammonia Hydrolase->Ammonia CO2 CO₂ Hydrolase->CO2 GS_GOGAT GS/GOGAT Cycle Ammonia->GS_GOGAT AminoAcids ¹⁵N-Amino Acids GS_GOGAT->AminoAcids Biomass ¹⁵N-Labeled Biomass AminoAcids->Biomass

2.3 Quantitative Proteomics: Arginine-Targeted Isotope Labeling

Quantitative mass spectrometry is a cornerstone of modern proteomics, enabling the comparison of protein abundance between different cellular states. While methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are powerful, they label all instances of a given amino acid. Guanidine-¹⁵N₃ hydrochloride can be used as a precursor for a more targeted approach.

Core Concept: Post-Translational Guanylation for MS Quantification

A novel strategy involves the enzymatic or chemical modification of protein lysine residues into arginine residues using Guanidine-¹⁵N₃ hydrochloride. This process, known as guanylation, would specifically introduce a heavy ¹⁵N₃ tag at former lysine sites.

When comparing two samples (e.g., control vs. treated), the control sample could be guanylated with light (¹⁴N) guanidine, while the treated sample is guanylated with heavy (¹⁵N₃) Guanidine hydrochloride. After mixing the samples and digesting the proteins, the resulting peptide pairs will have a predictable mass difference that can be precisely quantified by the mass spectrometer. This allows for accurate relative quantification of protein abundance.

This method offers unique advantages for:

  • Studying Lysine-Modifying Enzymes: Quantifying changes in the substrate of enzymes that modify lysine residues.

  • Targeted Protein Quantification: Focusing quantitative analysis on a specific subset of proteins that are amenable to this chemical modification.

Part 3: The Toolkit - Key Protocols and Methodologies

The successful implementation of these novel applications requires robust and validated protocols. Here, we provide detailed, step-by-step methodologies for the core workflows.

Protocol 1: Synthesis of L-Arginine-(guanidino-¹⁵N₂) Hydrochloride

This protocol describes a common method for synthesizing ¹⁵N-labeled arginine from ornithine and a labeled guanylating agent, which can be derived from Guanidine-¹⁵N₃ hydrochloride. This specifically labels the two terminal (imino) nitrogens of the guanidinium group.[8]

Materials:

  • L-Ornithine hydrochloride

  • 1-Guanyl-3,5-dimethylpyrazole-¹⁵N₂ nitrate (synthesized from Guanidine-¹⁵N₃ HCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve L-Ornithine hydrochloride (1 equivalent) in deionized water.

  • pH Adjustment: Adjust the pH of the ornithine solution to 11.0 by the dropwise addition of 2M NaOH. Maintain this pH throughout the reaction.

  • Guanylation: Slowly add a solution of 1-Guanyl-3,5-dimethylpyrazole-¹⁵N₂ nitrate (1.1 equivalents) in water to the ornithine solution over a period of 1 hour.

  • Incubation: Stir the reaction mixture at room temperature for 24 hours, monitoring the pH and adjusting with 2M NaOH as necessary to maintain it at 11.0.

  • Reaction Quench & Purification: After 24 hours, acidify the reaction mixture to pH 2.0 with concentrated HCl.

  • Purification: Purify the resulting L-Arginine-(guanidino-¹⁵N₂) hydrochloride using cation-exchange chromatography.

  • Verification: Confirm the identity and isotopic enrichment of the final product via NMR spectroscopy and mass spectrometry.

Protocol 2: ¹⁵N-HSQC Titration for Ligand Binding Analysis

This protocol outlines how to use a protein with ¹⁵N-labeled arginine residues to study ligand binding.

Materials:

  • Purified protein with ¹⁵N-labeled arginine residues (≥95% purity, 0.1-0.5 mM concentration)

  • NMR Buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O)

  • Concentrated stock solution of the ligand to be tested (in NMR buffer)

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Initial Spectrum: Prepare the ¹⁵N-labeled protein sample in NMR buffer. Acquire a baseline ¹H-¹⁵N HSQC spectrum. This is the "apo" or unbound state.[5]

  • Ligand Titration: Add a small aliquot of the concentrated ligand stock solution to the protein sample to achieve a specific protein:ligand molar ratio (e.g., 1:0.5).

  • Acquire Spectrum: Gently mix the sample and allow it to equilibrate for 5-10 minutes. Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Repeat Titration: Continue adding aliquots of the ligand to achieve increasing molar ratios (e.g., 1:1, 1:2, 1:5, 1:10). Acquire a spectrum at each titration point.

  • Data Analysis: Overlay all the acquired spectra. Identify the arginine side-chain peaks that shift their position upon addition of the ligand. These are the residues at or near the binding site.

  • Quantification (Optional): The magnitude of the chemical shift perturbation can be calculated for each affected residue and plotted against the ligand concentration to determine the dissociation constant (Kd) of the interaction.[11]

Molar Ratio (Protein:Ligand)Arg-42 Shift (ppm)Arg-72 Shift (ppm)Arg-54 Shift (ppm)
1:0 (Apo)8.508.327.95
1:18.658.417.95
1:58.828.557.96
1:10 (Saturated)8.918.637.96

Table 2: Hypothetical Chemical Shift Perturbation Data for an NMR Titration Experiment. Note the significant shifts for Arg-42 and Arg-72, indicating their involvement in binding, while Arg-54 remains unaffected.

G Protein_Apo Protein (Apo) Peak_Apo NMR Peak (Position A) Protein_Apo->Peak_Apo produces Protein_Bound Protein (Bound) Peak_Bound NMR Peak (Position B) Protein_Bound->Peak_Bound produces Ligand Ligand Protein_ApoLigand Protein_ApoLigand Protein_ApoLigand->Protein_Bound Binding Event

Part 4: Conclusion and Future Outlook

Guanidine-¹⁵N₃ hydrochloride is a powerful and underutilized reagent in the modern life sciences laboratory. By moving beyond its classical role as a denaturant and embracing its potential as a specific ¹⁵N isotopic label donor, researchers can unlock a wealth of information. The novel applications detailed in this guide—from pinpointing drug-target interactions via NMR to tracing unique metabolic pathways in microorganisms—represent the next frontier of its utility. As analytical technologies such as cryo-electron microscopy, hyperpolarization NMR, and high-resolution mass spectrometry continue to evolve, the creative application of precise isotopic labeling strategies using precursors like Guanidine-¹⁵N₃ hydrochloride will become increasingly critical for driving discovery.

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Sources

A Senior Application Scientist's Guide to Guanidine-15N3 Hydrochloride for Preliminary Protein Folding Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of Guanidine-15N3 hydrochloride, a specialized isotopic reagent for elucidating the mechanisms of protein folding and unfolding. We will move beyond standard protocols to explore the unique experimental possibilities enabled by 15N labeling of the denaturant itself, offering a powerful tool to probe the intricate dance between a protein and a chaotropic agent.

Part 1: The Denaturant - Understanding Guanidinium Chloride's Mechanism of Action

Guanidine hydrochloride (GdnHCl) is a powerful chaotropic agent widely used to induce protein unfolding.[1][2] Its salt form, guanidinium chloride, dissociates in aqueous solution into the guanidinium cation (Gdn+) and the chloride anion (Cl-).[1] For decades, the precise mechanism by which GdnHCl denatures proteins has been a subject of intense study, with two primary models proposed:

  • The Indirect Model: This model suggests that GdnHCl primarily works by disrupting the hydrogen-bonding network of bulk water. This disruption weakens the hydrophobic effect, a primary force that drives the protein to bury its nonpolar residues in a compact core, thus leading to unfolding.

  • The Direct Interaction Model: A growing body of evidence now strongly supports a "direct interaction" model.[3][4] In this view, Gdn+ ions directly interact with the protein surface. This interaction can involve hydrogen bonding with backbone carbonyl groups and charged side chains, as well as favorable interactions with hydrophobic residues, effectively solvating the polypeptide chain and lowering the energetic barrier to unfolding.[3][4]

Kinetic and computational studies suggest a two-step mechanism for direct interaction: first, GdnHCl binds to the protein's surface, causing it to swell into a "dry molten globule" state.[3] Subsequently, water and denaturant molecules penetrate the protein's core, leading to global unfolding.[3] This direct binding mechanism explains why GdnHCl is often a more potent denaturant than urea.[1]

Thermodynamics of Unfolding: The m-value

Protein unfolding induced by a chemical denaturant can often be modeled as a two-state transition between the native (N) and unfolded (U) states. The free energy of unfolding, ΔG, changes linearly with the denaturant concentration ([C]):

ΔG = ΔG°H₂O - m[C]

Here, ΔG°H₂O is the conformational stability of the protein in the absence of denaturant. The m-value is a critical parameter representing the slope of this linear relationship (∂ΔG/∂[C]).[5] It quantifies the cooperativity of the unfolding transition and the protein's sensitivity to the denaturant.[6] The m-value correlates strongly with the change in solvent-accessible surface area (ΔASA) upon unfolding, providing a quantitative link between thermodynamic stability and structural change.[7][8]

ParameterDescriptionTypical UnitsSignificance
ΔG°H₂O Gibbs Free Energy of unfolding in waterkcal/mol or kJ/molA measure of the protein's intrinsic stability.
Cm Denaturant concentration at the midpoint of unfolding (ΔG = 0)M (mol/L)The concentration at which 50% of the protein is unfolded.
m-value Dependence of ΔG on denaturant concentrationkcal/mol·MReflects the change in solvent-accessible surface area upon unfolding.[8]

Part 2: The Isotopic Label - Unlocking New Insights with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for studying protein structure, dynamics, and folding at atomic resolution.[9] The standard approach involves uniformly labeling the protein with 15N and monitoring the chemical shifts of backbone amides using a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment.[10][11] Each peak in an HSQC spectrum corresponds to a specific N-H bond in the protein, acting as a unique probe of its local chemical environment.[11][12] As the protein unfolds, the well-dispersed peaks of the native state collapse into a narrow, poorly dispersed region characteristic of a random coil.[12]

While powerful, this standard method only reports on the protein's state. The direct actions and binding events of the denaturant remain inferred. This is the experimental gap that This compound is uniquely positioned to fill. By placing the isotopic label on the denaturant, we can directly observe its behavior.

Advanced Applications of 15N-Labeled GdnHCl:
  • Mapping Denaturant Binding Sites: The central premise of the direct interaction model is that Gdn+ ions bind to the protein. Using 15N-labeled GdnHCl with a standard (unlabeled) protein allows for direct detection of these binding events.[13] By acquiring 1H-15N HSQC or other nitrogen-detecting NMR experiments, it's possible to identify which protein residues are in close proximity to bound guanidinium ions, providing definitive evidence and location of interaction sites.[13][14] This has been successfully used to show that guanidinium can bind specifically to functional sites like arginine-binding pockets, sometimes even stabilizing the protein at low concentrations before its denaturing effects dominate at higher concentrations.[13][15]

  • Probing Weak and Transient Interactions: The interaction between GdnHCl and a protein is often weak and transient. Isotopic labeling of the denaturant enhances the sensitivity of NMR methods designed to detect such fleeting interactions, like saturation transfer difference (STD) NMR or 15N-edited Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Distinguishing Denaturant from Other Nitrogen Sources: In complex biological systems or when studying metalloproteins, distinguishing the NMR signal of the denaturant from other nitrogen-containing buffers (like Tris) or biological molecules can be challenging. This compound provides a distinct, unambiguous signal, ensuring that observations are correctly attributed to the denaturant.

G cluster_0 Standard Method cluster_1 Isotopic Denaturant Method Protein_15N 15N-Labeled Protein Mix_1 Titration Protein_15N->Mix_1 GdnHCl_unlabeled Unlabeled GdnHCl GdnHCl_unlabeled->Mix_1 NMR_1 1H-15N HSQC Experiment Mix_1->NMR_1 Observe_1 Observe Protein Backbone Signals NMR_1->Observe_1 Protein_unlabeled Unlabeled Protein Mix_2 Titration Protein_unlabeled->Mix_2 GdnHCl_15N Guanidine-15N3 Hydrochloride GdnHCl_15N->Mix_2 NMR_2 15N-Filtered/Edited Experiment Mix_2->NMR_2 Observe_2 Observe Denaturant Binding Events NMR_2->Observe_2

Part 3: Experimental Design & Protocols

A successful protein unfolding study requires meticulous preparation and execution. The protocols below provide a validated framework for a GdnHCl-induced denaturation experiment monitored by NMR.

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare an accurate, high-concentration stock solution of GdnHCl for titration experiments.

  • Rationale: Accuracy in the stock solution concentration is paramount, as all subsequent dilutions and the final m-value calculation depend on it. High-purity reagent is essential to avoid interference from metallic or other impurities.[16]

  • Materials:

    • This compound (crystalline solid)

    • High-purity (e.g., Milli-Q) water

    • Appropriate buffer (e.g., Sodium Phosphate, pH 7.0). Avoid Tris buffers if possible, as their primary amines can react with any cyanate impurities in older urea or GdnHCl solutions.[17]

    • Analytical balance, volumetric flasks

    • Refractometer (for highest accuracy)

    • 0.22 µm syringe filter

  • Procedure:

    • Calculation: To prepare 100 mL of an 8 M GdnHCl stock solution, calculate the required mass. The molecular weight of this compound is approximately 98.5 g/mol (adjust for specific isotopic purity). Mass = 8 mol/L * 0.1 L * 98.5 g/mol = 78.8 g.

    • Dissolution: Weigh out the calculated mass of GdnHCl and transfer it to a beaker with a stir bar. Add approximately 70% of the final volume of buffer.

    • Mixing: Dissolution of GdnHCl is highly endothermic, causing the solution to become very cold.[17] Gentle heating (e.g., on a hot plate set to 30-40°C) and stirring will be necessary to fully dissolve the salt.[18]

    • Volume Adjustment: Once fully dissolved, transfer the solution to a 100 mL volumetric flask. Allow the solution to return to room temperature before adjusting to the final volume with buffer, as volume is temperature-dependent.[18]

    • Filtration: Filter the final solution through a 0.22 µm filter to remove any particulate matter.[16]

    • Concentration Verification (Self-Validation): The most accurate method to determine the final concentration is by measuring the refractive index. Alternatively, careful gravimetric preparation is sufficient for many applications.[17]

    • Storage: Store the stock solution at room temperature. For long-term storage, 4°C is acceptable, but the solution must be warmed and mixed to redissolve any precipitate before use.[19]

Protocol 2: GdnHCl Titration Monitored by 1H-15N HSQC NMR
  • Objective: To acquire a series of NMR spectra of a 15N-labeled protein at increasing concentrations of GdnHCl to monitor the unfolding transition.

  • Rationale: This titration allows for the observation of residue-specific unfolding and provides the data needed to calculate Cm and the m-value. The 1H-15N HSQC experiment provides the best resolution for monitoring the protein backbone.[10]

  • Materials:

    • Purified, 15N-labeled protein sample in NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0, with 10% D₂O)

    • 8 M GdnHCl stock solution (unlabeled) in the identical NMR buffer

    • NMR spectrometer equipped with a cryoprobe

    • NMR tubes

  • Procedure:

    • Sample Preparation: Prepare a series of NMR samples with identical protein concentrations but varying final concentrations of GdnHCl (e.g., 0 M, 0.5 M, 1.0 M... up to 6 M). This is best done by making a master mix of the protein and adding precise volumes of the 8 M GdnHCl stock and buffer to reach the target concentrations.

    • Native State Spectrum: Acquire a high-quality 1H-15N HSQC spectrum of the protein in 0 M GdnHCl. This is your reference "folded" state.

    • Titration Point Spectra: For each GdnHCl concentration, allow the sample to equilibrate (typically 5-10 minutes) inside the spectrometer at a constant temperature (e.g., 25°C). Acquire a 1H-15N HSQC spectrum.

    • Unfolded State Spectrum: Acquire a final spectrum at a high GdnHCl concentration (e.g., 6 M), where the protein is expected to be fully unfolded. This is your reference "unfolded" state.

    • Data Acquisition: Use a fast HSQC pulse sequence to minimize experiment time.[20] Ensure consistent acquisition parameters (sweep widths, number of scans, temperature) across all samples.

    • Data Processing: Process all spectra identically using software such as NMRPipe or TopSpin.

G cluster_titration Titration Series Preparation Prep_Protein Prepare 15N-Protein Sample Sample_0M 0 M GdnHCl Prep_Protein->Sample_0M Prep_GdnHCl Prepare 8M GdnHCl Stock Solution Prep_GdnHCl->Sample_0M Sample_1M 1 M GdnHCl Prep_GdnHCl->Sample_1M Sample_dot ... Prep_GdnHCl->Sample_dot Sample_6M 6 M GdnHCl Prep_GdnHCl->Sample_6M NMR_Spec NMR Spectrometer (Constant Temperature) Sample_0M->NMR_Spec Sample_1M->NMR_Spec Sample_dot->NMR_Spec Sample_6M->NMR_Spec Acquire Acquire 1H-15N HSQC Spectra NMR_Spec->Acquire Process Process Spectra Acquire->Process Analysis Data Analysis (Peak Intensity vs. [GdnHCl]) Process->Analysis Result Calculate ΔG°H₂O and m-value Analysis->Result

Part 4: Data Analysis and Interpretation

The series of HSQC spectra provides a rich dataset for analyzing the unfolding transition.

  • Tracking the Transition: Choose several well-resolved peaks in the native spectrum that disappear or shift significantly upon unfolding. Plot the intensity or chemical shift of these peaks as a function of GdnHCl concentration. This will generate a sigmoidal denaturation curve.

  • Calculating Fraction Unfolded (fU): For each denaturant concentration, calculate the fraction of unfolded protein using the observed signal (Yobs), and the signals for the native (YN) and unfolded (YU) baselines. fU = (YN - Yobs) / (YN - YU)

  • Calculating ΔG: Convert fU to the equilibrium constant Keq (Keq = fU / (1 - fU)) and then to the free energy of unfolding ΔG (ΔG = -RT ln(Keq)).

  • Determining Stability: Plot ΔG versus GdnHCl concentration. Perform a linear regression on the data points in the transition region.[21] The y-intercept of this line is ΔG°H₂O, and the slope is the m-value.[5] The Cm is the x-intercept.

Part 5: Practical Considerations & Safety

  • Purity is Critical: Use only the highest purity grade of this compound available. Impurities can affect protein stability and interfere with spectroscopic measurements.[17]

  • pH Control: The stability of most proteins is highly pH-dependent. Ensure your buffer has sufficient capacity to maintain a constant pH upon the addition of the unbuffered GdnHCl solution.

  • Temperature Stability: Maintain a constant temperature throughout the experiment, as both protein stability and NMR chemical shifts are temperature-sensitive.

  • Safety and Handling: Guanidine hydrochloride is harmful if swallowed or inhaled and causes serious skin and eye irritation.[22][23][24]

    • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, nitrile gloves, and a lab coat when handling GdnHCl solutions or powder.[22][25]

    • Handling: Handle the solid powder in a well-ventilated area or fume hood to avoid dust formation.[22]

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[25] For skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[25]

    • Disposal: Dispose of GdnHCl waste in accordance with local, state, and federal regulations. Do not flush down the drain.[26]

Conclusion

Guanidine hydrochloride is an indispensable tool for probing the conformational stability of proteins. The addition of isotopic labeling, specifically in the form of This compound , elevates its utility from a simple denaturant to a sophisticated molecular probe. By enabling the direct observation of denaturant-protein interactions, this reagent allows researchers to move beyond inferential models and directly test the fundamental mechanisms of chemical denaturation. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage this powerful technique in their research, leading to a deeper understanding of protein folding, stability, and function.

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Methodological & Application

Protocol for 15N protein labeling using Guanidine-15N3 hydrochloride in E. coli

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for Uniform ¹⁵N Protein Labeling in E. coli Using Guanidine-¹⁵N₃ Hydrochloride

Abstract

Isotopic labeling of proteins with stable isotopes, such as ¹⁵N, is a cornerstone for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This application note provides a detailed protocol for the uniform ¹⁵N-labeling of recombinant proteins expressed in Escherichia coli. Uniquely, this protocol utilizes Guanidine-¹⁵N₃ hydrochloride as the sole nitrogen source in a minimal M9 medium. We delve into the scientific rationale for using guanidine as a cost-effective alternative to traditional ¹⁵N sources and discuss the metabolic pathways in E. coli that enable its assimilation.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to optimize isotopic labeling for structural biology applications.

Introduction: The Rationale for Guanidine-¹⁵N₃ Hydrochloride in Protein Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level.[1][7] A prerequisite for many advanced NMR experiments is the enrichment of the protein with NMR-active stable isotopes, most commonly ¹⁵N and ¹³C.[7][8] Uniform ¹⁵N-labeling simplifies complex proton NMR spectra and enables the use of heteronuclear correlation experiments, which are essential for backbone resonance assignment.[1][2]

The standard and most widely adopted method for producing ¹⁵N-labeled proteins in E. coli involves growing the bacterial culture in a minimal medium where the sole nitrogen source is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[1][9] While effective, the cost of ¹⁵NH₄Cl can be a significant factor, especially for large-scale protein production or for laboratories with limited budgets.[10][11][12]

This protocol introduces Guanidine-¹⁵N₃ hydrochloride as a viable and potentially more economical alternative for ¹⁵N labeling. Guanidine (CH₅N₃) is a nitrogen-rich compound that certain bacteria, including strains of E. coli, can utilize as a sole source of nitrogen.[4][5][6]

Scientific Underpinnings: Guanidine Metabolism in Bacteria

Recent research has illuminated the metabolic pathways that allow bacteria to assimilate nitrogen from guanidine.[4][5][6][13] The key enzymatic machinery involves a guanidine-specific carboxylase and associated hydrolases. These enzymes are often encoded in operons that are regulated by guanidine-sensing riboswitches.[4][5] The assimilation pathway effectively breaks down guanidine to yield ammonia, which then enters the central nitrogen metabolism of the cell, providing the necessary building blocks for amino acid and protein synthesis.[13] This natural metabolic capability allows for the efficient incorporation of the ¹⁵N label from Guanidine-¹⁵N₃ hydrochloride into all nitrogen-containing biomolecules, including the amino acids that will constitute the target protein.

Experimental Workflow Overview

The overall workflow for ¹⁵N protein labeling using Guanidine-¹⁵N₃ hydrochloride is analogous to the traditional method using ammonium chloride. It involves a multi-day process that includes media preparation, starter cultures, large-scale growth, protein expression induction, and cell harvesting.

G cluster_day1 Day 1: Preparation cluster_day2 Day 2: Starter Culture cluster_day3 Day 3: Main Culture & Induction cluster_day4 Day 4: Harvest & Storage prep Prepare Streak Plate starter Inoculate Rich Media Pre-culture (e.g., LB) prep->starter Fresh Colony media_prep Prepare Stock Solutions inoculate Inoculate ¹⁵N M9 Minimal Media media_prep->inoculate Sterile Media starter->inoculate Inoculum growth Grow to Mid-Log Phase (OD₆₀₀ ≈ 0.6-0.8) inoculate->growth induce Induce Protein Expression (e.g., with IPTG) growth->induce Monitor OD₆₀₀ express Overnight Expression induce->express harvest Harvest Cells by Centrifugation express->harvest store Store Cell Pellet at -80°C harvest->store

Caption: General workflow for ¹⁵N protein labeling in E. coli.

Materials and Reagents

Key Reagents
ReagentSupplierCatalog #Notes
Guanidine-¹⁵N₃ hydrochlorideSigma-Aldrich / CILVariesEnsure >98% isotopic purity.
D-GlucoseFisher ScientificG6152Carbon source.
E. coli Expression StrainAgilent / NEBe.g., BL21(DE3)Choose a strain suitable for your expression vector.
Plasmid DNAN/AN/APlasmid encoding the protein of interest.
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Sigma-AldrichI6758For induction of T7-based expression systems.
Appropriate Antibiotic(s)VariesVariesFor plasmid selection.
Media Composition

The foundation of this protocol is a modified M9 minimal medium. All solutions should be prepared with high-purity water and sterilized by autoclaving or filtration.

Stock Solution Component Concentration (for 1L of 10x Stock) Notes
10x M9 Salts Na₂HPO₄67.8 gDissolve components sequentially.[14]
KH₂PO₄30 gAdjust pH to 7.4.[14]
NaCl5 gAutoclave to sterilize.
1 M MgSO₄ MgSO₄·7H₂O246.5 gAutoclave or filter sterilize.
1 M CaCl₂ CaCl₂·2H₂O147 gAutoclave or filter sterilize. A precipitate may form upon addition to the final media.[14]
20% (w/v) Glucose D-Glucose200 gFilter sterilize. Do not autoclave with phosphates.
100x Trace Elements See Table BelowVariesFilter sterilize and store at 4°C.[9]
100x Trace Elements Solution (per 100 mL) Amount
EDTA500 mg
FeCl₃·6H₂O83 mg
ZnCl₂8.4 mg
CuCl₂·2H₂O1.3 mg
CoCl₂·6H₂O1.0 mg
H₃BO₃1.0 mg
MnCl₂·4H₂O1.6 mg
First dissolve EDTA in ~80 mL of water, adjust pH to 7.5 to fully dissolve, then add the other components and bring the final volume to 100 mL.[9]

Detailed Step-by-Step Protocol

This protocol is optimized for a 1 L culture volume in a 2.8 L baffled flask.

Day 1: Preparation
  • Transform Cells: Transform your E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding your protein of interest.

  • Plate Cells: Plate the transformed cells on a Luria-Bertani (LB) agar plate containing the appropriate antibiotic for selection.

  • Incubate: Incubate the plate overnight at 37°C.

Day 2: Pre-culture Inoculation
  • Inoculate Starter Culture: In the morning, pick a single, well-isolated colony from the fresh plate and inoculate 5-10 mL of rich medium (e.g., LB or 2xTY) containing the appropriate antibiotic.[15]

    • Causality Check: Starting in a rich medium allows the cells to grow rapidly to a high density, providing a healthy and robust inoculum for the main minimal media culture. This minimizes the lag phase in the more demanding minimal medium.

  • Grow Pre-culture: Grow this culture at 37°C with vigorous shaking (250-280 rpm) for 6-8 hours until it is visibly turbid.

Day 3: Main Culture Growth and Protein Expression
  • Prepare 1 L of ¹⁵N M9 Medium: In a sterile 2.8 L baffled flask, combine the following sterile components:

    • 870 mL Sterile H₂O

    • 100 mL of 10x M9 Salts

    • 1.0 g of Guanidine-¹⁵N₃ hydrochloride (This is the sole nitrogen source)

    • 20 mL of 20% (w/v) Glucose

    • 2 mL of 1 M MgSO₄

    • 10 mL of 100x Trace Elements

    • 100 µL of 1 M CaCl₂

    • Appropriate antibiotic(s)

    • Causality Check: The components are added aseptically and in a specific order to prevent precipitation. Glucose and magnesium are critical energy and cofactor sources for bacterial growth. Trace elements are essential for the function of various metabolic enzymes.[9] Guanidine replaces ammonium chloride as the nitrogen source.

  • Inoculate Main Culture: Inoculate the 1 L of ¹⁵N M9 medium with the 5-10 mL starter culture grown earlier.

  • Grow Main Culture: Grow the culture at 37°C with vigorous shaking (250-280 rpm).

  • Monitor Growth: Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀) every hour.

    • Causality Check: Protein expression should be induced during the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8).[9] Inducing too early can lead to low cell density and poor protein yield, while inducing too late can result in a stressed cell population and reduced expression levels.

  • Induce Protein Expression: When the OD₆₀₀ reaches 0.6-0.8, lower the temperature of the incubator to your desired expression temperature (e.g., 18-25°C). Add IPTG to a final concentration of 0.5-1.0 mM.

    • Causality Check: Lowering the temperature after induction often improves protein solubility and folding by slowing down the rate of protein synthesis, which can prevent the formation of inclusion bodies.[16][17]

  • Express Protein: Continue to incubate the culture with shaking for 12-18 hours (overnight).

Day 4: Cell Harvesting
  • Harvest Cells: Transfer the culture to pre-weighed centrifuge bottles. Pellet the cells by centrifugation at 5,000 x g for 15-20 minutes at 4°C.[14]

  • Decant Supernatant: Carefully decant the supernatant.

  • Store Pellet: The cell pellet can be processed immediately for protein purification or stored at -80°C for later use.

Verification of ¹⁵N Incorporation

After protein purification, it is crucial to verify the efficiency of ¹⁵N incorporation. This can be accomplished using mass spectrometry. A successfully labeled protein will show a mass shift corresponding to the number of nitrogen atoms replaced by the ¹⁵N isotope. For example, each incorporated ¹⁵N atom will increase the mass of a peptide fragment by approximately 1 Da compared to its natural abundance counterpart.

Troubleshooting and Expert Insights

  • Slow Growth in Minimal Media: E. coli will grow more slowly in minimal media compared to rich media.[18] This is expected. If growth is excessively slow or stalls, ensure that all media components were added correctly and that the pre-culture was healthy. The addition of a small amount of rich media (e.g., 0.1% LB) to the minimal media can sometimes boost growth without significantly diluting the ¹⁵N label.

  • Low Protein Yield: Low expression can be due to many factors, including protein toxicity, codon bias, or suboptimal induction conditions.[16][17] Consider optimizing the IPTG concentration, induction temperature, and expression time.

  • Guanidine Toxicity: While E. coli can metabolize guanidine, high concentrations can be toxic.[4][19] The recommended concentration of ~1 g/L in this protocol is generally well-tolerated and provides sufficient nitrogen for high-density growth.

  • Isotope Scrambling: In the context of uniform labeling, "scrambling" is not a concern as the goal is to label all nitrogen positions. However, it is important to ensure that Guanidine-¹⁵N₃ hydrochloride is the sole nitrogen source to achieve >95% incorporation. Any contaminating nitrogen sources (e.g., from complex media additives) will reduce the final labeling efficiency.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the uniform ¹⁵N-labeling of proteins in E. coli using Guanidine-¹⁵N₃ hydrochloride. By leveraging the natural metabolic pathways of bacteria, this method offers a potentially cost-effective alternative to traditional labeling techniques without compromising the quality of the final product. Successful implementation of this protocol will enable researchers to produce high-quality ¹⁵N-labeled proteins for advanced NMR studies, thereby facilitating deeper insights into protein structure, function, and dynamics.

References

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  • CIL. Top Ten Tips for Producing 13C/15N Protein in Abundance. Accessed January 15, 2026.
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  • ResearchGate. Very little growth of proteins in M9 minimal media?. Accessed January 15, 2026.
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  • eLife. Metabolism of Free Guanidine in Bacteria is Regulated by a Widespread Riboswitch Class. Accessed January 15, 2026.
  • ACS Publications. Solving the Conundrum: Widespread Proteins Annotated for Urea Metabolism in Bacteria Are Carboxyguanidine Deiminases Mediating Nitrogen Assimilation from Guanidine | Biochemistry. Accessed January 15, 2026.
  • PubMed Central. From lab reagent to metabolite: the riboswitch ligand guanidine as a relevant compound in bacterial physiology. Accessed January 15, 2026.
  • MDPI. NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Accessed January 15, 2026.
  • ResearchGate. Optimization of an Escherichia coli system for cell-free synthesis of selectively 15N-labelled proteins for rapid analysis by NMR spectroscopy | Request PDF. Accessed January 15, 2026.
  • NIH. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Accessed January 15, 2026.
  • Benchchem. A Researcher's Guide to Confirming 15N Labeling Efficiency: An Objective Comparison of NMR Methods. Accessed January 15, 2026.
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  • NIH. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Accessed January 15, 2026.
  • ResearchGate. Biosynthetic Incorporation of 15N and 13C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. Accessed January 15, 2026.
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Using Guanidine-15N3 hydrochloride for protein structure determination by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Probing Protein Unfolding and Denatured State Ensembles at Atomic Resolution: An Application Guide to NMR Spectroscopy using Guanidine Hydrochloride

Introduction: Beyond the Native State

The three-dimensional structure of a protein is fundamental to its function. However, the folded, native state represents only one part of a protein's conformational landscape. Unfolded, or denatured, states are critically important in biological processes ranging from protein synthesis and translocation across membranes to the formation of amyloid aggregates implicated in neurodegenerative diseases. Understanding the transition from a folded to an unfolded state provides deep insights into protein stability, folding pathways, and the nature of denatured ensembles.

Chemical denaturants, such as Guanidine Hydrochloride (GuHCl), are powerful tools for inducing and studying protein unfolding in a controlled, in vitro setting.[1][2] When combined with the atomic-level resolution of Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can move beyond global measures of unfolding (like circular dichroism) and observe the process from the perspective of individual amino acid residues.

This guide details the application of GuHCl-induced denaturation monitored by NMR spectroscopy, a cornerstone technique in structural biology. The core methodology involves preparing a uniformly isotope-labeled protein (typically with ¹⁵N) and acquiring a series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra at increasing concentrations of GuHCl.[3][4] Each peak in an HSQC spectrum corresponds to a specific backbone amide N-H group, acting as a unique probe that reports on its local chemical environment. By tracking the changes in these peaks, one can map the unfolding transition with residue-specific detail.

Principle of the Method

Mechanism of Guanidine Hydrochloride Denaturation

Guanidine hydrochloride is a potent chaotropic agent that disrupts the delicate balance of non-covalent forces stabilizing a protein's native structure. It achieves this through a combination of mechanisms:[1][2]

  • Disruption of Hydrogen Bonds: GuHCl molecules effectively compete with the protein's backbone for hydrogen bonds, destabilizing secondary structures like α-helices and β-sheets.

  • Weakening the Hydrophobic Effect: The guanidinium ion can interact favorably with nonpolar side chains, increasing their solubility in the aqueous environment and promoting the exposure of the protein's hydrophobic core.

  • Direct Binding: GuHCl can interact directly with the polypeptide chain, shifting the conformational equilibrium towards the unfolded state.

Guanidine hydrochloride is generally considered a stronger denaturant than urea.[5] A concentration of 6 M GuHCl is typically sufficient to fully denature most proteins.[4]

NMR Spectroscopy of Protein Unfolding

The ¹H-¹⁵N HSQC experiment is exceptionally sensitive to the conformation of a protein.

  • Folded State: In a well-folded protein, each amino acid residue experiences a unique local environment due to the intricate 3D fold. This results in a ¹H-¹⁵N HSQC spectrum with excellent chemical shift dispersion, where peaks are spread out across a wide range of frequencies.

  • Unfolded State: In a fully denatured state, the protein behaves much like a "random coil," where local structure is lost. Consequently, the unique chemical environments are averaged out, and most backbone amide peaks collapse into a narrow, crowded region in the center of the spectrum.[6][7]

  • The Unfolding Transition: By titrating GuHCl into a ¹⁵N-labeled protein sample, one can monitor the transition between these two states. For a simple, two-state unfolding process (Native ⇌ Unfolded), the NMR spectrum will show two distinct sets of peaks during the transition—one for the native state and one for the unfolded state.[8] The intensity of the native peaks will decrease while the intensity of the unfolded peaks increases as the denaturant concentration rises. This is characteristic of a slow exchange regime on the NMR timescale. If the unfolding is fast on the NMR timescale, a single peak for each residue will be observed that continuously shifts from its native to its denatured position.

Core Applications

  • Mapping Residue-Specific Stability: Determine the unfolding midpoint (Cₘ) for individual residues, identifying regions of the protein that are particularly stable or labile.

  • Characterizing Denatured States: While often called "random coil," denatured states can possess residual structure (e.g., transient helices or hydrophobic clusters) that can be critical for folding initiation or intermolecular interactions. NMR is uniquely suited to detect and characterize this residual structure.[9]

  • Validation of Refolding Protocols: For proteins that are overexpressed in inclusion bodies, refolding is a necessary step. GuHCl denaturation followed by removal of the denaturant is a common strategy. NMR can confirm that the refolded protein adopts the correct native structure.[6]

  • Aiding Resonance Assignment: For some proteins, spectral overlap in the native state can make backbone assignment challenging. By acquiring spectra in a denaturing solvent, peaks can be correlated back to the native state spectrum, sometimes simplifying the assignment process.[10][11]

Experimental Workflow and Protocols

The overall experimental workflow involves preparing the isotope-labeled protein, performing the denaturation titration, and analyzing the resulting NMR data.

G Workflow for GuHCl-Induced Unfolding Studies by NMR cluster_0 Protein Preparation cluster_1 Sample & Titration Setup cluster_2 NMR Data Acquisition cluster_3 Data Analysis p1 Transform E. coli with Expression Plasmid p2 Grow Cells in Minimal Medium with ¹⁵NH₄Cl as Sole N Source p1->p2 p3 Induce Protein Expression (e.g., with IPTG) p2->p3 p4 Cell Lysis & Protein Purification (e.g., Ni-NTA, SEC) p3->p4 p5 QC: SDS-PAGE & Mass Spec p4->p5 s1 Prepare Concentrated Protein Sample in NMR Buffer p5->s1 Purified ¹⁵N Protein s3 Place Protein in NMR Tube s1->s3 s2 Prepare 8 M GuHCl Stock in the Same NMR Buffer n1 Acquire Initial ¹H-¹⁵N HSQC (0 M GuHCl) s3->n1 n2 Add Aliquot of 8 M GuHCl Stock (e.g., to 0.5 M) n1->n2 n3 Mix Sample & Equilibrate n2->n3 n4 Acquire ¹H-¹⁵N HSQC n3->n4 n5 Repeat Titration Steps (n2-n4) until ~6-7 M GuHCl n4->n5 d1 Process Spectra & Assign Peaks n5->d1 d2 Track Chemical Shift & Intensity Changes per Residue d1->d2 d3 Plot Fraction Unfolded vs. [GuHCl] d2->d3 d4 Fit Data to Obtain Cₘ and m-values d3->d4

Figure 1: General experimental workflow for monitoring protein unfolding.

Protocol 1: Uniform ¹⁵N Labeling of Protein in E. coli

This protocol is a standard method for producing uniformly ¹⁵N-labeled protein for NMR studies.[3]

  • Prepare M9 Minimal Media: Prepare a sterile M9 minimal media stock. The key is to use ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) as the sole nitrogen source.

  • Starter Culture: Inoculate 50 mL of standard LB media with a single colony of E. coli (e.g., BL21(DE3)) transformed with your expression plasmid. Grow overnight at 37°C.

  • Main Culture Inoculation: The next day, pellet the cells from the starter culture by centrifugation (e.g., 5000 x g, 10 min). Discard the LB supernatant and resuspend the cell pellet in 1 L of the M9 minimal media containing ¹⁵NH₄Cl.

  • Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM. Reduce the temperature to 18-25°C and continue to grow for another 16-20 hours.

  • Harvest and Purification: Harvest the cells by centrifugation. Purify the ¹⁵N-labeled protein using your established protocol (e.g., affinity chromatography followed by size-exclusion chromatography). Confirm labeling efficiency using mass spectrometry.

Protocol 2: GuHCl Denaturation Titration Monitored by NMR

This protocol describes the setup and execution of the titration experiment inside the NMR tube.

Materials:

  • Purified, concentrated ¹⁵N-labeled protein sample (typically 0.2-1.0 mM).

  • High-purity Guanidine Hydrochloride.

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).

  • 10% D₂O for NMR field locking.

Procedure:

  • Prepare Stocks:

    • Protein Sample: Prepare ~550 µL of your protein in NMR buffer containing 10% D₂O.

    • Denaturant Stock: Prepare a concentrated stock solution of GuHCl (e.g., 8.0 M) in the exact same NMR buffer, including the 10% D₂O. This is critical to avoid changes in pH or buffer concentration during the titration. Ensure the GuHCl is fully dissolved and the pH is readjusted if necessary.[8]

  • Initial Spectrum (0 M GuHCl):

    • Transfer 500 µL of the protein sample into a clean NMR tube.

    • Place the tube in the NMR spectrometer and allow the temperature to equilibrate (e.g., to 25°C).

    • Acquire a high-quality ¹H-¹⁵N HSQC spectrum. This is your reference native state.

  • First Titration Point (e.g., 0.5 M GuHCl):

    • Carefully remove the NMR tube from the spectrometer.

    • Add a calculated volume of the 8 M GuHCl stock to the protein in the tube to reach the desired final concentration. For example, to reach 0.5 M in a 500 µL sample, add 33.3 µL of 8 M GuHCl.

    • Mix thoroughly but gently by inverting the capped tube several times. Avoid introducing bubbles.

    • Re-insert the tube into the spectrometer, allow it to equilibrate, and acquire another ¹H-¹⁵N HSQC spectrum.

  • Subsequent Titration Points:

    • Repeat step 3, incrementally adding more of the GuHCl stock to reach higher concentrations (e.g., 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 5.0, 6.0 M). Keep a precise record of the added volumes.

  • Data Analysis:

    • Process all spectra identically.

    • Using NMR analysis software, overlay the spectra. For each assigned residue, track the changes in peak position (chemical shift) and/or peak volume (intensity).

    • For a two-state transition, you can calculate the fraction unfolded (fᵤ) at each GuHCl concentration and plot it to determine the Cₘ.

Data Presentation & Key Parameters

Quantitative data from these experiments should be summarized clearly.

Table 1: Typical Sample and Buffer Conditions

Parameter Recommended Value/Range Rationale
Protein Concentration 0.2 - 1.0 mM Balances signal-to-noise with the risk of aggregation.
Buffer Phosphate or Tris Must have a pH that is stable and outside the titration range of GuHCl.
pH 6.0 - 7.5 Chosen to maximize protein stability and avoid pH-induced effects.
Salt (e.g., NaCl) 50 - 150 mM Mimics physiological ionic strength and helps maintain solubility.
Temperature 25 - 37 °C Should be kept constant throughout the experiment.

| GuHCl Stock Conc. | 6 - 8 M | A high concentration minimizes dilution of the protein sample during titration. |

Table 2: Example ¹H-¹⁵N HSQC Acquisition Parameters (600 MHz Spectrometer)

Parameter Value Purpose
Spectral Width (¹H) 12 ppm Covers the full range of proton chemical shifts.
Spectral Width (¹⁵N) 30 ppm Covers the full range of amide nitrogen chemical shifts.
¹H Data Points 2048 Determines resolution in the direct dimension.
¹⁵N Increments 256 Determines resolution in the indirect dimension.
Scans per Increment 8 - 16 Number of scans averaged to improve signal-to-noise.

| Recycle Delay | 1.0 - 1.5 s | Time between scans for magnetization to recover. |

Troubleshooting and Expert Considerations

  • Protein Aggregation: If the protein precipitates at intermediate denaturant concentrations, this often indicates the formation of a "sticky" partially unfolded intermediate. Try lowering the protein concentration or adjusting buffer conditions (pH, salt).

  • Signal Broadening: If peaks disappear entirely during the titration rather than shifting or decreasing in intensity, it may indicate conformational exchange on an intermediate timescale (µs-ms). This can be probed with relaxation dispersion experiments but is beyond the scope of a simple HSQC titration.

  • Guanidine vs. Urea: GuHCl is ionic, whereas urea is neutral. The high ionic strength of a GuHCl solution can mask or disrupt native-state electrostatic interactions (e.g., salt bridges). If these interactions are of particular interest, performing a parallel titration with urea can be highly informative, as it may reveal different stability estimates.[5]

  • Data Fitting: The plot of fraction unfolded vs. [GuHCl] can be fit to a two-state model to extract thermodynamic parameters, such as the free energy of unfolding in water (ΔG°H₂O) and the m-value, which relates the dependence of ΔG on denaturant concentration.

Conclusion

Monitoring GuHCl-induced denaturation with ¹H-¹⁵N HSQC spectroscopy is a powerful and widely used method for characterizing protein stability at the atomic level. It provides residue-specific information that is inaccessible to bulk biophysical techniques. This approach allows researchers to identify stable and unstable regions within a protein, probe the nature of the denatured state, and gain fundamental insights into the forces that govern protein folding and misfolding.

References

  • Mori, S., et al. (2013). Chemical Shift Prediction for Denatured Proteins. Journal of Biomolecular NMR, 55(2), 189–200. [Link]

  • Mori, S., et al. (2013). Chemical shift prediction for denatured proteins. PubMed, [Link]

  • Kurauskas, V., et al. (2021). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 75(1), 1–11. [Link]

  • University of Leicester. 15N - Protein NMR. NMR Facility Resources. [Link]

  • Yee, A., et al. (2002). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 11(7), 1789–1799. [Link]

  • Ikeya, T., et al. (2021). NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Molecules, 26(3), 698. [Link]

  • Benz, F. W., & Roberts, G. C. K. (1973). NMR studies of the unfolding of ribonuclease by guanidine hydrochloride. Evidence for intermediate states. FEBS Letters, 29(3), 263-266. [Link]

  • Boca, A., et al. (2018). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst, 143(4), 954–962. [Link]

  • Barnwal, R. P., Agarwal, G., & Chary, K. V. R. (2012). Guanidine-HCl Dependent Structural Unfolding of M-Crystallin: Fluctuating Native State Like Topologies and Intermolecular Association. PLOS ONE, 7(12), e42948. [Link]

  • Biological Magnetic Resonance Bank. Unfolded Protein NMR Entries. BMRB Database. [Link]

  • Bermel, W., et al. (2013). Generating NMR chemical shift assignments of intrinsically disordered proteins using carbon-detected NMR methods. Methods in Enzymology, 529, 149–173. [Link]

  • Sheinblatt, M. (1989). NMR studies on the induced denaturation of lysozyme by guanidine hydrochloride in the presence of the inhibitor (NAG)3. Biopolymers, 28(11), 1913–1921. [Link]

  • UC Santa Barbara. Biomolecular NMR. UCSB Chemistry & Biochemistry NMR Facility. [Link]

  • Monera, O. D., Kay, C. M., & Hodges, R. S. (1994). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Protein Science, 3(11), 1984–1991. [Link]

  • Kosol, S., et al. (2013). The Residual Structure of Unfolded Proteins was Elucidated from the Standard Deviation of NMR Intensity Differences. Current Proteomics, 10(2), 113–118. [Link]

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Application Notes & Protocols: Guanidine-¹⁵N₃ Hydrochloride in Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elevating Proteomic Analysis with Isotopic Guanidination

In the landscape of quantitative and qualitative proteomics, the pursuit of enhanced sensitivity, sequence coverage, and accurate quantification is paramount. Chemical derivatization of peptides is a powerful strategy to achieve these goals. Among the various techniques, guanidination—the conversion of lysine's primary amine to a guanidinium group, effectively transforming it into a homoarginine residue—stands out for its significant benefits in mass spectrometry (MS) analysis.[1][2] This process, by leveraging the "arginine effect," not only improves peptide ionization and fragmentation characteristics but also opens the door for sophisticated quantitative strategies through stable isotope labeling.

This guide provides an in-depth exploration of Guanidine-¹⁵N₃ hydrochloride as a dual-function reagent in MS sample preparation. We will delve into its application for both signal enhancement in qualitative studies and as a robust internal standard for precise quantification. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to optimize their proteomic workflows.

Part 1: The Mechanistic Underpinning of Guanidination

The "Arginine Effect": Enhancing Peptide Detection

Tryptic digestion, a cornerstone of bottom-up proteomics, yields peptides with either a C-terminal lysine (Lys) or arginine (Arg). Peptides ending in arginine generally exhibit superior ionization efficiency and more predictable fragmentation patterns in MS compared to their lysine-containing counterparts. This phenomenon, often termed the "arginine effect," is attributed to the higher proton affinity of arginine's guanidinium group.

Guanidination of the ε-amino group of lysine residues with a reagent like O-methylisourea (or isotopically labeled variants) converts lysine into homoarginine, an analog of arginine.[1][2] This chemical modification imparts arginine-like properties to lysine-containing peptides, leading to several analytical advantages:

  • Increased Signal Intensity: Guanidinated peptides can show a 5- to 15-fold increase in signal intensity in MALDI-TOF MS.[1][2]

  • Improved Sequence Coverage: By enhancing the detection of lysine-terminated peptides, guanidination leads to a more comprehensive protein sequence coverage.[3]

  • Simplified Spectra: The conversion directs trypsin to cleave exclusively at arginine and homoarginine residues, which can simplify peptide mapping.

Guanidine-¹⁵N₃ Hydrochloride for Quantitative Proteomics

Stable isotope labeling is a cornerstone of quantitative mass spectrometry, enabling the relative and absolute quantification of proteins and peptides.[4][5][6] Guanidine-¹⁵N₃ hydrochloride serves as an excellent reagent for introducing a stable isotope label. When used for guanidination, it introduces a specific mass shift, allowing for the differentiation between a "light" (unlabeled) and a "heavy" (¹⁵N-labeled) sample.

This strategy can be employed in two primary ways:

  • Differential Labeling of Samples: Two separate samples (e.g., control vs. treated) can be subjected to guanidination with natural abundance and ¹⁵N₃-guanidine hydrochloride, respectively. After labeling, the samples are combined and analyzed by MS. The relative peak intensities of the isotopic pairs directly correspond to the relative abundance of the peptide in the original samples.[7]

  • Creation of an Internal Standard: A purified protein or a complex protein mixture can be guanidinated with Guanidine-¹⁵N₃ hydrochloride to create a "heavy" internal standard.[8][9] This labeled standard can then be spiked into an unlabeled ("light") experimental sample at a known concentration. This approach allows for absolute quantification and corrects for sample loss during preparation.[4]

The workflow for differential labeling is depicted below:

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Workflow for quantitative proteomics using differential guanidination.

Part 2: Experimental Protocols

Materials and Reagents
  • Guanidine-¹⁵N₃ hydrochloride (for heavy labeling)

  • O-Methylisourea hemisulfate (for light labeling)[3]

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Sodium Hydroxide (NaOH) or Triethylamine (TEA)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • C18 Solid-Phase Extraction (SPE) cartridges or tips

  • Lyophilizer or vacuum concentrator

Protocol 1: In-Solution Protein Digestion and Guanidination

This protocol is designed for the guanidination of peptides following in-solution tryptic digestion.

Step 1: Protein Denaturation, Reduction, and Alkylation

  • Resuspend the protein pellet in 100 µL of 50 mM NH₄HCO₃ containing 6 M Guanidine Hydrochloride (non-labeled, used as a denaturant).[10][11][12]

  • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature.

  • Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes.

  • Quench the reaction by adding DTT to a final concentration of 10 mM.

Step 2: Tryptic Digestion

  • Dilute the sample 6-fold with 50 mM NH₄HCO₃ to reduce the Guanidine Hydrochloride concentration to 1 M, which is tolerated by trypsin.[13]

  • Add MS-grade trypsin at a 1:50 (enzyme:protein, w/w) ratio.

  • Incubate overnight at 37°C.

Step 3: Guanidination Reaction

  • Prepare the guanidination reagent. For heavy labeling , dissolve Guanidine-¹⁵N₃ hydrochloride in water. For light labeling , dissolve O-Methylisourea hemisulfate in water.[3]

  • Adjust the pH of the peptide solution to >10.5 using a suitable base like NaOH or TEA. This is critical for the reaction to proceed efficiently at the ε-amino group of lysine.

  • Add the guanidination reagent to the peptide solution. A typical starting point is a 10-fold molar excess of reagent over the estimated amount of lysine residues.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by acidifying the solution with TFA to a pH of ~2-3.

Step 4: Sample Desalting

  • Equilibrate a C18 SPE tip/cartridge with 100% ACN, followed by 0.1% TFA in water.

  • Load the acidified peptide sample onto the C18 material.

  • Wash the C18 material with 0.1% TFA in water to remove salts and unreacted reagent.

  • Elute the guanidinated peptides with a solution of 60% ACN, 0.1% TFA.

  • Dry the eluted peptides in a vacuum concentrator and store at -20°C until MS analysis.

Protocol 2: Creating a Guanidinated Protein Internal Standard (GP-IS)

This protocol describes the creation of a heavy-labeled protein standard for absolute quantification.[9]

Step 1: Guanidination of the Intact Protein

  • Dissolve the purified protein therapeutic or standard protein in a suitable buffer (e.g., 50 mM borate buffer, pH 9.5).

  • Add Guanidine-¹⁵N₃ hydrochloride to the protein solution. The molar excess will need to be optimized but can start in the range of 100-1000 fold over the number of lysine residues.

  • Incubate at 37°C for 2-4 hours.

  • Remove excess reagent and buffer-exchange the protein into a digestion-compatible buffer (e.g., 50 mM NH₄HCO₃) using dialysis or a desalting column.

Step 2: Quantification and Use

  • Accurately determine the concentration of the now heavy-labeled Guanidinated Protein Internal Standard (GP-IS).

  • Spike a known amount of the GP-IS into the experimental sample (containing the light, unlabeled protein) before the digestion step.

  • Proceed with the digestion and MS analysis as described in Protocol 1 (omitting the peptide guanidination step). The ratio of the light peptide to its heavy, homoarginine-containing counterpart will be used for quantification.[9]

Part 3: Data Interpretation and Considerations

Mass Shift Calculation

The guanidination of a lysine residue with an unlabeled reagent results in a theoretical monoisotopic mass increase of 42.0218 Da.[3] When using Guanidine-¹⁵N₃ hydrochloride, the mass shift will be different.

ReagentChemical Formula of Added GroupMonoisotopic Mass Shift (Da)
Unlabeled GuanidinationC₁H₂N₂+42.0218
Guanidine-¹⁵N₃ HClC₁H₂(¹⁵N)₂¹⁵NH₂+45.0127

Note: The table reflects the mass change from converting a primary amine (-NH₂) to a guanidinium group. The exact mass shift should be confirmed based on the isotopic purity of the reagent.

This predictable mass shift is used by MS software to identify and pair the light and heavy peptide signals for quantification.

Potential Side Reactions and Troubleshooting
  • N-terminal Guanidination: The reaction can also occur at the N-terminal α-amine of peptides, particularly at glycine residues.[3] Optimizing the pH and reaction time can minimize this side reaction.

  • Incomplete Reaction: If the reaction is incomplete, both the original lysine-containing peptide and the guanidinated homoarginine version will be present, complicating the spectra. Ensure the pH is sufficiently alkaline (>10.5) and that an adequate molar excess of the reagent is used.

  • Interference from Unlabeled Guanidine HCl: When using Guanidine-¹⁵N₃ hydrochloride, it is crucial to ensure that the denaturant used in the initial steps (if any) is completely removed or diluted before adding trypsin, as high concentrations can interfere with enzyme activity and MS analysis.[10]

Conclusion

Guanidine-¹⁵N₃ hydrochloride is a versatile and powerful tool for modern mass spectrometry-based proteomics. Its ability to enhance peptide signals through the conversion of lysine to a homoarginine analog significantly improves the depth of proteome analysis. Furthermore, its application as a stable isotope labeling reagent provides a robust and accurate method for relative and absolute protein quantification. By understanding the underlying chemical principles and following validated protocols, researchers can effectively integrate this technique to overcome common challenges in sensitivity and quantification, thereby advancing their drug discovery and development efforts.

References

  • Hale, J. E., Butler, J. P., & Gelfanova, V. (2013). Guanidination of Tryptic Peptides without Desalting for Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry Analysis. Analytical Chemistry, 85(19), 9233–9240. Available at: [Link]

  • Hale, J. E., Butler, J. P., & Gelfanova, V. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. PubMed. Available at: [Link]

  • Hale, J. E., Butler, J. P., & Gelfanova, V. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. PMC - NIH. Available at: [Link]

  • Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2006). Guanidination chemistry for qualitative and quantitative proteomics. Rapid Communications in Mass Spectrometry, 20(5), 757–764. Available at: [Link]

  • Zhang, Y., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 92(1), 1149–1156. Available at: [Link]

  • Kall, A. M., et al. (2018). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Analytical and Bioanalytical Chemistry, 410(21), 5227–5235. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Can Guanidine Hydrochloride Be Used in Mass Spectrometry. MtoZ Biolabs. Available at: [Link]

  • Peshkin, N. B., & Gygi, S. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Essays in Biochemistry, 44, 99–111. Available at: [Link]

  • Zhang, F., et al. (2016). Benzylic rearrangement stable isotope labeling for quantitation of guanidino and ureido compounds in thyroid tissues by liquid chromatography-electrospray ionization mass spectrometry. Analytica Chimica Acta, 908, 132–140. Available at: [Link]

  • Poulsen, J. W., et al. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Journal of Proteome Research, 12(2), 1022–1031. Available at: [Link]

  • Poulsen, J. W., et al. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Semantic Scholar. Available at: [Link]

  • Toyama, A., et al. (2014). An improved in-gel digestion method for efficient identification of protein and glycosylation analysis of glycoproteins using guanidine hydrochloride. Proteomics, 14(2-3), 241–244. Available at: [Link]

  • Poulsen, J. W., et al. (2012). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. ResearchGate. Available at: [Link]

  • Lee, K., et al. (2014). Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data. PMC - NIH. Available at: [Link]

  • Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics. Nature Protocols, 6(2), 147–159. Available at: [Link]

  • Bajkay, A., et al. (1978). [The application of guanidine hydrochloride to the treatment of degenerative nervous and muscular diseases. I. Clinical results (author's transl)]. Wiener klinische Wochenschrift, 90(2), 43–48. Available at: [Link]

  • Hohner, R., et al. (2013). Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii. PMC - NIH. Available at: [Link]

  • Henderson, J. W., & Brooks, C. J. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatographic Science, 22(3), 99–103. Available at: [Link]

  • Shrestha, H., et al. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Methods in Molecular Biology, 2434, 141–153. Available at: [Link]

  • Yuan, M., et al. (2014). Guanidinated protein internal standard for immunoaffinity-liquid chromatography/tandem mass spectrometry quantitation of protein therapeutics. Analytical Chemistry, 86(15), 7546–7553. Available at: [Link]

  • Siler, D. A., et al. (2010). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. PubMed Central. Available at: [Link]

  • Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Guanidine. NIST WebBook. Available at: [Link]

  • CN118834146A - Preparation method of guanidine hydrochloride. (n.d.). Google Patents.
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  • Shrestha, H., et al. (2020). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 11, 596. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis of non-water soluble polymeric guanidine derivatives and application in preparation of antimicrobial regenerated cellulose. Fibers and Polymers, 18(6), 1040–1047. Available at: [Link]

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Application Note: A Step-by-Step Guide for Protein Denaturation with Guanidine-¹⁵N₃ Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein denaturation is a fundamental process in structural biology, drug development, and proteomics, providing critical insights into protein stability, folding pathways, and structure-function relationships. Guanidine hydrochloride (GdnHCl) is a powerful chaotropic agent widely employed for inducing reversible protein unfolding. The isotopically labeled variant, Guanidine-¹⁵N₃ hydrochloride, serves as an invaluable tool for studies employing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing for detailed tracking of nitrogen atoms. This guide provides a comprehensive, step-by-step protocol for the denaturation of proteins using Guanidine-¹⁵N₃ hydrochloride. It delves into the underlying mechanisms, outlines detailed experimental procedures, and discusses common analytical techniques for monitoring the denaturation process, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of Protein Denaturation Studies

The native three-dimensional structure of a protein dictates its biological function. The disruption of this intricate architecture, a process known as denaturation, leads to the loss of function.[1][2] Studying the transition from the folded (native) to the unfolded (denatured) state provides a wealth of thermodynamic information about the forces that stabilize the protein. Guanidine hydrochloride is a strong denaturant that is frequently used to induce and study this process.[1][2][3] The use of Guanidine-¹⁵N₃ hydrochloride is particularly advantageous in NMR-based studies, as the ¹⁵N labels allow for the tracking of the denaturant's interaction with the protein or for monitoring protein structural changes in complex biological systems.[4]

Mechanism of Denaturation by Guanidine Hydrochloride

Guanidine hydrochloride disrupts the delicate balance of non-covalent interactions that maintain a protein's native conformation. The denaturation process is primarily driven by two mechanisms:

  • Disruption of Hydrogen Bonds and Hydrophobic Interactions: GdnHCl is highly effective at breaking the intramolecular hydrogen bonds that are crucial for maintaining secondary structures like alpha-helices and beta-sheets.[1][2] Furthermore, it increases the solubility of non-polar amino acid side chains, thereby weakening the hydrophobic effect, which is a major driving force for protein folding.[1][2]

  • Direct Interaction with the Protein: The guanidinium ion can interact favorably with the protein backbone and polar residues.[5][6] This preferential binding to the unfolded state shifts the equilibrium away from the native conformation, leading to complete denaturation at high concentrations.[1][2]

cluster_0 Mechanism of GdnHCl Denaturation cluster_1 Driving Forces NativeProtein Native Protein (Folded, Active) UnfoldedProtein Unfolded Protein (Denatured, Inactive) NativeProtein->UnfoldedProtein GdnHCl Hbond Disruption of H-Bonds Hbond->UnfoldedProtein Hydrophobic Weakening of Hydrophobic Effect Hydrophobic->UnfoldedProtein DirectBinding Direct Binding to Unfolded State DirectBinding->UnfoldedProtein cluster_workflow Denaturation Workflow PrepStock Prepare 6 M Gdn-¹⁵N₃-HCl Stock PrepSamples Prepare Protein Samples with varying [GdnHCl] PrepStock->PrepSamples Incubate Incubate to Reach Equilibrium PrepSamples->Incubate Measure Spectroscopic Measurement (Fluorescence, UV, CD) Incubate->Measure Analyze Data Analysis: Plot Denaturation Curve Measure->Analyze Thermodynamics Determine Thermodynamic Parameters (Cm, ΔG°) Analyze->Thermodynamics

Caption: Experimental Workflow for Protein Denaturation.

Safety and Handling

Guanidine hydrochloride is harmful if swallowed or inhaled and causes skin and serious eye irritation. [7][8][9][10]

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling Guanidine-¹⁵N₃ hydrochloride. [11]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust. [10]* Storage: Store in a cool, dry place away from incompatible substances like strong oxidizing agents. [11]Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains. [11]

Troubleshooting

IssuePossible CauseSolution
Protein Precipitation High protein concentration; incorrect buffer pH.Decrease protein concentration; optimize buffer conditions.
Incomplete Denaturation Insufficient GdnHCl concentration; short incubation time.Increase the final GdnHCl concentration; increase incubation time.
Noisy Spectroscopic Signal Low protein concentration; instrument instability.Increase protein concentration; ensure instrument is warmed up and calibrated.

Table 2: Common Troubleshooting Scenarios.

Applications in Research and Drug Development

  • Protein Stability and Folding: Understanding the thermodynamics of protein folding and stability is crucial for protein engineering and designing more stable therapeutic proteins. [12]* Drug Discovery: Denaturation studies can be used to screen for small molecules that bind to and stabilize a target protein, a key step in drug development.

  • Biopharmaceutical Development: Assessing the stability of therapeutic proteins under various conditions is a critical part of the development and formulation process. [12]* NMR Spectroscopy: The use of Guanidine-¹⁵N₃ hydrochloride is particularly relevant for NMR studies aimed at elucidating the structure and dynamics of denatured or partially folded states of proteins. [4]

References

  • Qinmu, J. (2022, October 26). Action of Guanidine Hydrochloride on Proteins. Jinan Qinmu Fine Chemical Co., Ltd.
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  • Bolen, D. W. (2000). Structural Thermodynamics of a Random Coil Protein in Guanidine Hydrochloride. Proteins: Structure, Function, and Bioinformatics, Suppl 4, 44–49. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • News. (2025, June 2). The Effect Of Guanidine Hydrochloride On Proteins.
  • Poklar, N., & Vesnaver, G. (1997). Thermal Denaturation of Proteins Studied by UV Spectroscopy. Journal of Chemical Education, 74(7), 847. Available at: [Link]

  • Makhatadze, G. I. (2009). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B, 113(30), 10271–10280. Available at: [Link]

  • Agashe, V. R., & Udgaonkar, J. B. (1995). Thermodynamics of denaturation of barstar: evidence for cold denaturation and evaluation of the interaction with guanidine hydrochloride. Biochemistry, 34(10), 3286–3299. Available at: [Link]

  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: Guanidine hydrochloride.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet: Guanidine hydrochloride.
  • Qasim, M. A. (2013, December 30). Investigation of the Mechanism of Protein Denaturation by Guanidine Hydrochloride. [Video]. YouTube.
  • Thirumalai, D., et al. (2021). Temperature and Guanidine Hydrochloride Effects on the Folding Thermodynamics of WW Domain and Variants. The Journal of Physical Chemistry B, 125(41), 11487–11497. Available at: [Link]

  • BioSpectra, Inc. (2021, February 3). Safety Data Sheet: Guanidine Hydrochloride 6M Solution.
  • Benchchem. (2025). Application Notes and Protocols for Protein Denaturation Using Urea and Guanidine Hydrochloride.
  • National Centre for Biological Sciences. (1995). Thermodynamics of Denaturation of Barstar.
  • D'Andrea, C., et al. (2022). Probing Denaturation of Protein A via Surface-Enhanced Infrared Absorption Spectroscopy. Biosensors, 12(7), 523. Available at: [Link]

  • MWR. (2022). Monitoring Protein Denaturation of Egg White Using Passive Microwave Radiometry (MWR). Diagnostics, 12(6), 1489. Available at: [Link]

  • CymitQuimica. (n.d.). CAS 121616-39-5: guanidine-15N3 hydrochloride.
  • Greenfield, N. J. (2006). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Biochemistry, 45(8), 2415–2422. Available at: [Link]

  • Sherman, E., & Haran, G. (2006). Fluorescence characterization of denatured proteins. Current Opinion in Structural Biology, 16(1), 102–108. Available at: [Link]

  • Yacoo Science. (2020, June 24). What Are The Applications of Guanidine hydrochloride (50-01-1).
  • Protocol Online. (n.d.). denature a protein of interest.
  • ResearchGate. (2025, August 6). Thermal Denaturation of Proteins Studied by UV Spectroscopy.
  • GoldBio. (n.d.). Guanidine HCl.
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  • Goto, Y., & Fink, A. L. (1989). Guanidine hydrochloride-induced folding of proteins. Biochemistry, 28(24), 9453–9458. Available at: [Link]

  • ResearchGate. (2015, November 16). How can I purify a protein using guanidium hydrochloride?.
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Guanidine-15N3 hydrochloride protocol for studying protein-ligand interactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Probing Protein-Ligand Interactions with Guanidine-15N3 Hydrochloride: A Ligand-Observed NMR Approach

Audience: Researchers, scientists, and drug development professionals engaged in understanding the intricacies of molecular recognition.

Abstract: The guanidinium group, the functional moiety of arginine, is a cornerstone of molecular recognition, mediating critical interactions in a vast array of biological systems.[1][2] This guide provides a comprehensive protocol for utilizing this compound as a powerful probe in Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the role of arginine-like interactions in protein-ligand binding. By observing the 15N-labeled guanidinium ion, researchers can gain detailed insights into binding sites, affinities, and the competitive landscape of ligand binding, thereby accelerating drug discovery and enhancing our understanding of biological mechanisms.[3][4]

Scientific Rationale & Foundational Principles

The study of protein-ligand interactions is fundamental to virtually all biological processes and central to drug discovery.[3] NMR spectroscopy offers a unique advantage by enabling the analysis of these interactions in solution under near-physiological conditions, providing atomic-level resolution of structure, dynamics, and kinetics.[3][5]

Why Use this compound?

The guanidinium group of arginine is frequently involved in crucial biomolecular recognition events, including protein-protein and protein-DNA interactions.[1][6] It achieves this through a combination of its positive charge, planar geometry, and the ability to form multiple hydrogen bonds.[2] Guanidine hydrochloride, when isotopically labeled with 15N, can serve as an effective mimic of the arginine side chain.[1][6]

This protocol leverages this compound in a ligand-observed NMR experiment. The core principle is to monitor the NMR signals of the 15N-labeled guanidinium ion as it interacts with a target protein. Changes in the chemical environment of the guanidinium ion upon binding to the protein lead to perturbations in its NMR spectrum, which can be quantified to derive binding information.

Key Advantages of this Approach:

  • Arginine Mimicry: Directly probes interactions that involve or could be mimicked by an arginine residue.[1][6]

  • Ligand-Observed NMR: This method is not limited by the molecular size of the protein, making it applicable to a wide range of biological systems.[4][7]

  • Competitive Binding Insights: Can be used in competitive binding experiments to understand how a ligand of interest displaces or competes with the guanidinium ion, thereby revealing details about the ligand's binding mode.

  • Fragment Screening: The relatively weak interaction of guanidinium with many proteins makes it a suitable tool for fragment-based drug discovery (FBDD) to identify and characterize initial hits.[8]

Experimental Design & Workflow

The overall experimental workflow involves preparing the protein and the labeled guanidine samples, followed by a series of NMR titration experiments, and finally, data analysis to extract binding parameters.

experimental_workflow cluster_nmr NMR Titration cluster_analysis Data Analysis prep_protein Prepare Unlabeled Target Protein buffer_prep Prepare NMR Buffer prep_protein->buffer_prep prep_guanidine Prepare 15N3-Guanidine Hydrochloride Stock prep_guanidine->buffer_prep nmr_setup Set up 1H-15N HSQC Experiment buffer_prep->nmr_setup Final NMR Sample initial_spectrum Acquire Spectrum of 15N3-Guanidine Alone nmr_setup->initial_spectrum titration Titrate Protein into 15N3-Guanidine Sample initial_spectrum->titration spectral_series Acquire HSQC Spectrum at Each Titration Point titration->spectral_series csp Monitor Chemical Shift Perturbations (CSPs) spectral_series->csp binding_isotherm Plot CSPs vs. Protein Concentration csp->binding_isotherm kd_fit Fit Binding Isotherm to Determine Dissociation Constant (KD) binding_isotherm->kd_fit

Figure 1: A schematic of the experimental workflow for studying protein-ligand interactions using this compound.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • Target Protein: Purified to ≥ 95% homogeneity.

  • This compound: (e.g., from a commercial supplier of stable isotopes).

  • NMR Buffer: A buffer that ensures protein stability and does not interfere with the NMR experiment (e.g., 50 mM Phosphate, 100 mM NaCl, pH 6.0-7.5).[3]

  • Deuterium Oxide (D2O): For the NMR field-frequency lock.[3]

  • High-Quality NMR Tubes: (e.g., Wilmad or equivalent).[9]

3.2. Sample Preparation

Protein Sample Preparation:

  • Dialyze or buffer exchange the purified protein into the chosen NMR buffer to remove any interfering substances.

  • Concentrate the protein to a stock solution of approximately 0.5-1 mM. The exact concentration should be determined accurately (e.g., by UV-Vis spectroscopy).

  • The protein should be stable in the NMR buffer for the duration of the experiment.[10]

This compound Sample Preparation:

  • Prepare a stock solution of this compound in the same NMR buffer as the protein. A typical starting concentration for the NMR experiment is 0.1-0.5 mM.

  • For the initial NMR sample, prepare 500 µL of the this compound solution in an NMR tube, containing 5-10% D2O.[3]

Table 1: Typical Sample Parameters

ParameterRecommended ValueRationale
Protein Purity≥ 95%Minimizes interference from contaminants.[3]
Protein Concentration0.5 - 1 mM (stock)To achieve sufficient signal-to-noise in a reasonable time.
Guanidine-15N3 HCl0.1 - 0.5 mM (initial)Balances signal intensity with potential weak binding.
Buffer pH6.0 - 7.5Maintains protein stability and minimizes amide exchange.[3]
Salt Concentration≤ 100 mM NaClHigh salt can broaden NMR signals.[3]
D2O Content5 - 10%Required for the NMR field-frequency lock.[3]
Temperature25°C (or optimal for protein stability)Ensures protein integrity during the experiment.[3]

3.3. NMR Data Acquisition

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

  • Initial Spectrum: Acquire a 1H-15N HSQC spectrum of the this compound sample alone. This will serve as the reference (free state) spectrum.

  • Titration: Add small aliquots of the concentrated protein stock solution to the NMR tube containing the this compound.

  • Data Collection at Each Point: After each addition of protein, gently mix the sample and allow it to equilibrate for a few minutes before acquiring another 1H-15N HSQC spectrum.

  • Titration Series: Continue the titration until the chemical shift changes of the guanidinium signal begin to plateau, or until protein precipitation is observed. A typical titration series might involve protein:guanidine molar ratios from 0:1 up to 2:1 or higher.

Data Analysis & Interpretation

4.1. Monitoring Chemical Shift Perturbations (CSPs)

The binding of this compound to the protein will cause changes in the chemical shifts of the guanidinium nitrogens and their attached protons. These changes are known as Chemical Shift Perturbations (CSPs).

The exchange rate between the free and bound states of the guanidinium ion determines the appearance of the NMR signals during the titration.[3][11]

  • Fast Exchange: A single peak is observed that gradually shifts its position as more protein is added. This is common for weak to moderate affinity interactions.[3]

  • Intermediate Exchange: The NMR signal broadens significantly and may even disappear.

  • Slow Exchange: The peak corresponding to the free guanidinium decreases in intensity, while a new peak corresponding to the bound state appears and grows in intensity.

exchange_regimes cluster_exchange Exchange Regime start 1H-15N HSQC Titration fast Fast Exchange (Single, shifting peak) start->fast k_off >> Δω intermediate Intermediate Exchange (Broadened peak) start->intermediate k_off ≈ Δω slow Slow Exchange (Two distinct peaks) start->slow k_off << Δω analysis_fast Determine KD from Chemical Shift Changes fast->analysis_fast Analyze CSPs analysis_intermediate Qualitative Binding Information intermediate->analysis_intermediate Lineshape Analysis analysis_slow Determine KD from Relative Peak Volumes slow->analysis_slow Analyze Peak Intensities

Figure 2: Decision tree for analyzing NMR titration data based on the observed exchange regime.

4.2. Determination of the Dissociation Constant (KD)

For interactions in the fast exchange regime, the observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the free (δ_free) and bound (δ_bound) states. The magnitude of the CSP can be plotted against the molar ratio of the protein to the labeled guanidine. The resulting binding isotherm can be fitted to an appropriate binding model (e.g., a 1:1 binding model) to determine the dissociation constant (KD).[11][12]

4.3. Competitive Binding Experiments

To investigate if a ligand of interest binds to the same site as the guanidinium ion, a competitive titration experiment can be performed.

  • Prepare an NMR sample containing the protein and this compound at a ratio where a significant portion of the guanidinium is bound (e.g., as determined from the initial titration).

  • Titrate the unlabeled ligand of interest into this sample.

  • If the ligand competes for the same binding site, it will displace the 15N-labeled guanidinium, causing the guanidinium NMR signal to shift back towards its free-state position.

Considerations & Troubleshooting
  • Guanidine as a Denaturant: While a powerful probe at low concentrations, guanidine hydrochloride is a well-known protein denaturant at high concentrations (typically > 1 M).[13][14][15] It is crucial to work at concentrations well below the denaturing range for the target protein. If protein unfolding is suspected, this can be monitored by acquiring a 1H-15N HSQC of a 15N-labeled protein sample under the same guanidine concentrations.

  • Weak Affinity: The interaction of guanidinium with proteins is often weak. High protein concentrations may be required to observe significant binding. The use of a high-field spectrometer with a cryoprobe is highly recommended to maximize sensitivity.[10]

  • Ionic Strength Effects: Guanidine hydrochloride is a salt, and changes in its concentration will alter the ionic strength of the solution, which can itself cause non-specific chemical shift changes. It is advisable to maintain a constant ionic strength throughout the titration by adding a non-interacting salt like NaCl to the initial guanidinium sample.

Conclusion

The use of this compound as a probe in ligand-observed NMR experiments provides a nuanced and powerful method for characterizing protein-ligand interactions, particularly those involving arginine-binding sites. This approach offers valuable insights into binding affinity, specificity, and competitive binding, making it an important tool in the arsenal of researchers in drug discovery and chemical biology.

References
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  • Vranken, W. F., et al. (2025). Guanidinium‐Stapled Helical Peptides for Targeting Protein‐Protein Interactions. Angewandte Chemie International Edition. Retrieved from [Link]

  • Kaye, J. A., et al. (2012). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. Angewandte Chemie International Edition, 51(48), 11933-11937. Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanidine Hydrochloride for Biochemical & Pharmaceutical Applications. Retrieved from [Link]

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  • Hesselmann, C., & Řezáč, J. (2020). Arginine: I. Interactions of Its Guanidinium Moiety with Branched Aliphatic Side Chains. The Journal of Physical Chemistry B, 124(17), 3535-3544. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Guanidine Derivatives in Pharmaceutical Research: A Focus on 4-Guanidinobenzoic Acid Hydrochloride. Retrieved from [Link]

  • Witek, J., et al. (2016). Arginine side chain interactions and the role of arginine as a gating charge carrier in voltage sensitive ion channels. Scientific Reports, 6, 21759. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Heyda, J., et al. (2017). Arginine “Magic”: Guanidinium Like-Charge Ion Pairing from Aqueous Salts to Cell Penetrating Peptides. Accounts of Chemical Research, 50(8), 1823-1831. Retrieved from [Link]

  • Williamson, M. P. (2014). Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy. Methods in Molecular Biology, 1091, 1-14. Retrieved from [Link]

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Sources

Application of Guanidine-15N3 hydrochloride in quantitative proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Application of Guanidine-¹⁵N₃ hydrochloride in Quantitative Proteomics

Audience: Researchers, scientists, and drug development professionals.

Guide to Quantitative Proteomics using Guanidine-¹⁵N₃ Hydrochloride for Metabolic Labeling

Authored by: Gemini, Senior Application Scientist

Introduction: The Quantitative Proteomics Imperative

Modern biological research and drug discovery depend not only on identifying which proteins are present in a system but also on understanding their quantitative dynamics. Quantitative proteomics aims to measure the relative or absolute abundance of thousands of proteins, providing a snapshot of the cellular state in response to stimuli, disease, or therapeutic intervention.[1] Among the most robust methods for accurate protein quantification is metabolic labeling, where stable (non-radioactive) isotopes are integrated into the proteome of living cells.[2] This approach, particularly Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers superior accuracy by allowing different cell populations to be combined early in the experimental workflow, minimizing variability from sample preparation.[3][4]

This guide focuses on the strategic use of Guanidine-¹⁵N₃ hydrochloride as a precursor for the synthesis of "heavy" L-arginine, a cornerstone of many SILAC-based quantitative proteomics experiments.

The Central Role of Guanidine-¹⁵N₃ Hydrochloride

Guanidine-¹⁵N₃ hydrochloride (CAS No: 121616-39-5) is a stable isotope-labeled compound where all three nitrogen atoms in the guanidine molecule are the heavy isotope ¹⁵N.[5] Its primary application in proteomics is as a biological precursor for the de novo synthesis of L-Arginine containing three ¹⁵N atoms within its guanidinium group.

In the context of SILAC, researchers typically label proteins using heavy variants of L-lysine and L-arginine.[6] This is because trypsin, the most common enzyme used for protein digestion in proteomics, specifically cleaves proteins at the C-terminus of lysine and arginine residues.[4] This ensures that nearly every resulting peptide (except the C-terminal one) will contain a labeled amino acid, making it quantifiable by mass spectrometry. While pre-synthesized ¹⁵N-labeled L-arginine is widely available, using Guanidine-¹⁵N₃ hydrochloride can be a component in custom media formulations or specialized metabolic studies.

Principle of SILAC using Isotope-Labeled Arginine

SILAC is an elegant method that leverages the cell's own translational machinery to introduce a mass signature into proteins.[6] The core principle involves culturing two or more populations of cells in media that are identical except for specific amino acids, which are isotopically distinct ("light" vs. "heavy").

  • Cell Culture: One cell population is grown in standard "light" medium containing natural abundance L-arginine. A second population is grown in "heavy" medium, where the standard L-arginine is replaced with a heavy isotope version, such as L-Arginine-(guanidino-¹⁵N₂) or a fully labeled variant like ¹³C₆,¹⁵N₄-L-Arginine.[7][8][9]

  • Metabolic Incorporation: The cells are cultured for a sufficient number of doublings (typically at least 5-6) to ensure that the heavy amino acids are incorporated into virtually all newly synthesized proteins (>95% incorporation).[7]

  • Experimental Perturbation: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

  • Sample Combination: After the experiment, the cell populations are harvested, and equal amounts of protein are mixed together at the earliest possible stage (e.g., whole-cell lysates).[3]

  • Proteomic Analysis: The combined protein mixture is then processed—digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Because the "light" and "heavy" peptides are chemically identical, they co-elute during chromatography. However, the mass spectrometer can easily distinguish them due to their mass difference. The relative abundance of a protein between the two conditions is determined by calculating the ratio of the signal intensities of the heavy and light peptide pairs.[10]

Biochemical Pathway: From Guanidine to Protein Incorporation

Arginine is a semi-essential amino acid whose synthesis in mammals primarily occurs via the intestinal-renal axis.[11] Within the cell, key steps of the urea cycle are involved in its synthesis from other precursors like ornithine and citrulline.[12][13] Guanidine-¹⁵N₃ hydrochloride can serve as a source for the labeled guanidinium group that is transferred to ornithine to form arginine. This process is part of the broader arginine biosynthesis pathway.

Below is a conceptual diagram illustrating the incorporation of the ¹⁵N label from a precursor into arginine, which is then used for protein synthesis.

cluster_media Cell Culture Medium cluster_cell Cellular Metabolism guanidine Guanidine-¹⁵N₃·HCl arginine Heavy L-Arginine (¹⁵N-labeled) guanidine->arginine Biosynthesis (via Urea Cycle enzymes) ornithine L-Ornithine ornithine->arginine trna Arginyl-tRNA Synthetase arginine->trna charged_trna Charged ¹⁵N-Arg-tRNA trna->charged_trna ribosome Ribosome charged_trna->ribosome Translation protein Heavy Protein (¹⁵N-labeled) ribosome->protein

Caption: Incorporation of ¹⁵N from Guanidine-HCl into cellular proteins.

Application Note: Key Considerations and Best Practices

Advantages of SILAC with Heavy Arginine
  • High Accuracy: Mixing samples at the cell lysate stage significantly reduces quantitative errors arising from variations in sample preparation, digestion, and instrument analysis.[6]

  • In Vivo Labeling: The labeling process is non-invasive and does not require chemical modifications that could alter peptide properties.[14]

  • Multiplexing: Using different isotopic forms of arginine and lysine (e.g., medium-heavy and heavy) allows for the comparison of three or more conditions simultaneously.[15][16]

Critical Challenge: Arginine-to-Proline Conversion

A significant and well-documented pitfall in SILAC experiments is the metabolic conversion of labeled arginine to labeled proline by some cell lines.[17][18] This occurs because arginine can be catabolized to ornithine, which is a precursor for proline biosynthesis.[19]

This conversion is problematic because it splits the "heavy" isotopic label between two different amino acids. A peptide containing proline will then show a "heavy" signal corresponding to the incorporation of labeled proline, leading to an underestimation of the abundance of the original arginine-labeled peptide and inaccurate quantification for proline-containing peptides.[17][20]

Mitigation Strategy: The most effective method to prevent this conversion is to supplement both the "light" and "heavy" SILAC media with a high concentration of unlabeled L-proline (e.g., 200 mg/L or higher).[16][20] The excess proline suppresses the de novo synthesis pathway from arginine via feedback inhibition, forcing cells to use the externally supplied proline and preventing the conversion of the expensive labeled arginine.[20]

Detailed Experimental Protocol: SILAC for Quantitative Proteomics

This protocol provides a generalized workflow for a two-condition (light vs. heavy) SILAC experiment.

Materials:

  • SILAC-grade DMEM or RPMI-1640 medium, deficient in L-lysine and L-arginine.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • "Light" L-arginine (¹⁴N) and L-lysine (¹²C).

  • "Heavy" L-Arginine (e.g., ¹³C₆,¹⁵N₄-Arg) and L-Lysine (e.g., ¹³C₆,¹⁵N₂-Lys).[16]

  • Guanidine-¹⁵N₃ hydrochloride (if preparing custom heavy arginine).

  • Unlabeled L-proline (sterile solution).

  • Cell line of interest.

  • Standard cell culture reagents and equipment.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein quantification assay (e.g., BCA).

  • Trypsin, MS-grade.

  • Reagents for protein reduction (DTT) and alkylation (iodoacetamide).

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer).

Procedure:

  • Media Preparation:

    • Prepare "Light" Medium: Reconstitute SILAC base medium with dFBS, light L-lysine, and light L-arginine to their normal physiological concentrations.

    • Prepare "Heavy" Medium: Reconstitute SILAC base medium with dFBS, heavy L-lysine, and heavy L-arginine to the same concentrations.

    • Crucially, add unlabeled L-proline to a final concentration of at least 200 mg/L to both Light and Heavy media to prevent arginine-to-proline conversion. [20]

    • Filter-sterilize both media.

  • Cell Adaptation and Labeling:

    • Split the cell line into two populations.

    • Culture one population in the "Light" medium and the other in the "Heavy" medium.

    • Passage the cells for at least 6 doublings to ensure complete incorporation of the labeled amino acids. This is critical for accurate quantification.[7]

  • Verification of Labeling Efficiency (Quality Control):

    • Before starting the main experiment, harvest a small aliquot of cells from the "Heavy" culture.

    • Extract and digest the proteins.

    • Analyze by LC-MS/MS and use data analysis software to determine the percentage of peptides that have incorporated the heavy label. The incorporation efficiency should be >95%.

  • Experimental Treatment:

    • Once full incorporation is confirmed, apply the experimental treatment to the "Heavy" cell population and the control treatment to the "Light" population.

  • Cell Lysis and Protein Quantification:

    • Harvest both cell populations separately. Wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer.

    • Quantify the total protein concentration for both the Light and Heavy lysates using a BCA assay.

  • Sample Mixing and Protein Digestion:

    • Combine the Light and Heavy lysates in a precise 1:1 protein amount ratio (e.g., 50 µg Light + 50 µg Heavy).

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate cysteine residues with iodoacetamide in the dark.

    • Digest the protein mixture overnight with MS-grade trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).

  • Peptide Cleanup and LC-MS/MS Analysis:

    • Acidify the digest to stop the reaction.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.

    • Analyze the cleaned peptides by LC-MS/MS. The mass spectrometer will acquire MS1 scans (for quantification) and MS2 scans (for peptide identification).

Data Analysis Workflow

The analysis of SILAC data requires specialized software (e.g., MaxQuant, Proteome Discoverer).

raw_data LC-MS/MS Raw Data (.raw file) peak_detection Peak Detection & Feature Finding raw_data->peak_detection id Peptide Identification (MS/MS Database Search) peak_detection->id quant SILAC Pair Quantification (MS1 Intensity Ratio) peak_detection->quant protein_quant Protein Ratio Calculation (Median of Peptide Ratios) id->protein_quant quant->protein_quant results Final Quantified Protein List protein_quant->results

Caption: A typical SILAC data analysis workflow.

  • Peptide Identification: The MS/MS spectra are searched against a protein database to identify peptide sequences.

  • SILAC Pair Detection: The software identifies pairs of peptides that have the same sequence but differ in mass corresponding to the light/heavy labels.

  • Ratio Calculation: For each pair, the area under the curve for the light and heavy precursor ions is measured from the MS1 scan, and a Heavy/Light (H/L) ratio is calculated.

  • Protein Quantification: The final quantitative ratio for a protein is typically determined by the median of all unique peptide H/L ratios identified for that protein.

Quantitative Data Summary

The choice of labeled amino acids determines the mass shift observed in the mass spectrometer.

Isotope-Labeled Amino AcidNatural AbundanceHeavy Isotope FormulaMass Shift (Da)
L-Lysine¹²C₆, ¹⁴N₂¹³C₆-Lysine+6.020
L-Lysine¹²C₆, ¹⁴N₂¹³C₆,¹⁵N₂-Lysine+8.014
L-Arginine¹²C₆, ¹⁴N₄¹³C₆-Arginine+6.020
L-Arginine¹²C₆, ¹⁴N₄¹³C₆,¹⁵N₄-Arginine+10.008
L-Arginine (from Guanidine-¹⁵N₃)¹²C₆, ¹⁴N₄¹²C₆,¹⁴N,¹⁵N₃-Arginine+2.991*

*Note: This assumes the alpha-amino nitrogen remains ¹⁴N. The precise mass shift depends on the complete biosynthetic pathway utilized by the cell.

References

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  • MDPI. (n.d.). The Notable Breakthroughs in Drug Discovery with SILAC Technique. Retrieved from [Link][21]

  • Journal of Biological Chemistry. (n.d.). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Retrieved from [Link][17]

  • PubMed. (2017). Using ¹⁵N-Metabolic Labeling for Quantitative Proteomic Analyses. Retrieved from [Link][1]

  • PubMed. (2022). Coisolation of Peptide Pairs for Peptide Identification and MS/MS-Based Quantification. Retrieved from [Link][22]

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  • Biopike. (n.d.). How does SILAC assist in the study of phosphorylation modifications?. Retrieved from [Link][28]

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  • NIH. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link][18]

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  • ResearchGate. (n.d.). A systematic approach to assess amino acid conversions in SILAC experiments. Retrieved from [Link][29]

  • ResearchGate. (n.d.). Troubleshooting for Possible Issues. Retrieved from [Link][30]

  • University of Bergen. (n.d.). In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. Retrieved from [Link][31]

  • PubMed. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Retrieved from [Link][32]

  • ResearchGate. (2012). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Retrieved from [Link][33]

  • Semantic Scholar. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Retrieved from [Link][34]

  • Creative Biolabs. (n.d.). L-Arginine-HCl, ¹³C₆, ¹⁵N₄ for SILAC. Retrieved from [Link][8]

  • Carl ROTH. (n.d.). L-Arginine ¹³C₆ ¹⁵N₄ monohydrochloride. Retrieved from [Link][35]

Sources

The Gold Standard: Employing Guanidine-15N3 Hydrochloride for Precise LC-MS Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of quantitative bioanalysis, particularly within drug development and clinical diagnostics, the demand for utmost precision and accuracy is non-negotiable. Liquid chromatography-mass spectrometry (LC-MS) stands as a pillar of modern analytical chemistry, yet it is not without its challenges, most notably the variability introduced by matrix effects and sample preparation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Guanidine-15N3 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to mitigate these challenges and achieve robust, reliable, and reproducible quantitative data. We will delve into the fundamental principles of internal standardization, the unique advantages of using a 15N-labeled compound, and provide detailed, field-proven protocols for its seamless integration into your LC-MS workflows.

The Imperative for an Internal Standard in LC-MS

Quantitative LC-MS analysis relies on the principle that the detector response is directly proportional to the concentration of the analyte. However, in practice, this relationship can be significantly skewed by a multitude of factors. Inconsistencies in sample preparation, injection volume, and instrument response can all introduce variability. More critically, complex biological matrices (e.g., plasma, urine, tissue homogenates) contain a myriad of endogenous compounds that can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as the "matrix effect," can lead to either ion suppression or enhancement, causing an underestimation or overestimation of the true analyte concentration.

The most effective strategy to counteract these sources of error is the use of an internal standard (IS). An ideal IS is a compound with physicochemical properties as close to the analyte as possible. It is added at a known, constant concentration to all samples, standards, and quality controls at the earliest stage of sample preparation. By tracking the ratio of the analyte's signal to the IS's signal, any variations encountered during the analytical process—from extraction losses to ionization fluctuations—are effectively normalized, ensuring the integrity of the quantitative data.

Why this compound is the Superior Choice

While structurally similar analogs can be used as internal standards, stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard". A SIL-IS is chemically identical to the analyte but has one or more of its atoms replaced with a heavier stable isotope (e.g., 2H, 13C, 15N). This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their identical chemical nature ensures they behave virtually identically during chromatography and ionization.

This compound offers specific advantages as a SIL-IS, particularly for the quantification of guanidine-containing compounds or as a more general-purpose IS in certain applications:

  • Significant Mass Shift: With all three nitrogen atoms labeled with 15N, it provides a +3 Da mass shift from its unlabeled counterpart. This clear mass difference minimizes the risk of isotopic crosstalk, where the isotopic tail of the analyte signal interferes with the IS signal, or vice-versa—a potential issue with deuterium-labeled standards.

  • Chemical and Isotopic Stability: 15N labels are generally more stable than deuterium (2H) labels, which can sometimes be prone to back-exchange, especially in protic solvents or under certain pH conditions.

  • Co-elution: Due to its identical chemical structure to unlabeled guanidine, this compound will co-elute perfectly with the analyte under a wide range of chromatographic conditions. This is a critical factor for effective compensation of matrix effects, which are most pronounced when compounds elute simultaneously.

  • High Isotopic Purity: Commercially available this compound typically boasts high isotopic purity (e.g., 98 atom % 15N), minimizing the contribution of any unlabeled species to the analyte signal.

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of the internal standard solutions is paramount for the success of the quantitative assay.

Materials:

  • This compound (solid)

  • LC-MS grade methanol (or other suitable solvent)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes

Protocol:

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount of this compound (e.g., 10 mg) using a calibrated analytical balance.

    • Quantitatively transfer the solid to a 10 mL Class A volumetric flask.

    • Dissolve the solid in a small volume of LC-MS grade methanol and then bring the volume to the mark.

    • Cap and vortex thoroughly to ensure complete dissolution. This is your Primary IS Stock .

  • Intermediate Stock Solution (e.g., 10 µg/mL):

    • Using a calibrated micropipette, transfer 100 µL of the Primary IS Stock into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the appropriate solvent (typically the initial mobile phase composition).

    • Cap and vortex. This is your Intermediate IS Stock .

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Transfer 1 mL of the Intermediate IS Stock into a 100 mL Class A volumetric flask.

    • Dilute to the mark with the appropriate solvent.

    • Cap and vortex. This is your Working IS Solution . The concentration of this solution should be optimized based on the expected concentration range of the analyte in the samples.

Storage: Store all stock solutions in tightly sealed containers at -20°C or below to prevent evaporation and degradation.

Sample Preparation: Spiking the Internal Standard

The internal standard must be added to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process to account for any variability in extraction recovery.

Protocol (Example for Plasma Precipitation):

  • Aliquot 100 µL of your plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Using a calibrated pipette, add a small, precise volume (e.g., 10 µL) of the Working IS Solution to each tube.

  • Vortex briefly to mix.

  • Proceed with your established sample preparation protocol (e.g., add 300 µL of acetonitrile to precipitate proteins).

  • Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS analysis.

Workflow for Internal Standard Addition and Sample Processing

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) is_spike Spike with Guanidine-15N3 HCl Working Solution sample->is_spike extraction Extraction / Cleanup (e.g., Protein Precipitation, SPE) is_spike->extraction lc_injection LC Injection extraction->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection (Analyte & IS Transitions) chromatography->ms_detection peak_integration Peak Integration (Analyte & IS Areas) ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte / IS) peak_integration->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification final_result final_result quantification->final_result Final Concentration

Application Notes and Protocols for the ¹⁵N₃-Labeling of Peptides with Guanidine-¹⁵N₃ Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Stable Isotopes in Proteomics and Drug Development

In the intricate landscape of proteomics and drug development, the precise analysis and quantification of peptides and proteins are paramount. Stable isotope labeling, in conjunction with mass spectrometry, has emerged as a powerful tool for achieving this precision.[1] Specifically, the incorporation of heavy isotopes, such as Nitrogen-15 (¹⁵N), allows for the differentiation of chemically identical molecules, enabling accurate relative and absolute quantification.[1][2][3] This application note provides a detailed methodology for the targeted ¹⁵N-labeling of peptides at lysine residues using Guanidine-¹⁵N₃ hydrochloride. This chemical labeling approach offers a cost-effective and versatile alternative to metabolic labeling, particularly for in vitro studies and the analysis of synthetic peptides.

The guanidinylation of primary amines, specifically the ε-amino group of lysine residues, converts them into homoarginine.[4][5] This conversion is advantageous for mass spectrometry-based analyses for two primary reasons. Firstly, the guanidinium group of arginine and its analog, homoarginine, has a higher gas-phase basicity (proton affinity) than the primary amine of lysine.[6] This leads to enhanced ionization efficiency, resulting in stronger signals in the mass spectrometer and improved sensitivity of detection.[4][6] Secondly, the presence of arginine or homoarginine at the C-terminus of tryptic peptides can influence fragmentation patterns in tandem mass spectrometry (MS/MS), often leading to more predictable and easily interpretable spectra.[6] By employing Guanidine-¹⁵N₃ hydrochloride, we introduce a stable isotope tag at a specific location within the peptide, providing a quantitative handle without significantly altering the peptide's overall chemical properties.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and guidance on the analysis of the resulting ¹⁵N-labeled peptides.

The Chemistry of Guanidinylation: A Mechanistic Overview

The core of this labeling method is the guanidinylation reaction, which involves the addition of a guanidinium group to a primary amine. In the context of peptides, the most reactive sites are the N-terminal α-amino group and the ε-amino group of lysine side chains. Under controlled pH conditions, it is possible to selectively target the more nucleophilic lysine side chains.

The reaction with Guanidine-¹⁵N₃ hydrochloride is proposed to proceed through a mechanism analogous to that of other guanidinylating agents like O-methylisourea.[5][7] The guanidine moiety, while stable, can be activated to react with nucleophiles. The reaction is typically carried out under basic conditions to deprotonate the primary amine of the lysine residue, thereby increasing its nucleophilicity. The deprotonated amine then attacks the central carbon of the Guanidine-¹⁵N₃ molecule.

Visualizing the Workflow: From Unlabeled Peptide to Labeled Product

The following diagram illustrates the key steps in the ¹⁵N-labeling of a lysine-containing peptide using Guanidine-¹⁵N₃ hydrochloride.

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Analysis Peptide Unlabeled Peptide (with Lysine residue) Reaction Incubation (Controlled Temperature and Time) Peptide->Reaction Reagent Guanidine-¹⁵N₃ Hydrochloride Reagent->Reaction Buffer Reaction Buffer (e.g., Bicarbonate Buffer, pH 9-10) Buffer->Reaction Purification Quenching and Desalting (e.g., RP-HPLC or ZipTip) Reaction->Purification Analysis Mass Spectrometry Analysis (MALDI-TOF or LC-MS/MS) Purification->Analysis Labeled_Peptide ¹⁵N₃-Labeled Peptide (Homoarginine) Analysis->Labeled_Peptide

Sources

Application Notes and Protocols for Guanidine-15N3 Hydrochloride in Protein Refolding Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful refolding of recombinant proteins from an insoluble state is a critical and often challenging step. This guide provides a comprehensive overview of the principles and practices of protein refolding using guanidine hydrochloride, with a special focus on the advanced application of its isotopically labeled form, Guanidine-15N3 hydrochloride, for mechanistic insights.

The Challenge of Protein Refolding

The overexpression of recombinant proteins, particularly in bacterial systems like E. coli, frequently leads to the formation of dense, insoluble aggregates known as inclusion bodies.[1][2] While inclusion bodies can contain a high concentration of the desired protein, the protein itself is misfolded and biologically inactive.[2][3] To obtain functional protein, these aggregates must be solubilized and then refolded into their native, three-dimensional conformation.

Guanidine hydrochloride (GdnHCl) is a powerful chaotropic agent widely used for this purpose.[4] It effectively disrupts the non-covalent interactions that hold the misfolded protein aggregates together, leading to the complete unfolding of the polypeptide chains.[5][6][7] The subsequent removal of the GdnHCl allows the protein to refold into its active state. However, this process is a delicate balance, as the unfolded protein is prone to re-aggregation if the refolding conditions are not optimal.[8][9]

The Mechanism of Guanidine Hydrochloride in Protein Denaturation

Guanidine hydrochloride disrupts the native protein structure through a dual mechanism:

  • Disruption of Hydrogen Bonds: The guanidinium cation effectively breaks the intricate network of hydrogen bonds within the protein's secondary and tertiary structures.[5][6][7]

  • Weakening of Hydrophobic Interactions: GdnHCl increases the solubility of non-polar amino acid side chains, thereby weakening the hydrophobic interactions that are a major driving force for protein folding.[5][6]

Typically, a concentration of 6 M GdnHCl is sufficient to completely denature most proteins.[6][10] This denaturation is generally reversible, which is the key to its utility in refolding experiments.[5][11]

Core Protocol: Protein Refolding from Inclusion Bodies using Guanidine Hydrochloride

This protocol outlines a general workflow for the solubilization of inclusion bodies and subsequent refolding of the target protein. It is crucial to note that the optimal conditions for each protein must be determined empirically.

Step 1: Isolation and Washing of Inclusion Bodies
  • Cell Lysis: Resuspend the cell pellet expressing the protein of interest in a suitable lysis buffer. Disrupt the cells using high-pressure homogenization or sonication.

  • Inclusion Body Collection: Centrifuge the cell lysate to pellet the dense inclusion bodies.

  • Washing: Wash the inclusion body pellet multiple times to remove contaminating cellular components like lipids and host cell proteins. A common wash buffer contains a low concentration of a mild detergent (e.g., Triton X-100) and/or a low concentration of a chaotropic agent (e.g., 1-2 M urea or GdnHCl).

Step 2: Solubilization of Inclusion Bodies
  • Denaturation: Resuspend the washed inclusion body pellet in a solubilization buffer containing 6 M GdnHCl.

  • Reduction of Disulfide Bonds (if applicable): For proteins containing cysteine residues, include a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME) in the solubilization buffer to break any incorrect disulfide bonds.

  • Incubation: Gently stir the suspension at room temperature until the inclusion bodies are fully dissolved.

  • Clarification: Centrifuge the solution at high speed to remove any remaining insoluble material. The supernatant now contains the unfolded protein.

Step 3: Protein Refolding

The removal of the denaturant is the most critical step and can be achieved through several methods:

  • Rapid Dilution: This is the simplest method, involving the rapid dilution of the denatured protein solution into a large volume of refolding buffer. This quick drop in GdnHCl concentration promotes rapid refolding.

  • Dialysis: The denatured protein solution is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a refolding buffer. This allows for a gradual removal of the GdnHCl. Step-wise dialysis, with progressively lower concentrations of GdnHCl, can also be employed to control the refolding process.[9]

  • On-Column Refolding: The denatured protein is bound to a chromatography resin (e.g., Ni-NTA for His-tagged proteins). A gradient of decreasing GdnHCl concentration is then applied to the column, allowing the protein to refold while immobilized. This method can be very efficient as it combines refolding and purification.[6]

Experimental Workflow: From Inclusion Body to Refolded Protein

Refolding_Workflow cluster_0 Inclusion Body Processing cluster_1 Refolding Strategies IB_Isolation Inclusion Body Isolation & Washing Solubilization Solubilization (6M GdnHCl + Reductant) IB_Isolation->Solubilization Washed Pellet Unfolded_Protein Unfolded Protein in 6M GdnHCl Solubilization->Unfolded_Protein Rapid_Dilution Rapid Dilution Refolded_Protein Correctly Folded Protein Rapid_Dilution->Refolded_Protein Aggregates Aggregates Rapid_Dilution->Aggregates Dialysis Dialysis Dialysis->Refolded_Protein Dialysis->Aggregates On_Column On-Column Refolding On_Column->Refolded_Protein On_Column->Aggregates Unfolded_Protein->Rapid_Dilution Unfolded_Protein->Dialysis Unfolded_Protein->On_Column

Caption: General workflow for protein refolding from inclusion bodies.

Optimization of Refolding Conditions

Achieving a high yield of correctly folded protein often requires screening a matrix of refolding conditions. Key parameters to optimize include:

ParameterRationaleTypical Range
Protein Concentration Lower concentrations reduce the likelihood of intermolecular interactions that lead to aggregation.[9]10-100 µg/mL
pH The pH of the refolding buffer should be one where the native protein is stable and soluble.6.0 - 9.0
Temperature Lower temperatures can slow down the aggregation process.4 - 25 °C
Additives Various additives can help to suppress aggregation and assist in proper folding.See table below
Common Refolding Buffer Additives
Additive ClassExamplesMechanism of Action
Aggregation Suppressors L-Arginine, L-ProlineReduce non-specific hydrophobic interactions.
Stabilizing Osmolytes Glycerol, Sugars (e.g., sucrose, trehalose)Promote a more compact protein structure.
Redox System Reduced/Oxidized Glutathione (GSH/GSSG)Facilitates correct disulfide bond formation.
Mild Denaturants Low concentrations of Urea or GdnHClCan help to maintain the solubility of folding intermediates.

Advanced Application: this compound in Mechanistic Studies

While unlabeled GdnHCl is a workhorse for protein refolding, This compound offers a powerful tool for investigating the molecular details of protein-denaturant interactions using Nuclear Magnetic Resonance (NMR) spectroscopy. By uniformly labeling the guanidinium ion with the NMR-active 15N isotope, researchers can directly observe the denaturant's behavior in the presence of the protein.

This approach is particularly valuable for addressing fundamental questions such as:

  • Do guanidinium ions bind to specific sites on the protein during unfolding?

  • How does the interaction of guanidinium ions with the protein change as a function of denaturant concentration?

  • Can we differentiate between direct binding and more general solvent effects?

Conceptual Protocol for an NMR-based Protein-Denaturant Interaction Study

This protocol assumes the protein of interest is also 15N-labeled to allow for the observation of its backbone amide signals.

  • Protein Preparation: Express and purify the target protein with uniform 15N labeling. This is typically achieved by growing the expression host in a minimal medium containing 15N-ammonium chloride as the sole nitrogen source.

  • NMR Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the 15N-labeled protein and varying concentrations of this compound.

  • NMR Data Acquisition: Acquire a series of 2D 1H-15N HSQC spectra for each sample. This experiment provides a "fingerprint" of the protein, with each peak corresponding to a specific backbone amide.

  • Data Analysis:

    • Chemical Shift Perturbations: Analyze the changes in the chemical shifts of the protein's backbone amide peaks as a function of this compound concentration. Significant shifts can indicate specific binding sites for the guanidinium ion.

    • Direct Observation of Guanidinium Signal: If the concentration is high enough, the 15N signal from the this compound itself can be observed, providing information about its local environment.

Logical Relationship: Standard vs. Advanced Refolding Experiments

Refolding_Logic Standard_Refolding Standard Refolding (Unlabeled GdnHCl) Advanced_Study Mechanistic Study (Guanidine-15N3 HCl) Standard_Refolding->Advanced_Study Provides foundation for deeper investigation Goal_Standard Goal: Obtain active, folded protein Standard_Refolding->Goal_Standard Technique_Standard Methods: Dilution, Dialysis, On-Column Refolding Standard_Refolding->Technique_Standard Goal_Advanced Goal: Understand protein-denaturant interaction mechanism Advanced_Study->Goal_Advanced Technique_Advanced Method: NMR Spectroscopy Advanced_Study->Technique_Advanced Analysis_Standard Analysis: Activity assays, CD, SEC Technique_Standard->Analysis_Standard Analysis_Advanced Analysis: Chemical Shift Perturbation Technique_Advanced->Analysis_Advanced

Caption: Comparison of standard and advanced refolding experiments.

Characterization of the Refolded Protein

It is essential to thoroughly characterize the refolded protein to ensure it has attained its native conformation and is biologically active. A combination of biophysical and functional assays should be employed.

TechniqueInformation Provided
Size-Exclusion Chromatography (SEC) Assesses the oligomeric state and detects the presence of aggregates.
Circular Dichroism (CD) Spectroscopy Provides information about the protein's secondary structure (α-helices, β-sheets).
Fluorescence Spectroscopy Monitors changes in the local environment of tryptophan and tyrosine residues, which are sensitive to the protein's tertiary structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy A 1H-15N HSQC spectrum of a 15N-labeled protein provides a detailed fingerprint of the folded state.[8]
Functional Assays Enzyme kinetics, binding assays, or other relevant functional tests confirm that the protein is biologically active.

Conclusion

The refolding of proteins from inclusion bodies using guanidine hydrochloride is a cornerstone of recombinant protein production. While the process requires careful optimization, a systematic approach can lead to high yields of active protein. The use of isotopically labeled this compound, in conjunction with NMR spectroscopy, opens up exciting avenues for delving into the fundamental mechanisms of protein folding and denaturation, providing invaluable insights for protein engineers and drug developers.

References

  • Qinmu, J. (2022, October 26). Action of Guanidine Hydrochloride on Proteins. Jinan Qinmu Fine Chemical Co., Ltd.
  • Qasim, M. A. (2013). Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes. Protein & Peptide Letters, 20(2), 187–191.
  • Creative Biostructure. (2018, March 30).
  • Boc Sciences. (2025, June 2). The Effect Of Guanidine Hydrochloride On Proteins.
  • Dyson, W. C., et al. (2006). Estimating the potential refolding yield of recombinant proteins expressed as inclusion bodies. Protein Science, 15(10), 2506–2517.
  • Maxwell, K. L., et al. (2003). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 12(9), 2073–2080.
  • Tsumoto, K., et al. (2003). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. Current Pharmaceutical Biotechnology, 4(6), 397–408.
  • RedShiftBio. (2023, November 8).
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  • Maxwell, K. L., et al. (2003). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 12(9), 2073–2080.
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  • Vincentelli, R., et al. (2004). High-throughput automated refolding screening of inclusion bodies. Protein Science, 13(10), 2782–2792.
  • GE Healthcare. (n.d.). Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein.
  • Singh, S. M., et al. (2017). Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain. Journal of Visualized Experiments, (130), 56738.
  • The Wolfson Centre for Applied Structural Biology. (n.d.). Refolding.
  • St. John, R. J., et al. (2001). High pressure fosters protein refolding from aggregates at high concentrations. Proceedings of the National Academy of Sciences, 98(24), 13029–13033.
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  • Sigma-Aldrich. (n.d.). 8 M Guanidine Hydrochloride Solution Buffered, pH 8.5.
  • Perroud, B., et al. (1993). Renaturation of guanidine-unfolded tryptophan synthase by multi-mixing stopped-flow dilution in D2O. FEBS Letters, 321(2-3), 133–136.
  • Li, M., et al. (2009). Modeling of protein refolding from inclusion bodies. Acta Biochimica et Biophysica Sinica, 41(11), 967–974.
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  • ResearchGate. (2025, August 7). Estimating the potential refolding yield of recombinant proteins expressed as inclusion bodies.
  • BenchChem. (2025). Application Notes and Protocols for Studying Protein Folding Kinetics Using Guanidine Hydrochloride.
  • Structural Genomics Consortium (SGC). (2009). Biophysical characterization of recombinant proteins: A key to higher structural genomics success. Journal of Structural and Functional Genomics, 10(1), 49–61.
  • Athena Enzyme Systems. (n.d.). Protein Refolding Kit.
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  • Rahmawati, S., et al. (2023). Overview of refolding methods on misfolded recombinant proteins from Escherichia coli inclusion bodies. Journal of Applied Biology and Biotechnology, 11(3), 1–10.
  • Lous, E. J., et al. (2000). Modeling amino acid side chains in proteins: 15N NMR spectra of guanidino groups in nonpolar environments. Journal of the American Chemical Society, 122(23), 5573–5578.
  • Wang, J., et al. (2021). Studying protein folding in health and disease using biophysical approaches. Bioscience Reports, 41(3), BSR20204128.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Protein Expression for Efficient ¹⁵N Labeling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for optimizing recombinant protein expression for isotopic labeling. This guide is structured to provide direct, actionable answers to common challenges encountered during ¹⁵N labeling experiments, particularly for applications in Nuclear Magnetic Resonance (NMR) and quantitative mass spectrometry.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your labeling workflow. Each solution is grounded in the principles of microbial physiology and protein biochemistry to help you make informed decisions.

Q1: Why is my protein yield dramatically lower in M9 minimal media compared to rich media (e.g., LB)?

A1: The Core Issue: Metabolic Burden and Nutrient Limitation

Switching from a rich medium like Luria-Bertani (LB) to a defined minimal medium like M9 is the most common reason for a drop in protein yield. This happens for two primary reasons:

  • Increased Metabolic Load: In M9 media, E. coli must synthesize all essential metabolites, including amino acids, vitamins, and nucleotides, from a simple carbon source (like glucose) and a single nitrogen source (¹⁵NH₄Cl).[1] This is an energy-intensive process that diverts cellular resources away from expressing your target protein. Rich media, by contrast, provide these building blocks pre-made, allowing the cell to focus its energy on growth and recombinant protein production.

  • Slower Growth Rate: The increased metabolic demand in minimal media leads to a significantly slower growth rate. If induction protocols are not adjusted accordingly, cells may be induced at a suboptimal density or metabolic state, leading to poor expression.

Troubleshooting Strategy:

  • Acclimatize Your Cells: Do not directly inoculate a large M9 culture from a rich media starter. Instead, grow a small starter culture in ¹⁵N-labeled M9 media overnight. This allows the cells to adapt their metabolic pathways to the nutrient-scarce environment before the main culture is inoculated.[2]

  • Optimize Culture Density at Induction: The standard OD₆₀₀ of 0.6-0.8 for induction in rich media may not be optimal for M9. Slower-growing cells may need to reach a higher density (e.g., OD₆₀₀ of 0.8-1.0) to ensure there is sufficient biomass for protein production.[3]

  • High-Density Culture Method: A powerful technique involves growing cells to a high density in a rich medium, then pelleting them and resuspending them in ¹⁵N M9 medium for induction.[4][5] This strategy provides the biomass needed for high yield while ensuring the protein is synthesized using only the labeled nutrients.

Q2: My protein is expressed, but it's mostly insoluble (in inclusion bodies). What can I do?

A2: The Core Issue: Misfolding Due to High Expression Rates

Inclusion bodies often result when the rate of protein synthesis overwhelms the cell's capacity for proper folding.[6] This is a common problem with strong promoters like T7. The solution is to slow down the entire process.

Troubleshooting Strategy:

  • Lower the Temperature: Reducing the post-induction temperature is the most effective way to slow down protein synthesis. A lower temperature (e.g., 18-25°C) reduces the rate of transcription and translation, giving the protein more time to fold correctly.[7][8]

  • Reduce Inducer Concentration: High concentrations of IPTG (e.g., 1 mM) lead to a burst of expression. For proteins prone to misfolding, titrate the IPTG concentration down to the 0.05-0.25 mM range.[9][10] This reduces the transcription rate from the T7 promoter, better matching it to the cell's folding capacity.

  • Change the Expression Strain: If temperature and IPTG optimization are insufficient, consider using an E. coli strain engineered for better control over expression. Strains like C41(DE3) or C43(DE3) have mutations that reduce the activity of T7 RNA polymerase, thereby slowing down transcription and often improving the yield of soluble protein for toxic or difficult-to-express targets.[4][11]

Q3: I see very poor cell growth or cell lysis after induction. Why is this happening?

A3: The Core Issue: Protein Toxicity and Leaky Expression

This is a classic sign of protein toxicity. The expressed protein may be interfering with essential cellular processes. The problem can be exacerbated by "leaky" expression—basal transcription from the promoter even before the inducer is added.[7]

Troubleshooting Strategy:

  • Minimize Leaky Expression:

    • Add Glucose: Supplement your starter cultures and initial growth media with 0.2-0.5% glucose. Glucose represses the lac promoter, tightening control and preventing pre-induction expression.[12]

    • Use pLysS or pLysE Strains: These strains carry a plasmid that constitutively expresses T7 lysozyme, a natural inhibitor of T7 RNA polymerase. This significantly reduces basal expression levels.[13]

  • Optimize Induction Conditions: For toxic proteins, a "shock" induction is often detrimental. Use a low concentration of IPTG (e.g., 0.1 mM) and a low temperature (e.g., 18°C) for a longer induction period (e.g., 16-24 hours).[2]

  • Consider a Weaker Promoter System: If the T7 system is simply too strong, switching to a more tightly regulated or weaker promoter system, such as the arabinose-inducible araBAD promoter (pBAD vectors), can provide finer control over expression levels.[4]

Frequently Asked Questions (FAQs)

Q4: What is the best E. coli strain for ¹⁵N labeling?

A4: The BL21(DE3) strain and its derivatives are the workhorses for protein expression.[14] They are deficient in Lon and OmpT proteases, which helps to minimize degradation of the recombinant protein.[14]

StrainKey Characteristics & Best Use Case
BL21(DE3) General purpose, high-level expression. The standard choice for non-toxic proteins.[14]
BL21(DE3)pLysS/pLysE For toxic proteins. Expresses T7 lysozyme to reduce basal ("leaky") expression.[13]
Rosetta™(DE3) For eukaryotic proteins with codons that are rare in E. coli. Contains a plasmid with tRNAs for rare codons. Can be combined with pLysS.[13]
C41(DE3) / C43(DE3) For membrane proteins or toxic proteins. Contains mutations that reduce the lethality of T7 expression.[4][11]
Q5: How do I prepare ¹⁵N-labeled M9 minimal media?

A5: Preparing M9 media involves making several sterile stock solutions that are combined just before use. The key is to use ¹⁵N-labeled ammonium chloride as the sole nitrogen source.

Protocol: Preparation of 1L of ¹⁵N M9 Minimal Media

  • Prepare Stock Solutions:

    • 5x M9 Salts (Nitrogen-Free): In ~800 mL of dH₂O, dissolve 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, and 2.5 g NaCl. Adjust volume to 1 L and autoclave.[15]

    • ¹⁵N Ammonium Chloride (¹⁵NH₄Cl): Dissolve 1 g of ¹⁵NH₄Cl (99% enrichment) in 10 mL of dH₂O and filter sterilize.[16]

    • 20% Glucose: Dissolve 20 g of D-glucose in dH₂O to a final volume of 100 mL. Filter sterilize; do not autoclave , as this will caramelize the sugar.

    • 1 M MgSO₄: Dissolve 24.65 g of MgSO₄·7H₂O in dH₂O to a final volume of 100 mL and autoclave.[3]

    • 1 M CaCl₂: Dissolve 14.7 g of CaCl₂·2H₂O in dH₂O to a final volume of 100 mL and autoclave.[3]

    • (Optional) Vitamin & Trace Metal Mixes: For demanding proteins, supplementing with vitamins and trace elements can improve yields.[3][15]

  • Assemble the Final Medium: In a sterile flask, combine the following in order under aseptic conditions:

    • ~750 mL sterile dH₂O

    • 200 mL of 5x M9 Salts

    • 10 mL of sterile ¹⁵NH₄Cl solution (for 1 g/L final concentration)

    • 20 mL of 20% Glucose (for 0.4% final concentration)

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

    • Appropriate antibiotic

    • Add sterile dH₂O to a final volume of 1 L.

Q6: How can I check if the ¹⁵N isotope was successfully incorporated?

A6: Verifying incorporation is a critical quality control step. The two most common methods are Mass Spectrometry and NMR Spectroscopy.

  • Mass Spectrometry (MS): This is the most direct method.

    • Method: Analyze a small sample of your purified protein or a tryptic digest of it via ESI-MS or MALDI-TOF.[17]

    • Expected Result: The mass of the labeled protein (or its peptides) will be higher than the unlabeled version. The mass shift will depend on the number of nitrogen atoms in the protein. You can compare the observed isotopic distribution pattern with theoretical patterns to calculate the percentage of enrichment.[18][19] Incomplete labeling will result in a complex isotopic pattern.[17]

  • NMR Spectroscopy: A 2D ¹H-¹⁵N HSQC spectrum is a definitive test.

    • Method: Acquire a 2D ¹H-¹⁵N HSQC spectrum on your purified, labeled protein sample.

    • Expected Result: You should see a crosspeak for each backbone and sidechain amide proton.[11] The presence of this spectrum is qualitative proof of ¹⁵N incorporation. A complete lack of signals indicates a failure in labeling.

Experimental Workflows & Diagrams

Workflow for Optimizing ¹⁵N Protein Expression

This workflow provides a systematic approach to move from initial trial to optimized large-scale production.

ExpressionOptimizationWorkflow cluster_prep Phase 1: Preparation cluster_small_scale Phase 2: Small-Scale Optimization (5-10 mL cultures) cluster_scale_up Phase 3: Scale-Up Transform Transform Plasmid into Expression Strain (e.g., BL21(DE3)) Starter Grow Overnight Starter Culture in M9 + 15NH4Cl Transform->Starter Acclimatize cells Inoculate Inoculate Test Cultures Starter->Inoculate Inoculate to starting OD ~0.05 Grow Grow to OD600 ~0.8 Inoculate->Grow Induce Induce with IPTG Matrix (Temp vs. Concentration) Grow->Induce Harvest Harvest Cells & Run SDS-PAGE Induce->Harvest 4h (37°C) or 16h (18°C) Analyze Analyze Soluble vs. Insoluble Fractions Harvest->Analyze ScaleUp Inoculate Large Culture (1-2 L) with Optimal Conditions Analyze->ScaleUp Select best condition (high soluble yield) HarvestFinal Harvest Cells by Centrifugation ScaleUp->HarvestFinal QC Verify Labeling via MS or HSQC HarvestFinal->QC

Caption: A systematic workflow for optimizing ¹⁵N protein expression.

Troubleshooting Decision Tree for Low Protein Yield

When faced with low or no expression, this decision tree can help diagnose the underlying issue.

LowYieldTroubleshooting Start Low/No Protein Yield on SDS-PAGE CheckGrowth Is cell growth poor after induction? Start->CheckGrowth Toxicity Likely Protein Toxicity CheckGrowth->Toxicity Yes CheckSolubility Is protein found in the insoluble pellet? CheckGrowth->CheckSolubility No Sol_Tox1 Lower Induction Temp (e.g., 18-25°C) Toxicity->Sol_Tox1 Sol_Tox2 Lower IPTG Conc. (0.05-0.1 mM) Toxicity->Sol_Tox2 Sol_Tox3 Switch to pLysS or C41(DE3) strain Toxicity->Sol_Tox3 Insoluble Inclusion Body Formation CheckSolubility->Insoluble Yes NoExpression True Lack of Expression CheckSolubility->NoExpression No Sol_Insol1 Lower Induction Temp (e.g., 18°C) Insoluble->Sol_Insol1 Sol_Insol2 Reduce IPTG Conc. Insoluble->Sol_Insol2 Sol_NoExp1 Sequence verify plasmid (check frame, mutations) NoExpression->Sol_NoExp1 Sol_NoExp2 Check for rare codons; use Rosetta strain NoExpression->Sol_NoExp2 Sol_NoExp3 Optimize media (add vitamins/trace metals) NoExpression->Sol_NoExp3

Caption: Decision tree for troubleshooting low protein yield.

References

  • Expression Protocol in M9 Minimal Media via T7 Promoter. University of Washington. Available at: [Link]

  • Lazar, T., Vranken, W., & Gong, Z. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Methods in Molecular Biology. Available at: [Link]

  • 15N labeling in E. coli Protocol. University of Wisconsin-Madison. Available at: [Link]

  • Minimal Medium for Protein Expression in E coli. WordPress.com. Available at: [Link]

  • Expressing 15N labeled protein Protocol. University of Leicester. Available at: [Link]

  • Berthold, D. A., et al. Top Ten Tips for Producing 13C 15N Protein in Abundance. MIT. Available at: [Link]

  • Sivashanmugam, A., et al. (2009). High yield expression of proteins in E. coli for NMR studies. Scientific Research Publishing. Available at: [Link]

  • Kilpatrick, E. L. (2015). Method for the determination of 15N incorporation percentage in labeled peptides and proteins. NIST. Available at: [Link]

  • Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. ResearchGate. Available at: [Link]

  • He, L., et al. (2017). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Available at: [Link]

  • How can I assess incorporation of C13 and N15 into proteins by MS? ResearchGate. Available at: [Link]

  • Berthold, D. A., et al. Application Note 15 – Top Ten Tips for Producing 13C/15N Protein in Abundance. University of Illinois Urbana-Champaign. Available at: [Link]

  • Sivashanmugam, A., et al. (2009). Practical protocols for production of very high yields of recombinant proteins using Escherichia coli. Protein Science. Available at: [Link]

  • Williamson, J. R., & Kelly, M. J. S. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. Available at: [Link]

  • Stable Isotope Protein Expression in E. coli & Yeast. Silantes. Available at: [Link]

  • Best E. coli Strains for Protein Expression (BL21 vs. DH5α vs. TOP10). Patsnap Synapse. Available at: [Link]

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. Available at: [Link]

  • An optimized protocol for overproduction of recombinant protein expression in Escherichia coli. ResearchGate. Available at: [Link]

  • Why am I getting low isotopic enrichment in my expressed protein even though I am using labeled media? ResearchGate. Available at: [Link]

  • How do we optimize protein expression induced with IPTG? ResearchGate. Available at: [Link]

  • Which E. coli strain is best for protein expression? ResearchGate. Available at: [Link]

  • IPTG induction optimization. Reddit. Available at: [Link]

  • Subedi, A., et al. (2022). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biological Chemistry. Available at: [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Isotope labelling strategies for posttranslationally modified proteins. ResearchGate. Available at: [Link]

  • Can growth medium make a difference for 15N protein labelling? ResearchGate. Available at: [Link]

  • Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. Available at: [Link]

  • Affinity- and Format-Dependent Pharmacokinetics of 89 Zr-Labeled Albumin-Binding VHH Constructs. MDPI. Available at: [Link]

Sources

Technical Support Center: Guanidine-15N3 Hydrochloride Removal for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of Guanidine-15N3 hydrochloride from protein and peptide samples prior to mass spectrometry analysis.

Introduction: The Guanidine Challenge in Mass Spectrometry

This compound, a powerful chaotropic agent, is invaluable for denaturing and solubilizing proteins, particularly in complex proteomics workflows.[1][2][3] Its ability to disrupt hydrogen bonds allows for efficient protein unfolding, enhancing enzymatic digestion and improving sequence coverage in peptide mapping studies.[3] However, its presence, even in residual amounts, is highly detrimental to mass spectrometry analysis. Guanidine hydrochloride can cause signal suppression, increase background noise, and interfere with the ionization process, ultimately compromising data quality.[4] Therefore, its thorough removal is a critical step for successful mass spectrometry-based protein analysis.

This guide will walk you through the most effective methods for removing this compound, providing not just the "how" but also the critical "why" behind each step to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it crucial to remove this compound before mass spectrometry?

A1: this compound is a non-volatile salt that severely interferes with the electrospray ionization (ESI) process used in most mass spectrometers. Its presence in the sample can lead to:

  • Ion Suppression: Guanidine ions have a high affinity for ionization and can outcompete your peptides of interest for charge, leading to a significant reduction or complete loss of their signal.[4]

  • Adduct Formation: Guanidine can form adducts with peptides, complicating spectral interpretation.

  • Instrument Contamination: Being non-volatile, guanidine salts can contaminate the ion source and transfer optics of the mass spectrometer, leading to high background noise and requiring extensive cleaning.

Q2: I performed a protein precipitation, but my mass spec signal is still poor. What could be the issue?

A2: While protein precipitation is an effective method for removing the bulk of guanidine hydrochloride, several factors can lead to suboptimal results:

  • Incomplete Precipitation: Ensure you are using the correct ratio of precipitating solvent (e.g., ethanol, acetone) to your sample volume. For instance, a common protocol for ethanol precipitation uses 9 volumes of cold ethanol to 1 volume of protein solution.[5][6]

  • Pellet Washing: A critical step often overlooked is washing the protein pellet. After the initial precipitation and centrifugation, the pellet can still be coated with residual guanidine. Washing the pellet with cold solvent (the same one used for precipitation) is essential to remove these contaminants.[5]

  • Pellet Loss: Protein pellets can be small and difficult to see, especially with low protein concentrations. Be careful when decanting the supernatant to avoid aspirating the pellet.

  • Co-precipitation: Some proteins may not precipitate efficiently under certain conditions, leading to their loss in the supernatant.

Q3: Can I simply dilute my sample to reduce the guanidine concentration?

A3: Dilution is a straightforward approach but often not ideal for mass spectrometry. While it reduces the guanidine concentration, it also dilutes your protein or peptide sample.[4] For low-abundance samples, this can result in concentrations below the limit of detection of the mass spectrometer. However, for highly concentrated samples, dilution to a final guanidine concentration of less than 1M may be a viable option, especially if followed by a desalting step.[1]

Q4: Which removal method is best for my specific application?

A4: The optimal method depends on your sample volume, protein concentration, and downstream application. Here's a general guideline:

Method Best For Advantages Disadvantages
Protein Precipitation Small to medium sample volumes, robust protein samples.Rapid, can handle multiple samples simultaneously.[6]Risk of protein loss, potential for incomplete renaturation.[7]
Buffer Exchange (Dialysis) Larger sample volumes, sensitive proteins requiring gentle buffer transition.Gentle, preserves protein structure and function.[8]Time-consuming (hours to days).[8]
Solid-Phase Extraction (C18 Desalting) Purified peptide samples after protein digestion.Efficient removal of salts and other small molecule contaminants, concentrates peptides.Not suitable for intact proteins, hydrophilic peptides may have poor recovery.[9]

In-Depth Experimental Protocols

Protocol 1: Protein Precipitation with Ethanol

This method leverages the high solubility of guanidine hydrochloride in ethanol, while proteins have low solubility and will precipitate out of solution.[6]

Rationale: This is a rapid and efficient method for concentrating proteins and removing salts. It is particularly useful for processing multiple samples in parallel.[6]

  • Sample Preparation: Start with your protein sample in a guanidine-containing buffer in a microcentrifuge tube.

  • Precipitation: Add 9 volumes of ice-cold 100% ethanol to your sample. For example, for a 100 µL sample, add 900 µL of cold ethanol.[5]

  • Incubation: Vortex the mixture thoroughly and incubate at -20°C for at least 60 minutes. For very dilute samples, an overnight incubation can improve recovery.[5]

  • Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[5]

  • Supernatant Removal: Carefully decant or aspirate the supernatant, being cautious not to disturb the protein pellet, which may be difficult to see.

  • Pellet Wash: Add 500 µL of cold 90% ethanol to the pellet. Vortex briefly to resuspend the pellet.

  • Second Centrifugation: Centrifuge again at 15,000 x g for 10 minutes at 4°C.

  • Final Wash and Drying: Carefully remove the supernatant. Briefly spin the tube again and remove any remaining liquid with a fine pipette tip. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the pellet difficult to resuspend.

  • Resuspension: Resuspend the protein pellet in a mass spectrometry-compatible buffer (e.g., 50 mM ammonium bicarbonate).

Protocol 2: Solid-Phase Extraction (C18 Desalting) for Peptides

This is the gold standard for cleaning up peptide samples after protein digestion and before mass spectrometry. The C18 resin binds peptides through hydrophobic interactions, while salts and other hydrophilic contaminants are washed away.[9][10]

Rationale: This method not only removes guanidine but also concentrates the peptides, leading to improved sensitivity in mass spectrometry analysis.

  • Sample Acidification: Acidify your peptide sample with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%. The pH should be below 4. This ensures that the peptides are positively charged and the C18 silica is properly protonated for optimal binding.

  • C18 Tip Equilibration:

    • Wet the C18 tip by aspirating and dispensing 20 µL of a wetting solution (e.g., 50% acetonitrile in 0.1% formic acid) three times.

    • Equilibrate the tip by aspirating and dispensing 20 µL of an equilibration solution (e.g., 0.1% formic acid in water) three times.

  • Sample Binding: Slowly aspirate and dispense your acidified peptide sample through the C18 tip for 10-15 cycles to allow the peptides to bind to the resin.

  • Washing: Wash the bound peptides by aspirating and dispensing 20 µL of the equilibration solution (0.1% formic acid in water) five times. This step removes the guanidine hydrochloride and other salts.

  • Elution: Elute the desalted peptides by aspirating and dispensing 20 µL of an elution buffer (e.g., 70% acetonitrile in 0.1% formic acid) into a clean microcentrifuge tube. Repeat this step to ensure complete elution.

  • Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge. Reconstitute the dried peptides in a small volume of a suitable solvent for mass spectrometry analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).

Visualizing the Workflow

To better understand the decision-making process for selecting the appropriate guanidine removal method, the following workflow diagram is provided.

Guanidine_Removal_Workflow start Sample in Guanidine-15N3 HCl Buffer is_protein_digested Is the protein already digested? start->is_protein_digested intact_protein Intact Protein Analysis is_protein_digested->intact_protein No peptide_analysis Peptide Analysis (e.g., Shotgun Proteomics) is_protein_digested->peptide_analysis Yes precipitation Protein Precipitation (e.g., Ethanol, Acetone) intact_protein->precipitation buffer_exchange Buffer Exchange (e.g., Dialysis) intact_protein->buffer_exchange spe Solid-Phase Extraction (C18 Desalting) peptide_analysis->spe ms_analysis Mass Spectrometry Analysis precipitation->ms_analysis buffer_exchange->ms_analysis spe->ms_analysis

Caption: Decision workflow for Guanidine-15N3 HCl removal.

References

  • Protein precipitation. (n.d.).
  • Can Guanidine Hydrochloride Be Used in Mass Spectrometry | MtoZ Biolabs. (n.d.).
  • Pepinsky, R. B. (1991). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Analytical Biochemistry, 195(1), 177-181.
  • Poulsen, J. W., Madsen, C. T., Young, C., Poulsen, F. M., & Nielsen, M. L. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Journal of Proteome Research, 12(2), 1020-1030.
  • What's the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE?. (2016).
  • denature a protein of interest - Protein and Proteomics - Protocol Online. (n.d.).
  • Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. (2013).
  • Poulsen, J. W., Madsen, C. T., Young, C., Poulsen, F. M., & Nielsen, M. L. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Journal of Proteome Research.
  • Sample Preparation Methods for MS Based Proteomics - UCSF Mass Spectrometry Facility. (2010).
  • Poulsen, J. W., Madsen, C. T., Young, C., Poulsen, F. M., & Nielsen, M. L. (2013). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Journal of Proteome Research, 12(2), 1020-1030.
  • Ser, Z., & Kentsis, A. (2020). Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue. Protocols.io.
  • Precipitation and recovery of lysozyme denatured by urea and guanidine hydrochloride using anionic surfactant and acetone. (n.d.). Taylor & Francis Online.
  • Application Notes and Protocols for Extracellular Matrix Protein Extraction Using Guanidine Hydrochloride. (2025). BenchChem.
  • 8 M Guanidine Hydrochloride Solution Buffered, pH 8.5. (n.d.). Sigma-Aldrich.
  • Maxwell, K. L., et al. (2005). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 14(3), 602-610.
  • In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. (n.d.). University of Bergen.
  • C18 desalting protocol How to Use. (n.d.).
  • Comparison of Chaotropic Reagents in Peptide Mapping Workflows. (n.d.). Phenomenex.
  • Is there an alternative method for protein extraction using TRIzol?. (2025).
  • Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. (2025).
  • An improved in-gel digestion method for efficient identification of protein and glycosylation analysis of glycoproteins using guanidine hydrochloride. (2014). Proteomics, 14(2-3), 246-255.
  • Kentsis, A. (n.d.). Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue.
  • a comparative survey of bottom-up proteomics sample prepar
  • KMS desalting protocol using C18 tips (May 2022). (n.d.).
  • Overview of Buffer Exchange Techniques. (n.d.).
  • [On-line solid phase extraction for desalting coupled with mass spectrometric analysis]. (2013). Se Pu, 31(10), 949-954.
  • C18 Columns and Peptide Desalting for Mass Spectrometry. (n.d.). Thermo Fisher Scientific - US.

Sources

Technical Support Center: Guanidine-15N3 Hydrochloride in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of Guanidine-15N3 hydrochloride in mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this stable isotope labeling reagent in your experiments.

Introduction to this compound

This compound is a stable isotope-labeled compound used in quantitative proteomics and other mass spectrometry-based analytical methods. The incorporation of the heavy ¹⁵N isotope allows for the differentiation and relative quantification of molecules in complex samples. While a powerful tool, its use can sometimes introduce challenges in mass spectrometry analysis. This guide will help you navigate and troubleshoot potential interference issues.

Troubleshooting Guide

This section addresses specific issues you may encounter during your mass spectrometry analysis when using this compound.

Issue 1: High Background Noise or "Chemical Noise" in the Mass Spectrum

Symptoms:

  • Broad, unresolved baseline in your mass spectrum.

  • Presence of numerous low-intensity, non-specific peaks across the m/z range.

  • Difficulty in distinguishing analyte peaks from the baseline.

Causality:

Guanidine hydrochloride, even in its isotopically labeled form, is a known chaotropic agent and can contribute to chemical noise in mass spectrometry.[1][2] This noise can originate from several sources:

  • Residual Guanidine: Incomplete removal of guanidine hydrochloride from the sample prior to MS analysis is a primary cause. Guanidine itself can ionize and form clusters, leading to a high background signal.[1]

  • Matrix Effects: The presence of guanidine can suppress the ionization of your analyte of interest, a phenomenon known as ion suppression.[1][3]

  • Contaminants: The this compound reagent itself may contain impurities, or it can become contaminated during handling and storage.

Troubleshooting Protocol:

  • Verify Complete Removal of Guanidine: Guanidine hydrochloride must be thoroughly removed from the sample after its intended use (e.g., protein denaturation). Common methods for removal include:

    • Solid-Phase Extraction (SPE): Utilize C18 or other suitable SPE cartridges to bind your analytes of interest while washing away the guanidine hydrochloride.

    • Dialysis or Buffer Exchange: For larger molecules like proteins, dialysis or buffer exchange can effectively remove small molecules like guanidine.

    • Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can be used to isolate proteins from guanidine-containing solutions.

  • Optimize Sample Cleanup: Review and optimize your sample cleanup protocol. Ensure that the wash steps are sufficient to remove all residual guanidine.

  • Run a Reagent Blank: Prepare a blank sample containing all the reagents used in your sample preparation, including the this compound, but without your analyte. Analyze this blank to identify any background peaks originating from the reagents themselves.

  • Check for Contamination:

    • Solvent Purity: Ensure that all solvents used are of high purity (e.g., LC-MS grade).

    • Proper Storage: Guanidine hydrochloride is hygroscopic and should be stored in a dry place.[4][5] Moisture absorption can lead to degradation and the introduction of contaminants.

Workflow for Diagnosing High Background Noise:

Caption: Troubleshooting workflow for high background noise.

Issue 2: Unexpected Adducts or Peaks in the Mass Spectrum

Symptoms:

  • Presence of unexpected peaks with a mass corresponding to your analyte plus a guanidine-related mass.

  • Shift in the isotopic distribution of your labeled analyte.

Causality:

Guanidine can sometimes form adducts with analytes, particularly under certain pH and temperature conditions. These adducts will appear as additional peaks in the mass spectrum, complicating data analysis.

Troubleshooting Protocol:

  • Review Sample Preparation Conditions:

    • pH Control: Ensure that the pH of your sample preparation is appropriate for your analytes and does not promote unwanted side reactions with guanidine.

    • Temperature Control: Avoid excessive temperatures during sample preparation, as this can sometimes lead to the formation of adducts.

  • Analyze a Standard: Prepare a standard of your analyte of interest and process it with and without this compound. This will help confirm if the unexpected peaks are indeed guanidine adducts.

  • Data Analysis:

    • Search for Adducts: When analyzing your data, specifically look for potential adducts of guanidine with your analyte. The mass of the guanidine moiety (CH₅N₃) is approximately 59.07 Da. The ¹⁵N₃-labeled version will have a mass of approximately 62.06 Da.

    • Isotopic Pattern Analysis: Carefully examine the isotopic pattern of the unexpected peaks. The presence of three ¹⁵N atoms will result in a characteristic isotopic distribution.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in mass spectrometry?

This compound is primarily used as a stable isotope labeling reagent in quantitative proteomics. It can be used to introduce a "heavy" isotopic signature into proteins or peptides, allowing for their differentiation and relative quantification when compared to their "light" (unlabeled) counterparts. This is a key principle in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[6][7][8]

Q2: How should I store this compound?

Guanidine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[4][5] It should be stored in a tightly sealed container in a dry and cool place to prevent degradation and contamination.

Q3: Can this compound interfere with enzyme digestion (e.g., trypsin)?

Yes, high concentrations of guanidine hydrochloride can inhibit the activity of enzymes like trypsin.[9] It is crucial to dilute the guanidine hydrochloride concentration to a level that is compatible with your enzymatic digestion protocol, typically around 1M or less.[9][10]

Q4: What are the safety precautions for handling this compound?

Guanidine hydrochloride is harmful if swallowed and can cause skin and eye irritation.[11][12] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Refer to the Safety Data Sheet (SDS) for detailed safety information.[4][5][11][13][14]

Q5: Are there alternatives to this compound for protein denaturation?

Yes, other chaotropic agents like urea can also be used for protein denaturation.[15] The choice of denaturant will depend on the specific requirements of your experiment and downstream analysis.

Experimental Protocols

Protocol 1: General Protein Denaturation and Digestion
  • Denaturation: Resuspend your protein pellet in a solution containing 6 M this compound.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

  • Dilution: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the this compound concentration to less than 1 M.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Cleanup: Proceed with sample cleanup using solid-phase extraction (SPE) to remove salts and residual guanidine before LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the acidified peptide sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and guanidine.

  • Elution: Elute the peptides with 1 mL of 50% acetonitrile in 0.1% formic acid.

  • Drying: Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.

Data Presentation

Issue Potential Cause Recommended Action
High Background NoiseResidual this compoundOptimize sample cleanup (SPE, dialysis)
Contaminated reagentsUse high-purity solvents, run reagent blanks
Unexpected PeaksAdduct formationReview pH and temperature of sample prep
Poor SignalIon suppression by guanidineEnsure complete removal of guanidine
Incorrect Isotopic DistributionIncomplete labeling or adduct formationVerify labeling efficiency, check for adducts

References

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • MtoZ Biolabs. Can Guanidine Hydrochloride Be Used in Mass Spectrometry. MtoZ Biolabs. [Link]

  • Poulsen, J. W., Madsen, C. T., Young, C., Poulsen, F. M., & Nielsen, M. L. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Journal of Proteome Research, 12(2), 1020–1030. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. UWPR. [Link]

  • Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. [Link]

  • BioSpectra, Inc. Safety Data Sheet Guanidine Hydrochloride. [Link]

  • Wikipedia. Stable isotope labeling by amino acids in cell culture. [Link]

  • University of Bergen. In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. [Link]

  • Sparks, A. B. (2014, August 22). Chemical Noise in Mass Spectrometry. Spectroscopy. [Link]

  • Agilent. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry. [Link]

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Technical Support Center: Preventing Protein Precipitation with Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of protein precipitation during denaturation experiments using Guanidine Hydrochloride, including its isotopically labeled forms like Guanidine-¹⁵N₃ hydrochloride.

The insights provided here are grounded in established biochemical principles and field-proven experience to ensure the integrity and success of your experiments.

Understanding the Dual Nature of Guanidine Hydrochloride

Guanidine hydrochloride (GdnHCl) is a powerful chaotropic agent widely used to unfold, or denature, proteins.[1][2][3] It operates by disrupting the intricate network of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize a protein's native three-dimensional structure.[1][3] This disruption leads to the protein adopting a random coil conformation, which often increases its solubility.[4]

However, the journey from a folded, native protein to a fully unfolded, soluble state is not always straightforward. Under certain conditions, particularly at intermediate GdnHCl concentrations, proteins can pass through partially folded states. These intermediates may expose hydrophobic patches that were previously buried within the protein's core. If these exposed regions on different protein molecules interact with each other before they can be fully solvated by the GdnHCl solution, it can lead to aggregation and subsequent precipitation.

It is this dual capability of GdnHCl—to both unfold and, under certain circumstances, induce aggregation—that necessitates careful experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My protein precipitated immediately after I added the Guanidine Hydrochloride solution. What went wrong?

This is a common issue and often points to the formation of aggregation-prone intermediates. Here’s a breakdown of the likely causes and solutions:

  • Cause 1: Sub-optimal Denaturant Concentration. Low to intermediate concentrations of GdnHCl may not be sufficient to fully denature the protein, leading to the formation of partially unfolded "molten globule" states that are prone to aggregation.

    • Solution: Increase the final concentration of GdnHCl. For most proteins, a concentration of 6 M is sufficient for complete denaturation.[5] However, for highly stable proteins, you may need to go as high as 8 M. It's advisable to perform a concentration titration to determine the optimal GdnHCl concentration for your specific protein.

  • Cause 2: Rapid Denaturant Addition. Adding the GdnHCl solution too quickly can create localized areas of high denaturant concentration, leading to rapid and uncontrolled unfolding that favors aggregation.

    • Solution: Add the GdnHCl stock solution to your protein sample slowly and with gentle, continuous mixing. This ensures a more uniform and gradual unfolding process.

  • Cause 3: Unfavorable Buffer Conditions. The pH and ionic strength of your buffer can significantly influence protein stability and solubility during denaturation.

    • Solution:

      • pH: Ensure your buffer's pH is at least one unit away from your protein's isoelectric point (pI). At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.

      • Ionic Strength: While GdnHCl itself is a salt, the ionic strength of the buffer can still play a role. For some proteins, a moderate salt concentration (e.g., 150-300 mM NaCl) can help to screen surface charges and prevent aggregation.

Q2: I'm using Guanidine-¹⁵N₃ hydrochloride for an NMR study, and I'm still seeing precipitation. Does the isotopic labeling change its properties?

No, the isotopic labeling of Guanidine Hydrochloride with ¹⁵N does not alter its chemical properties as a denaturant.[4][6] Guanidine-¹⁵N₃ hydrochloride is used as a tracer in techniques like NMR to study the interactions between the denaturant and the protein.[7][8] The troubleshooting strategies for preventing protein precipitation are the same for both the labeled and unlabeled forms.

The key advantage of using isotopically labeled GdnHCl is that it allows for the direct observation of the denaturant's behavior in relation to the protein, providing deeper insights into the unfolding mechanism.

Q3: Can I add other reagents to my denaturation buffer to prevent precipitation?

Yes, several additives can be included in your buffer to help maintain protein solubility during denaturation.

  • Reducing Agents: If your protein contains cysteine residues, the formation of incorrect disulfide bonds during unfolding can lead to aggregation. Including a reducing agent can prevent this.

AdditiveTypical ConcentrationNotes
Dithiothreitol (DTT)5-10 mMEffective, but can be unstable at room temperature over time.
β-mercaptoethanol (BME)10-20 mMHas a strong odor and should be used in a fume hood.
Tris(2-carboxyethyl)phosphine (TCEP)1-5 mMMore stable than DTT and BME, and effective over a wider pH range.
  • Solubilizing Agents: Certain small molecules can help to increase the solubility of proteins and prevent aggregation.

AdditiveTypical ConcentrationMechanism of Action
L-Arginine0.5-1 MSuppresses protein aggregation by interacting with hydrophobic and charged residues on the protein surface.
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes the native state, which can sometimes prevent the formation of aggregation-prone intermediates.
Q4: My protein is in an inclusion body. What is the best way to solubilize it with Guanidine Hydrochloride without causing precipitation upon refolding?

Solubilizing proteins from inclusion bodies is a common application for GdnHCl. The key to preventing precipitation during the subsequent refolding step is to ensure complete denaturation and then to remove the denaturant in a controlled manner.

Workflow for Solubilization and Refolding from Inclusion Bodies

inclusion_body_workflow cluster_solubilization Solubilization cluster_refolding Refolding InclusionBody Inclusion Body Pellet SolubilizationBuffer Add 6-8 M GdnHCl + Reducing Agent (e.g., DTT) InclusionBody->SolubilizationBuffer Incubation Incubate with Stirring (Room Temp or 37°C) SolubilizationBuffer->Incubation Centrifugation Centrifuge to Remove Insoluble Debris Incubation->Centrifugation Supernatant Collect Supernatant (Solubilized Protein) Centrifugation->Supernatant RefoldingMethod Choose Refolding Method Supernatant->RefoldingMethod Dialysis Dialysis RefoldingMethod->Dialysis Gradual Removal Dilution Rapid Dilution RefoldingMethod->Dilution Fast Removal Chromatography On-Column Refolding RefoldingMethod->Chromatography Controlled Environment FoldedProtein Soluble, Refolded Protein Dialysis->FoldedProtein Dilution->FoldedProtein Chromatography->FoldedProtein troubleshooting_tree Start Protein Precipitation Observed CheckConcentration Is GdnHCl concentration < 6 M? Start->CheckConcentration CheckAdditionRate Was GdnHCl added rapidly? CheckConcentration->CheckAdditionRate No IncreaseConcentration Increase GdnHCl to 6-8 M CheckConcentration->IncreaseConcentration Yes CheckBuffer Is buffer pH near protein pI? CheckAdditionRate->CheckBuffer No SlowAddition Add GdnHCl slowly with mixing CheckAdditionRate->SlowAddition Yes CheckDisulfides Does the protein have cysteines? CheckBuffer->CheckDisulfides No AdjustpH Adjust pH to be >1 unit away from pI CheckBuffer->AdjustpH Yes AddReducingAgent Add DTT, BME, or TCEP CheckDisulfides->AddReducingAgent Yes ConsiderAdditives Still precipitating? CheckDisulfides->ConsiderAdditives No Success Problem Solved IncreaseConcentration->Success SlowAddition->Success AdjustpH->Success AddReducingAgent->Success AddArginine Add 0.5-1 M L-Arginine ConsiderAdditives->AddArginine Yes ConsiderAdditives->Success No, consult further AddArginine->Success

Caption: A decision tree for troubleshooting protein precipitation during GdnHCl denaturation.

References

  • Benz, F.W., and Roberts, G.C.K. (1975). NMR studies of the unfolding of ribonuclease by guanidine hydrochloride.
  • Cortés, J., et al. (2004). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 13(7), 1837-1847.
  • Sheinblatt, M. (1989). NMR studies on the induced denaturation of lysozyme by guanidine hydrochloride in the presence of the inhibitor (NAG)3. Biopolymers, 28(11), 1913-1921.
  • Monera, O.D., et al. (1994). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Protein Science, 3(11), 1984-1991.
  • Jinan Qinmu Fine Chemical Co., Ltd. (2022). Action of Guanidine Hydrochloride on Proteins. Vertex AI Search.
  • Pace, C.N., et al. (1996). Guanidine hydrochloride unfolding of peptide helices: separation of denaturant and salt effects. Biochemistry, 35(22), 6995-6999.
  • Koide, S., et al. (2003). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. Protein Science, 12(1), 25-33.
  • Hagihara, Y., et al. (1994). Guanidine hydrochloride-induced folding of proteins. FEBS Letters, 342(1), 99-102.
  • Biozentrum. (n.d.). Protein precipitation. Retrieved from [Link]

  • Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • Pepinsky, R.B. (1991). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Analytical Biochemistry, 195(1), 177-181.
  • ResearchGate. (2016). What's the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE?. Retrieved from [Link]

  • Apostolov, K., and F. Biddle. (1974). Biophysical and immunological studies on the differential effect of guanidine hydrochloride on type A and type B influenza viruses. The Journal of hygiene 72.1: 31-39.
  • ResearchGate. (2015). Which one is better for protein denaturation Guanidine or Urea?. Retrieved from [Link]

  • Schamber, T., et al. (2022). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Biomolecular NMR Assignments, 16(2), 247-253.
  • ResearchGate. (2017). Interactions of biocidal guanidine hydrochloride polymer analogs with model membranes: A comparative biophysical study. Retrieved from [Link]

  • ResearchGate. (2015). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Retrieved from [Link]

Sources

Navigating the Nuances of Guanidine-15N3 Hydrochloride Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Guanidine-15N3 hydrochloride. As Senior Application Scientists, we understand that the stability of isotopically labeled compounds is paramount to the success of your research. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the integrity of your experiments. We will move beyond simple protocols to explain the underlying chemical principles governing the stability of this compound in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isotopic labeling important?

This compound is a salt form of guanidine in which the three nitrogen atoms are the heavy isotope ¹⁵N.[1] Guanidine itself is a strong organic base and a potent protein denaturant.[2][3] The hydrochloride salt enhances its water solubility.[1] The ¹⁵N labeling provides a powerful tool for tracing the metabolic fate of guanidino compounds in biological systems using techniques like mass spectrometry and NMR spectroscopy.[1][4]

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound in a buffered solution is primarily influenced by:

  • pH: Guanidine is a strong base with a pKa of 13.6.[5][6] In solutions with a pH below its pKa, it exists predominantly in its protonated form, the guanidinium ion. This form is generally stable. However, at high pH, the uncharged guanidine base can be more susceptible to degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[7][8][9] For long-term storage of solutions, lower temperatures are generally recommended.

  • Buffer Composition: The components of your buffer can potentially interact with this compound. It is crucial to select a buffer system that is non-reactive.

  • Presence of Oxidizing Agents: Guanidine can be susceptible to oxidation.[10] The presence of strong oxidizing agents in the buffer should be avoided.[2][7]

Q3: Is this compound hygroscopic?

Yes, Guanidine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][8][11] It is crucial to store the solid compound in a tightly sealed container in a dry, well-ventilated area to prevent clumping and potential degradation.[7][8][11] While agglomeration upon storage may not affect the quality of the product for solution preparation, it is best practice to handle it in a low-humidity environment.[6][12]

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound solutions and provides systematic approaches to resolving them.

Issue 1: Unexpected Degradation of this compound in My Buffered Solution.

Symptoms:

  • Inconsistent results in downstream applications (e.g., mass spectrometry, protein denaturation assays).

  • Appearance of unknown peaks in analytical chromatograms.

  • A significant shift in the pH of the buffered solution over time.

Root Cause Analysis and Solutions:

dot graph TD { A[Start: Unexpected Degradation Observed] --> B{Check Solution pH}; B --> C[Is pH > 8?]; C -->|Yes| D[Potential for base-catalyzed hydrolysis. Lower pH if experiment allows.]; C -->|No| E{Check for Incompatible Buffer Components}; E --> F[Are primary amines, phosphates, or carboxyl groups present?]; F -->|Yes| G[Consider interaction or reaction. Switch to a non-reactive buffer like Bicine or HEPES.]; F -->|No| H{Evaluate Storage Conditions}; H --> I[Was the solution exposed to high temperatures or light?]; I -->|Yes| J[Store solutions at 2-8°C or frozen, protected from light.]; I -->|No| K[Consider other factors like microbial contamination or oxidizing agents.]; subgraph Legend direction LR Troubleshooting [Troubleshooting Flow] Action [Action/Solution] end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Troubleshooting workflow for this compound degradation.

Issue 2: Precipitation Observed in Concentrated this compound Solutions at Low Temperatures.

Symptoms:

  • A solid precipitate forms when a concentrated solution (e.g., 6M or 8M) is stored in the refrigerator or freezer.

Root Cause and Solution:

The solubility of Guanidine hydrochloride is temperature-dependent. At room temperature, its maximum solubility in water is approximately 6M.[5][6][12] To prepare an 8M solution, gentle heating (around 35°C) is often required to fully dissolve the salt.[5][6][12] Upon cooling, especially to 2-8°C or below, the compound can precipitate out of the solution.

Solution: If precipitation occurs, gently warm the solution to 37°C and mix until the precipitate is completely redissolved before use.[13] For long-term storage of high-concentration solutions, consider storing them at room temperature if the experimental workflow allows, or preparing fresh solutions as needed.

Experimental Protocols

Protocol 1: Preparation of a Stable 6M this compound Stock Solution

This protocol outlines the steps for preparing a stable, high-concentration stock solution suitable for various applications, including protein denaturation and RNA isolation.[12][13]

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Appropriate buffer concentrate (e.g., Tris-HCl, HEPES)

  • Calibrated pH meter

  • Sterile, nuclease-free containers

Procedure:

  • Weighing: In a fume hood, carefully weigh the required amount of this compound. Due to its hygroscopic nature, perform this step promptly.

  • Dissolution: In a sterile beaker with a stir bar, add the weighed this compound to a volume of nuclease-free water that is less than the final desired volume.

  • Heating (if necessary): For a 6M solution, dissolution should occur at room temperature with stirring. If preparing a more concentrated solution (e.g., 8M), gently warm the solution to approximately 35°C to facilitate complete dissolution.[5][12]

  • Buffer Addition: Once the this compound is fully dissolved, add the buffer concentrate to achieve the desired final buffer concentration.

  • pH Adjustment: Adjust the pH of the solution to the desired value using concentrated HCl or NaOH. Note that the pH of concentrated guanidine solutions can be challenging to measure accurately. Ensure your pH probe is properly calibrated.

  • Final Volume Adjustment: Transfer the solution to a graduated cylinder and add nuclease-free water to reach the final desired volume.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm filter into a sterile, nuclease-free storage bottle.

  • Storage: Store the solution at room temperature or as determined by your stability studies.[13]

Protocol 2: Assessing the Stability of this compound in a Novel Buffer System

This protocol provides a framework for evaluating the stability of your this compound solution under specific experimental conditions.

Methodology:

  • Sample Preparation: Prepare several aliquots of your this compound solution in the buffer system of interest.

  • Forced Degradation: Subject the aliquots to various stress conditions to accelerate potential degradation. This may include:

    • Elevated Temperature: Incubate at different temperatures (e.g., 37°C, 50°C, and a control at 4°C).

    • pH Extremes: Adjust the pH to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions.

    • Oxidative Stress: Add a low concentration of an oxidizing agent like hydrogen peroxide.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples using a suitable analytical technique.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying guanidine compounds.[14][15] The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation.

  • Data Analysis: Plot the concentration of this compound over time for each condition to determine the degradation rate.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for assessing this compound stability.

Data Summary

The following table summarizes the key stability-related properties of Guanidine hydrochloride.

PropertyValue/InformationSource(s)
Molecular Weight 95.53 g/mol [3][6][12]
pKa 13.6[5][6]
Melting Point 178 - 185 °C[5][6][12]
Solubility in Water Approx. 6M at room temperature[5][6][12]
Hygroscopicity Hygroscopic solid[2][7][8][11]
Recommended Storage (Solid) Store in a dry, well-ventilated area in a tightly closed container.[7][8][11]
Recommended Storage (Solution) Room temperature for up to 2 years for a 6M solution. For other concentrations and buffers, stability should be verified.[13]
Incompatibilities Strong oxidizing agents, strong bases, strong acids.[2][7]

Conclusion

Ensuring the stability of this compound is critical for obtaining reliable and reproducible experimental data. By understanding the factors that influence its stability and implementing the appropriate handling and storage procedures, researchers can confidently utilize this valuable isotopic tracer in their studies. This guide provides a comprehensive overview of best practices and troubleshooting strategies. For any further assistance, please do not hesitate to contact our technical support team.

References

  • Guanidine Hydrochloride SDS - BioSpectra, Inc. (2025, November 7). BioSpectra, Inc. Retrieved January 15, 2026, from [Link]

  • Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 15, 2026, from [Link]

  • Guanidine Hydrochloride 6M Solution - BioSpectra, Inc. (n.d.). BioSpectra, Inc. Retrieved January 15, 2026, from [Link]

  • Guanidine Hydrochloride - Interchim. (n.d.). Interchim. Retrieved January 15, 2026, from [Link]

  • Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 15, 2026, from [Link]

  • Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics - PubMed. (2022, May 10). PubMed. Retrieved January 15, 2026, from [Link]

  • GUANIDINE HYDROCHLORIDE TESTING METHODS. (2024, May 23). BioSpectra, Inc. Retrieved January 15, 2026, from [Link]

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products - DTIC. (1977, January 17). DTIC. Retrieved January 15, 2026, from [Link]

  • Guanidine hydrochloride and urea effects upon thermal stability of Glossoscolex paulistus hemoglobin (HbGp) - PubMed. (2015, March). PubMed. Retrieved January 15, 2026, from [Link]

  • Stability of guanidine compounds in biological samples. - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics - ResearchGate. (2025, October 14). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics - MDPI. (2022, May 10). MDPI. Retrieved January 15, 2026, from [Link]

  • Effect of temperature and guanidine hydrochloride on ferrocytochrome c at neutral pH. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Guanidium and protein stability : r/Biochemistry - Reddit. (2022, September 1). Reddit. Retrieved January 15, 2026, from [Link]

  • guanidine hydrochloride solutions: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 15, 2026, from [Link]

  • Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • GUANIDINE HCl Excipient Buffer - BioSpectra, Inc. (n.d.). BioSpectra, Inc. Retrieved January 15, 2026, from [Link]

  • pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A ... - PubMed. (1990, March 13). PubMed. Retrieved January 15, 2026, from [Link]

  • Chemical stability test of proteins with Guanidinium HCl? - ResearchGate. (2022, June 14). ResearchGate. Retrieved January 15, 2026, from [Link]

  • pH dependence of the stability of barstar to chemical and thermal denaturation - PubMed. (1995, June). PubMed. Retrieved January 15, 2026, from [Link]

  • Guanidine hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase - PubMed. (1993, March 15). PubMed. Retrieved January 15, 2026, from [Link]

  • pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A and ribonuclease T1 | Biochemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Guanidine-15N3 Hydrochloride & Protein Assay Compatibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that quantifying protein in the presence of strong denaturants like Guanidine-15N3 hydrochloride is a common challenge. This guide provides in-depth answers, troubleshooting advice, and validated protocols to ensure you obtain accurate and reproducible results in your research.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it in my protein sample?

This compound is the hydrochloride salt of guanidine, where the three nitrogen atoms are the stable isotope ¹⁵N. Chemically, it functions identically to standard guanidine hydrochloride (GuHCl). It is a powerful chaotropic agent, meaning it disrupts the hydrogen-bonding network of water, which in turn interferes with the hydrophobic interactions that stabilize a protein's three-dimensional structure.[1][2]

Researchers use high concentrations of GuHCl (typically 4-6 M) to:

  • Denature and unfold proteins: This is crucial for refolding studies or to ensure complete denaturation before techniques like SDS-PAGE.[1]

  • Solubilize proteins: It is highly effective at dissolving insoluble proteins, particularly those aggregated in inclusion bodies from recombinant expression systems.[3][4]

  • Inhibit nucleases: In nucleic acid purification, it denatures and inhibits enzymes like RNases.[4]

The ¹⁵N labeling indicates its use in experiments where nitrogen tracking is essential, such as in Nuclear Magnetic Resonance (NMR) spectroscopy or certain mass spectrometry applications. For the purpose of protein quantification, its reactivity is identical to unlabeled GuHCl.

Q2: Which standard protein assays are compatible with this compound?

Assay compatibility is highly dependent on the GuHCl concentration. The Bicinchoninic Acid (BCA) assay is generally the most robust choice , showing tolerance to GuHCl concentrations as high as 4 M.[5][6] In contrast, dye-based methods like the Bradford assay are highly sensitive to GuHCl and often fail at concentrations well below 1 M.[7]

For a detailed comparison, refer to the Data Summary Table below.

Q3: Why does this compound interfere with certain protein assays?

The interference is rooted in the fundamental chemistry of both the GuHCl and the assay reagents.

  • Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic (arginine, lysine) and aromatic amino acid residues.[8][9] Guanidine is a highly basic, nitrogenous compound. At high concentrations, it can interact with the acidic Coomassie dye, leading to a high background signal and an overestimation of protein concentration.

  • BCA Assay: This assay involves the reduction of copper ions (Cu²⁺ to Cu¹⁺) by protein in an alkaline environment, followed by colorimetric detection of the Cu¹⁺ ions with BCA.[8] While GuHCl is not a strong reducing agent, its presence at high molarity can disrupt the reaction environment. However, the core chemistry is less susceptible to interference from GuHCl compared to the Bradford assay's dye-binding mechanism.[5][6]

  • Lowry Assay: Similar to the BCA assay, the Lowry method also depends on copper reduction. However, it is generally more susceptible to interference from a wider range of substances, including chaotropic agents like GuHCl.[10][11]

Q4: My GuHCl concentration is too high for my desired assay. Can I just dilute my sample?

While simple dilution can lower the GuHCl concentration to a compatible level, it often presents a significant drawback: your protein of interest may also be diluted below the detection limit of the assay.

Furthermore, GuHCl is often essential for maintaining protein solubility.[3] Diluting the GuHCl can cause your protein to precipitate out of solution, leading to a significant underestimation of its concentration.[12][13] Therefore, for samples with incompatible GuHCl concentrations, a sample cleanup method that removes the salt while concentrating the protein is the recommended approach.

Troubleshooting Guide & Protocols
Problem: My protein assay results are inaccurate in the presence of GuHCl.

This section provides a logical workflow to diagnose the issue and select the appropriate solution.

Before running your assay, use the following decision tree to determine the best path forward based on your sample's GuHCl concentration.

AssayChoice start Start: Sample contains This compound check_conc What is the GuHCl concentration in your sample? start->check_conc bca_ok Use the BCA Protein Assay. Prepare standards in a buffer matching your sample matrix (without protein). check_conc->bca_ok ≤ 4 M bradford_maybe Is GuHCl concentration < 0.25 M? check_conc->bradford_maybe > 4 M or planning to use Bradford Assay bradford_ok Use the Bradford Assay. CRITICAL: Prepare standards in the exact same concentration of GuHCl as your samples. bradford_maybe->bradford_ok Yes cleanup High GuHCl concentration will interfere. You must perform sample cleanup. bradford_maybe->cleanup No precipitation Proceed to Protein Precipitation Protocol to remove GuHCl. cleanup->precipitation

Diagram 1: Decision workflow for choosing a protein assay.

The table below summarizes the maximum compatible concentrations of Guanidine Hydrochloride for common protein assays. Always consult the specific manual for your assay kit, as formulations can vary.

Protein Assay KitMax. Compatible GuHCl Conc.Source(s)
Thermo Scientific™ Pierce™ BCA Protein Assay4 M[5][6]
Thermo Scientific™ Pierce™ BCA - Reducing Agent Compatible2 M[14]
Bio-Rad Quick Start™ Bradford Protein Assay< 2 M[15]
Thermo Scientific™ Pierce™ Detergent Compatible Bradford0.25 M[15]
TCI Bradford Solution1 M
Sigma-Aldrich Bradford Reagent3.5 M[7]

Note: The significant variability in Bradford assay tolerance highlights its sensitivity. The BCA assay is a more reliable choice when GuHCl is present.

If your GuHCl concentration is incompatible with your chosen assay, protein precipitation is a rapid and effective method to remove the interfering salt and concentrate your protein.[10] The Trichloroacetic Acid (TCA)/Acetone method is a widely validated protocol.[16][17][18]

Experimental Protocol: TCA/Acetone Protein Precipitation

This protocol is designed to efficiently precipitate proteins from solutions containing high concentrations of GuHCl.

  • Sample Preparation:

    • Place your protein sample (e.g., 100 µL) in a 1.5 mL microcentrifuge tube suitable for cold temperatures and organic solvents.

  • Initial Precipitation:

    • Add an equal volume (100 µL) of 20% Trichloroacetic Acid (TCA) to your sample.[18]

    • Vortex thoroughly to mix.

    • Incubate on ice for 30 minutes to allow the protein to precipitate.[18]

  • Pelleting:

    • Centrifuge the tube at 14,000 x g for 15 minutes at 4°C.[18] You should see a small white pellet at the bottom of the tube.

    • Carefully aspirate and discard the supernatant, which contains the soluble GuHCl. Be careful not to disturb the protein pellet.

  • Acetone Wash:

    • Add 500 µL of ice-cold 80-100% acetone to the tube.[16][19] This step washes away any residual TCA and further dehydrates the protein.

    • Vortex briefly to dislodge and wash the pellet.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.[18]

    • Carefully aspirate and discard the acetone supernatant. Repeat the wash step for best results.[19]

  • Drying and Resuspension:

    • Allow the pellet to air-dry for 5-10 minutes at room temperature to evaporate residual acetone. Do not over-dry , as this can make the protein very difficult to redissolve.[18]

    • Resuspend the protein pellet in a buffer that is compatible with your downstream application (e.g., PBS for a BCA assay or SDS-PAGE loading buffer). Vortex or sonicate briefly if necessary to fully dissolve the pellet.

The cleaned sample is now ready for quantification with your chosen protein assay.

PrecipitationWorkflow cluster_steps TCA/Acetone Precipitation Workflow start 1. Start with Protein Sample in GuHCl add_tca 2. Add equal volume of 20% TCA. Incubate on ice for 30 min. start->add_tca spin1 3. Centrifuge (14,000 x g, 15 min, 4°C) to pellet protein. add_tca->spin1 discard1 4. Discard Supernatant (Contains GuHCl) spin1->discard1 wash 5. Wash Pellet with ice-cold Acetone. discard1->wash spin2 6. Centrifuge (14,000 x g, 5 min, 4°C) to re-pellet protein. wash->spin2 discard2 7. Discard Supernatant (Contains residual TCA) spin2->discard2 dry 8. Air-dry pellet (5-10 min) discard2->dry resuspend 9. Resuspend clean protein pellet in compatible buffer. dry->resuspend end_node 10. Proceed to Protein Assay resuspend->end_node

Diagram 2: Workflow for removing GuHCl via TCA/Acetone precipitation.
References
  • Simple TCA/acetone protein extraction protocol for proteomics studies. (2023). Norgen Biotek Corp. [Link]

  • TCA/Acetone protein precipitation method. (n.d.). Agrisera. [Link]

  • Protein precipitation. (2019). University of Basrah. [Link]

  • Natarajan, S. B., et al. (2007). Modified TCA/acetone precipitation of plant proteins for proteomic analysis. Plant Molecular Biology Reporter. [Link]

  • Precipitation techniques Acetone Precipitation Protocol TCA Precipitation Protocol. (n.d.). ResearchGate. [Link]

  • How to Deal with Interfering Agents in Protein Estimation Assays. (2015). G-Biosciences. [Link]

  • Prakash, A., et al. (2010). A quantitative study of the effects of chaotropic agents, surfactants, and solvents on the digestion efficiency of human plasma proteins by trypsin. Journal of Proteome Research. [Link]

  • Pepinsky, R. B. (1991). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Analytical Biochemistry. [Link]

  • A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. (2010). Journal of Proteome Research. [Link]

  • Discussion on protein precipitation to remove Guanidine hydrochloride. (2016). ResearchGate. [Link]

  • Protein Quantitation in the Presence of Reducing Agents and Detergents with UPPA™. (2021). G-Biosciences. [Link]

  • A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. (2010). ACS Publications. [Link]

  • Protein quantitation assay compatibility table. (n.d.). ResearchGate. [Link]

  • OTHER PROTEIN CONCENTRATION ASSAYS. (n.d.). University of Cape Town. [Link]

  • Precipitation and recovery of lysozyme denatured by urea and guanidine hydrochloride using anionic surfactant and acetone. (2022). Taylor & Francis Online. [Link]

  • Methods of protein purification and recovery. (2002).
  • GUANIDINE HYDROCHLORIDE 6M SOLUTION TESTING METHODS. (2024). BioSpectra, Inc. [Link]

  • Guanidine Hydrochloride-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA. (2011). NIH Public Access. [Link]

  • GUANIDINE HCl - BI BUFFER SOLUTIONS. (n.d.). BioSpectra, Inc. [Link]

  • GUANIDINE HYDROCHLORIDE TESTING METHODS. (2024). BioSpectra, Inc. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: Comparing 15N Labeling Strategies Using Guanidine-15N3 Hydrochloride and Ammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the world of stable isotope labeling for proteomics, NMR, and quantitative mass spectrometry, the choice of the 15N source is a foundational decision. While 15N ammonium chloride is the established workhorse for uniform metabolic labeling, questions occasionally arise about alternative nitrogen donors like Guanidine-15N3 hydrochloride. This guide provides an in-depth, evidence-based comparison of these two reagents, clarifying their distinct roles, mechanisms, and appropriate applications. We will dissect their chemical properties, metabolic fates, and provide field-proven protocols to ensure your experimental design is robust, logical, and built on a foundation of scientific integrity.

Foundational Concepts: The "Why" of 15N Metabolic Labeling

Stable isotope labeling in vivo is a powerful technique for the accurate quantification of proteins and the study of biomolecular structure and dynamics.[1][2] The core principle involves replacing the naturally abundant light isotope (¹⁴N) with a heavy stable isotope (¹⁵N) within the cellular machinery.[2][3] This is typically achieved by growing cells in a minimal medium where the sole nitrogen source is a 15N-enriched compound.[4][5]

The resulting "heavy" proteins are chemically identical to their "light" counterparts but are distinguishable by mass spectrometry.[6] This mass shift allows for precise relative and absolute quantification, making it a gold standard for comparative proteomics.[7]

Ammonium Chloride (¹⁵NH₄Cl): The Gold Standard for Uniform Labeling

Ammonium chloride, specifically ¹⁵NH₄Cl, is the most widely used nitrogen source for producing uniformly 15N-labeled proteins in prokaryotic and eukaryotic systems.[8][9] Its ubiquity is due to its central role in cellular nitrogen metabolism.

Metabolic Integration of Ammonium Chloride

The ammonium ion (NH₄⁺) is a universal nitrogen donor. In virtually all organisms, it serves as the primary substrate for the synthesis of key amino acids, particularly glutamate and glutamine, through the action of glutamate dehydrogenase (GDH) and glutamine synthetase (GS). These two amino acids then act as the principal nitrogen donors for the biosynthesis of all other amino acids, nucleotides, and nitrogen-containing biomolecules. This central metabolic role ensures that the ¹⁵N label from ¹⁵NH₄Cl is efficiently and uniformly distributed throughout the entire proteome.

Diagram: Metabolic Pathway of ¹⁵N from Ammonium Chloride

Below is a simplified diagram illustrating how ¹⁵N from ammonium chloride is incorporated into the amino acid pool.

cluster_medium Cell Culture Medium cluster_cell Cellular Metabolism NH4Cl ¹⁵N Ammonium Chloride (¹⁵NH₄Cl) NH4_ion ¹⁵NH₄⁺ NH4Cl->NH4_ion Dissociation & Transport Glutamate ¹⁵N-Glutamate NH4_ion->Glutamate GDH / GS Pathway Glutamine ¹⁵N-Glutamine Glutamate->Glutamine Other_AA Other ¹⁵N-Amino Acids (Asp, Ala, etc.) Glutamate->Other_AA Transamination Glutamine->Other_AA Nitrogen Donation Proteins ¹⁵N-Labeled Proteins Other_AA->Proteins Translation

Caption: Incorporation of ¹⁵N from ammonium chloride into cellular proteins.

Expected Labeling Efficiency

When using ¹⁵NH₄Cl in a properly formulated minimal medium with a robust expression system like E. coli, researchers can routinely achieve >98% isotopic enrichment .[8] This high level of incorporation is critical for minimizing isotopic complexity in mass spectra and ensuring the accuracy of quantitative measurements.[1][6]

This compound: A Specialized Tool, Not a General Labeling Reagent

This compound is an isotopically labeled version of guanidine hydrochloride (GdnHCl).[10][11] It is crucial to understand that GdnHCl is not a nutrient; it is a powerful chaotropic agent and protein denaturant.[10][12] At molar concentrations (e.g., 2-6 M), it disrupts the hydrogen bond network in water, which in turn destabilizes the tertiary and secondary structures of proteins, leading to their unfolding.[13]

Metabolic Fate and Cellular Effects

While some bacteria possess pathways to metabolize guanidine, it is not a primary nitrogen source for common laboratory expression strains.[14] More importantly, even at millimolar concentrations, far below those used for denaturation, GdnHCl can have significant biological effects. For instance, in yeast, millimolar concentrations of GdnHCl inhibit the activity of the Hsp104 chaperone protein, which is essential for prion propagation.[15] In other cell lines, guanidino-containing drugs have been shown to induce metabolic stress and cytotoxicity.[16]

Therefore, attempting to use this compound as a sole nitrogen source for cell growth and protein expression is fundamentally flawed. It would likely lead to:

  • Extreme cytotoxicity and inhibition of cell growth.

  • Unpredictable and non-uniform labeling , as cells would be under severe metabolic stress.

  • Potential for label scrambling , if any metabolism does occur.

Correct Application: A Tracer and Internal Standard

The appropriate use of this compound in a research context is as a tracer or an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or NMR.[10][11] For example, it can be used to spike a biological sample to precisely quantify the endogenous levels of unlabeled guanidine or related metabolites. Its isotopic signature allows it to be distinguished from the naturally occurring compound.[17]

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between these two reagents is not about which has better "labeling efficiency" but about understanding their fundamentally different scientific applications.

FeatureAmmonium Chloride (¹⁵NH₄Cl) This compound
Primary Application Uniform metabolic labeling of proteins and nucleic acids in vivo.[8][9]Internal standard for quantitative MS/NMR; tracer for metabolic flux analysis.[10][11]
Chemical Nature Simple inorganic salt; primary nitrogen nutrient.Chaotropic agent; potent protein denaturant.[10][12][13]
Metabolic Entry Point Central nitrogen metabolism via glutamate and glutamine.[18]Not a primary metabolic input for common expression systems; can be toxic.[14][16]
Suitability for Uniform Labeling Excellent; the established gold standard.[19][20]Unsuitable; causes cell death and protein denaturation.
Typical Concentration in Use ~1 g/L (or ~19 mM) in minimal media for labeling.[4][19]Molar concentrations (2-6 M) for denaturation; micromolar to millimolar as an internal standard.
Expected Outcome High-yield expression of >98% ¹⁵N-enriched protein.Precise quantification of a target analyte (e.g., unlabeled guanidine).

Experimental Protocols: A Self-Validating System

Trustworthiness in science comes from protocols that are logical and self-validating. Here, we provide detailed methodologies for the correct application of each compound.

Protocol 1: Uniform ¹⁵N Labeling of Recombinant Protein in E. coli using ¹⁵NH₄Cl

This protocol is designed for expressing a target protein in E. coli BL21(DE3) cells grown in M9 minimal medium.

Rationale: The use of M9 minimal medium is critical because it contains a precisely defined set of ingredients, with ¹⁵NH₄Cl as the only nitrogen source. This forces the cells to synthesize all of their nitrogenous compounds de novo from the provided isotope, ensuring high incorporation efficiency. A pre-culture in rich media (like LB) is used to quickly generate biomass, which is then transferred to the minimal media to acclimate and grow.

Diagram: ¹⁵N Labeling Workflow in E. coli

cluster_workflow Experimental Workflow Start Day 1: Transform Plasmid into E. coli BL21(DE3) Preculture Day 2: Inoculate Pre-culture in LB Medium Start->Preculture Starter Inoculate Starter Culture in M9 + ¹⁵NH₄Cl Preculture->Starter Inoculate 1:100 MainCulture Day 3: Inoculate Main Culture (1L M9 + ¹⁵NH₄Cl) Starter->MainCulture Inoculate 1:100 Growth Grow at 37°C to OD₆₀₀ ≈ 0.6-0.8 MainCulture->Growth Induction Induce Protein Expression (e.g., with IPTG) Growth->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Incubate 4-16h Analysis Purify Protein & Analyze ¹⁵N Incorporation (MS) Harvest->Analysis

Caption: Step-by-step workflow for uniform ¹⁵N protein labeling.

Step-by-Step Methodology:

  • Prepare Media:

    • 10x M9 Salts (1 L): Dissolve 67.8 g Na₂HPO₄, 30 g KH₂PO₄, and 5 g NaCl in deionized water. Autoclave.[20]

    • M9 Minimal Medium (1 L): To ~880 mL of sterile deionized water, add:

      • 100 mL of sterile 10x M9 salts.

      • 1 g of ¹⁵N Ammonium Chloride (dissolved in a small amount of water and filter-sterilized).[4]

      • 20 mL of sterile 20% glucose solution.

      • 2 mL of sterile 1 M MgSO₄.

      • 100 µL of sterile 1 M CaCl₂.

      • The appropriate antibiotic.

  • Day 1: Transformation: Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)) and plate on an LB agar plate with the appropriate antibiotic. Incubate overnight at 37°C.

  • Day 2: Starter Cultures:

    • In the morning, inoculate a single colony into 5-10 mL of LB medium (with antibiotic) and grow at 37°C with shaking until visibly turbid (OD₆₀₀ ~1-2).

    • In the late afternoon, use this LB pre-culture to inoculate a 50 mL starter culture of M9 minimal medium (containing ¹⁵NH₄Cl). Inoculate to a starting OD₆₀₀ of ~0.05. Grow overnight at 37°C with shaking. This step is crucial for acclimating the cells to the minimal medium.[20]

  • Day 3: Main Culture and Induction:

    • Inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl) with the overnight starter culture to a starting OD₆₀₀ of ~0.05-0.1.

    • Grow the culture at 37°C with vigorous shaking (220-250 rpm).

    • Monitor the OD₆₀₀. When it reaches 0.6-0.8, induce protein expression according to your plasmid's requirements (e.g., add IPTG to a final concentration of 0.5-1 mM).

    • Reduce the temperature (e.g., to 18-25°C) and continue to shake for 4-16 hours to allow for protein expression.

  • Harvest and Analysis:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Store the cell pellet at -80°C or proceed directly to protein purification.

    • After purification, confirm labeling efficiency by digesting a small aliquot of the protein with trypsin and analyzing the peptides by LC-MS. The mass shift of the peptides will confirm the high-level incorporation of ¹⁵N.[7][21]

Protocol 2: Conceptual Use of this compound as an Internal Standard

This protocol outlines the conceptual framework for using this compound to quantify an endogenous metabolite in a biological sample.

Rationale: The principle here is isotope dilution mass spectrometry. A known amount of the heavy, labeled standard (Guanidine-15N3 HCl) is added to the sample containing an unknown amount of the light, endogenous compound. The two forms are chemically identical and will behave the same during sample extraction, processing, and ionization. By measuring the ratio of the heavy to light signals in the mass spectrometer, one can accurately calculate the initial concentration of the endogenous compound.

Step-by-Step Workflow:

  • Sample Preparation: Collect the biological sample (e.g., cell lysate, plasma, tissue homogenate).

  • Spiking: Add a precise, known amount of this compound solution to the sample. This is the critical step for quantification.

  • Extraction: Perform the necessary extraction procedure to isolate the analyte of interest from the complex biological matrix.

  • LC-MS Analysis: Analyze the extracted sample by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The light (endogenous) and heavy (standard) forms of guanidine will co-elute from the LC column.

    • In the mass spectrometer, they will be detected as two distinct ions separated by 3 Da (due to the three ¹⁵N atoms).

  • Quantification: Create a standard curve or use the ratio of the peak areas (Heavy/Light) to calculate the concentration of the endogenous guanidine in the original sample.[7]

Conclusion: A Matter of Function, Not Efficiency

The comparison between this compound and ammonium chloride is not a contest of labeling efficiency but a lesson in choosing the correct tool for a specific scientific task.

  • ¹⁵N Ammonium Chloride is the unequivocal choice for the biosynthetic production of uniformly labeled proteins . Its central role in nitrogen metabolism guarantees efficient, high-level isotopic incorporation, providing the foundation for countless studies in quantitative proteomics and structural biology.

  • This compound is a specialized reagent. Its identity as a potent denaturant makes it unsuitable for in vivo labeling. Its proper role is as a precisely synthesized internal standard for isotope dilution mass spectrometry , enabling accurate quantification of specific small molecules.

By understanding these fundamental differences, researchers can design more robust, logical, and successful experiments, ensuring the integrity and validity of their data.

References

  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed.
  • Expressing 15N labeled protein. University of Leicester.
  • 15N labeling in E. University of Washington.
  • 15N Labeling of Proteins Overexpressed in the Escherichia coli Strain KRX.
  • Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantific
  • Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PMC - NIH.
  • Protocol and solutions for expression of isotopically labeled proteins in E. coli. LucianoSphere.
  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry.
  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers.
  • Product Focus: Isotope Labeled Ammonium Chloride. Alfa Chemistry.
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  • 15N labeling of proteins in E. coli. Protein Expression and Purification Core Facility, University of Queensland.
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  • Stable Isotope Labeling in Mammals with 15N Spirulina.
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  • The ability to utilise ammonia as nitrogen source is cell type specific and intricately linked to GDH, AMPK and mTORC1. NIH.
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  • 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PMC - NIH.
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  • This compound. MedchemExpress.com.
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  • The Uses of guanidine hydrochloride. ChemicalBook.
  • Metabolic Effects of the Cytotoxic Guanidino-Containing Drug CHS 828 in Human U-937 Lymphoma Cells. PubMed.
  • Guanidine hydrochloride inhibits Hsp104 activity in vivo: a possible explanation for its effect in curing yeast prions. PubMed.
  • Equilibration of 15N-labeled Amino Compounds in Man. PubMed.
  • Assessing the Ability of Nitrogen Isotopes to Distinguish Ammonia Sources Affecting RMNP.
  • Nitrogen stable isotopes in streams: effects of agricultural sources and transform
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample prepar
  • Stable Isotope Analysis as a Tool to Determine Nitrogen Fertilizer Source. University of Arkansas.
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  • Metabolic labeling of model organisms using heavy nitrogen (15N). PubMed.
  • Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry.
  • Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purific
  • Action of Guanidine Hydrochloride on Proteins. Jinan Qinmu Fine Chemical Co., Ltd..
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A Senior Application Scientist's Guide to Validating Protein Unfolding Data with Guanidine-15N3 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thermodynamic stability of a protein is a critical parameter, dictating its function, efficacy, and shelf-life. Accurately quantifying this stability is therefore a cornerstone of biophysical characterization, from fundamental research to the development of protein-based therapeutics. Chemical denaturation is a primary technique for these measurements, and while Guanidine Hydrochloride (GdnHCl) is a workhorse denaturant, its isotopically labeled counterpart, Guanidine-15N3 Hydrochloride (Gdn-15N3 HCl), offers unique and powerful advantages, particularly when residue-level detail is required.

This guide provides an in-depth comparison of protein unfolding methodologies, focusing on the validation of data obtained using Gdn-15N3 HCl. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that the data you generate is not only accurate but also robust and defensible.

Part 1: The Tools of Denaturation: A Comparative Overview

The choice of denaturant is the first critical decision in an unfolding experiment. While often used interchangeably, urea and GdnHCl operate via distinct mechanisms and can yield different insights into a protein's stability landscape.[1]

  • Urea: A small, neutral molecule, urea is thought to denature proteins primarily through an indirect mechanism. It disrupts the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect—a key force driving protein folding.[1] It can also interact directly with the protein backbone.[2] Urea-induced unfolding often presents as a simple two-state transition (Native ↔ Unfolded).[3]

  • Guanidine Hydrochloride (GdnHCl): As a salt, GdnHCl dissociates into the guanidinium cation (Gdn⁺) and a chloride anion. Gdn⁺ is a more potent denaturant than urea.[4] Its mechanism is believed to involve direct interactions with the protein surface, binding to both hydrophobic side chains and the peptide backbone.[2][5] This can lead to more complex unfolding pathways, sometimes populating stable intermediate states like molten globules.[3][5]

  • This compound (Gdn-15N3 HCl): Chemically identical to its unlabeled counterpart, the strategic placement of ¹⁵N isotopes on the guanidinium ion provides a crucial advantage: it becomes "invisible" in standard ¹H-¹⁵N heteronuclear NMR experiments. This is paramount for studies where the denaturant itself could obscure the signals of interest or for specific NMR experiments designed to probe denaturant-protein interactions directly.

Why Choose One Over the Other?

GdnHCl is generally a stronger denaturant than urea; complete unfolding can often be achieved at lower concentrations (e.g., 6 M GdnHCl vs. 8 M urea).[4] However, the ionic nature of GdnHCl can also mask electrostatic interactions that may be important for the stability of a particular protein, an effect not seen with the uncharged urea.[6] The choice, therefore, depends on the specific protein and the questions being asked. The selection of Gdn-15N3 HCl is almost exclusively driven by the choice of analytical method—specifically, NMR spectroscopy.

FeatureUreaGuanidine HCl (GdnHCl)Guanidine-15N3 HCl
Primary Mechanism Indirect: Disrupts water structure, weakening hydrophobic effect.[1]Direct: Binds to protein surface, disrupting hydrophobic and polar interactions.[2][5]Same as GdnHCl.
Denaturing Potency Lower; typically requires 8 M for full denaturation.[4]Higher; typically requires 6 M for full denaturation.[4]Same as GdnHCl.
Ionic Strength Low (neutral molecule).High (salt). Can mask electrostatic interactions.[6]Same as GdnHCl.
Unfolding Pathway Often a two-state transition (N ↔ U).[3]Can populate intermediates (N ↔ I ↔ U).[3]Same as GdnHCl.
Key Advantage Low cost, uncharged nature preserves native electrostatic effects.[4][6]High potency, rapid action.[4]Enables residue-specific unfolding analysis via NMR without isotopic interference.
Primary Limitation Can chemically modify proteins (carbamylation) at high temperatures or on long timescales.[4]High ionic strength can be disruptive and may precipitate some proteins.[4]Higher cost.

Part 2: Experimental Design: From Global Averages to Residue-Specific Insights

Validating unfolding data begins with a robust experimental design. The choice of observational technique dictates the level of detail you can extract.

Observational Probes: A Spectrum of Detail
  • Circular Dichroism (CD) Spectroscopy: Monitors changes in the protein's secondary structure (α-helices, β-sheets). It provides a global, averaged view of unfolding.[3]

  • Intrinsic Tryptophan Fluorescence: Tracks the local environment of tryptophan residues. As the protein unfolds, these residues become more exposed to the solvent, causing a shift in their fluorescence emission maximum. This method reports on changes to the tertiary structure but is limited to proteins containing tryptophan and still provides a globally averaged signal.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for atomic-resolution information. A ¹H-¹⁵N HSQC spectrum acts as a "fingerprint" of a ¹⁵N-labeled protein, with each backbone amide group (and some side chains) producing a unique peak.[7][8] By monitoring the changes in this spectrum as a function of denaturant concentration, one can follow the unfolding of the protein on a per-residue basis.[9][10] This unique capability allows researchers to identify regions of local stability, map the unfolding pathway, and confirm the cooperativity of the transition with unparalleled detail.[11]

The Synergy of Gdn-15N3 HCl and NMR

The power of NMR to provide residue-specific data is precisely why Gdn-15N3 HCl is such a valuable tool. In a standard ¹H-¹⁵N HSQC experiment with a ¹⁵N-labeled protein, the presence of standard GdnHCl would introduce a massive, interfering signal from its own nitrogen atoms. By using Gdn-15N3 HCl, the denaturant is effectively silenced in the ¹⁵N dimension, ensuring that the only signals observed are from the protein itself. This clean background is essential for accurate data acquisition and analysis.

G cluster_0 Experimental Question cluster_1 Methodology cluster_2 Reagent Choice q1 Need Global Stability (ΔG°)? m1 Global Probes (CD, Fluorescence) q1->m1 Yes m2 Residue-Specific Probe (NMR Spectroscopy) q1->m2 Yes, and Residue-Level Detail r1 Standard Urea or GdnHCl m1->r1 r2 Guanidine-15N3 HCl m2->r2 Essential for Clean Spectra

Caption: Decision workflow for selecting an unfolding methodology and denaturant.

Part 3: A Self-Validating Protocol for NMR-Monitored Unfolding

This protocol describes a typical equilibrium unfolding experiment using Gdn-15N3 HCl and monitored by ¹H-¹⁵N HSQC NMR. The trustworthiness of the final data is built upon the principles of reversibility and consistency across multiple data points.

Step 1: Sample Preparation and Stock Solutions
  • Protein Preparation: Express and purify the protein of interest with uniform ¹⁵N labeling. Dialyze the final sample extensively into the desired NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). Concentrate the protein to ~0.5-1.0 mM.

  • Buffer Preparation: Prepare a large batch of the identical NMR buffer to be used for all dilutions.

  • Denaturant Stock Solution: Prepare a high-concentration stock solution of Gdn-15N3 HCl (~8 M) in the NMR buffer. Causality Note: Using the exact same buffer for the protein and the denaturant stock is critical to prevent changes in pH or salt concentration upon mixing, which would be confounding variables. Determine the precise concentration of the stock solution by refractive index.

Step 2: Titration and Equilibration
  • Create a Sample Series: Prepare a series of NMR samples with identical protein concentrations but varying final concentrations of Gdn-15N3 HCl (e.g., 0 M to 7 M in 0.25 M increments). This is best done by preparing two endpoint solutions—one with 0 M denaturant (the "Native" sample) and one with the highest concentration (the "Unfolded" sample)—and mixing them in precise ratios to create the intermediate points.

  • Equilibration: Allow all samples to equilibrate at the desired temperature for a set period (e.g., 2-4 hours, or overnight) before data acquisition. Trustworthiness Check: The unfolding process must reach equilibrium. For a new protein, it is wise to acquire spectra at several time points (e.g., 1, 4, and 12 hours) for a sample near the midpoint of the transition to ensure the peak positions and intensities are no longer changing.

Step 3: NMR Data Acquisition
  • Acquire ¹H-¹⁵N HSQC Spectra: For each sample in the titration series, record a high-quality ¹H-¹⁵N HSQC spectrum.[7] Ensure all acquisition parameters (temperature, number of scans, spectral widths) are identical across the entire series.

  • Reversibility Check: After acquiring data on the fully unfolded sample (e.g., 7 M Gdn-15N3 HCl), rapidly dilute it back to 0 M denaturant using a spin concentrator or dialysis. Acquire a final ¹H-¹⁵N HSQC spectrum. This "Refolded" spectrum should be identical to the initial "Native" spectrum. Trustworthiness Check: If the native and refolded spectra do not overlay perfectly, the unfolding process is not fully reversible, and a simple two-state thermodynamic analysis is not valid.[12]

G cluster_validation Self-Validation Steps prep 1. Prepare Stocks (15N Protein, Buffer, Gdn-15N3 HCl) titrate 2. Create Titration Series (0 M to 7 M Gdn-15N3 HCl) prep->titrate equil 3. Equilibrate Samples titrate->equil acquire 4. Acquire 1H-15N HSQC for each concentration equil->acquire process 5. Process & Analyze Spectra (Peak Picking, Intensity/Volume) acquire->process rev_check Reversibility Check: Dilute 7M sample back to 0M. Does spectrum match original? acquire->rev_check Critical Check fit 6. Fit Unfolding Curves (Per-residue & Global) process->fit thermo 7. Calculate Thermodynamic Parameters (ΔG°, m-value) fit->thermo

Caption: Experimental workflow for an NMR-monitored protein unfolding study.

Part 4: Data Analysis and Validation

The rich, residue-specific dataset from NMR requires careful analysis to extract thermodynamic parameters.

Step 1: Data Extraction

For each assigned residue's peak in the series of HSQC spectra, track its intensity (or volume). As the protein unfolds, the peaks corresponding to the native state will decrease in intensity, while peaks for the unfolded state may appear and increase. In the "slow-exchange" regime on the NMR timescale, you can observe two distinct peaks for a given residue—one for the native form and one for the unfolded form. In "fast-exchange," the peak will shift progressively from its native to its unfolded position. For simplicity, we will consider the common case of tracking the disappearance of the native-state peaks.

Step 2: Calculating the Fraction Unfolded (fᵤ)

For each residue i, the fraction unfolded (fᵤ) at a given denaturant concentration [D] can be calculated from the observed signal Yᵢ (e.g., peak intensity) using the following equation:[13]

fᵤ,ᵢ = (Yₙ,ᵢ - Yobs,ᵢ) / (Yₙ,ᵢ - Yᵤ,ᵢ)

Where:

  • Yobs,ᵢ is the observed signal for residue i at concentration [D].

  • Yₙ,ᵢ is the signal of the fully native state (at 0 M denaturant).

  • Yᵤ,ᵢ is the signal of the fully unfolded state (at the highest denaturant concentration).

Step 3: Determining Thermodynamic Stability

The unfolding is assumed to follow a two-state model (N ↔ U), where the equilibrium constant is Kₑₒ = fᵤ / (1 - fᵤ).[13] The Gibbs free energy of unfolding (ΔG) is related to Kₑₒ by:

ΔG = -RT ln(Kₑₒ)

Experimentally, it has been shown that ΔG varies linearly with denaturant concentration [D]:[14]

ΔG = ΔG° - m[D]

Where:

  • ΔG° is the free energy of unfolding in the absence of denaturant (a measure of the protein's intrinsic stability).

  • m is the "m-value," which reflects the change in solvent-accessible surface area upon unfolding and is a measure of the cooperativity of the transition.[15]

By plotting ΔG versus [D] for each residue, you can perform a linear fit to extract ΔG° (the y-intercept) and the m-value (the negative slope). This is known as the linear extrapolation method .[16][17][18]

Step 4: Final Data Validation
  • Global Consistency: While you calculate ΔG° and m-values for individual residues, a truly cooperative, two-state unfolding process will yield very similar values for most residues, especially those in the protein's core. Outliers may indicate regions of local instability or participation in multi-state unfolding pathways.

  • Comparison to Global Methods: The average ΔG° obtained from your NMR data should be in good agreement with values obtained from global methods like CD or fluorescence spectroscopy performed under identical conditions. Significant discrepancies warrant further investigation.

By following this comprehensive approach, from the causal-driven selection of Gdn-15N3 HCl to the multi-tiered validation of the resulting data, researchers can confidently determine the thermodynamic stability of their proteins with unparalleled, residue-level resolution.

References

  • Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. (2014). Proceedings of the National Academy of Sciences. [Link]

  • Pace, C. N., & Grimsley, G. R. (2004). Linear extrapolation method of analyzing solvent denaturation curves. Methods in Enzymology, 341, 1-7. [Link]

  • Engbaek, K., & Heegaard, N. H. H. (2019). Dissecting the Statistical Properties of the Linear Extrapolation Method of Determining Protein Stability. Protein Engineering, Design and Selection, 32(10), 471–479. [Link]

  • Dreydoppel, M., Balbach, J., & Weininger, U. (2022). Monitoring protein unfolding transitions by NMR-spectroscopy. Journal of Biomolecular NMR, 76(1), 3–15. [Link]

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  • Mechanism and Difference of Guanidine Hydrochloride and Urea as Denaturant. (2018). Suzhou Yacoo Science Co., Ltd. [Link]

  • O'Brien, E. P., Dima, R. I., Brooks, B., & Thirumalai, D. (2007). Interactions between Hydrophobic and Ionic Solutes in Aqueous Guanidinium Chloride and Urea Solutions: Lessons for Protein Denaturation. Journal of the American Chemical Society, 129(23), 7346–7353. [Link]

  • Pierattelli, R., et al. (2016). Quantifying the thermodynamics of protein unfolding using 2D NMR spectroscopy. Scientific Reports, 6, 24552. [Link]

  • Khan, F., & Ali, R. (2005). Comparison of guanidine hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC). Journal of Peptide Research, 66(5), 296-304. [Link]

  • Dreydoppel, M., Balbach, J., & Weininger, U. (2022). Monitoring protein unfolding transitions by NMR-spectroscopy. Journal of Biomolecular NMR, 76(1), 3-15. [Link]

  • Engbaek, K., & Heegaard, N. H. H. (2019). Dissecting the statistical properties of the linear extrapolation method of determining protein stability. Protein Engineering, Design and Selection, 32(10), 471-479. [Link]

  • Bakels, M., et al. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters, 4(20), 3571-3575. [Link]

  • Konermann, L., et al. (2008). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Biochemistry and Cell Biology, 86(6), 509-518. [Link]

  • Lorch, M., & Wriggers, W. (2021). Molecular understanding of calorimetric protein unfolding experiments. Biophysical Journal, 120(16), 3427-3438. [Link]

  • Dreydoppel, M., Balbach, J., & Weininger, U. (2022). Monitoring protein unfolding transitions by NMR-spectroscopy. Journal of Biomolecular NMR, 76(1), 3-15. [Link]

  • Engbaek, K., & Heegaard, N. H. H. (2019). The linear extrapolation method. The geometric interpretation... ResearchGate. [Link]

  • Kim, P. S., & Baldwin, R. L. (1977). Protein folding. Quarterly Reviews of Biophysics, 10(3), 239-352. [Link]

  • Roche, J., et al. (2012). Monitoring Protein Folding Through High Pressure NMR Spectroscopy. Methods in Molecular Biology, 896, 197-217. [Link]

  • Paschek, D., Gnanakaran, S., & Garcı́a, A. E. (2005). Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations. Biophysical Journal, 88(5), 3634-3644. [Link]

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  • Freire, E. (2023). Protein Stability Analysis of Heat and Cold Denaturation without and with Unfolding Models. The Journal of Physical Chemistry B, 127(16), 3708-3718. [Link]

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  • Clark, A. C. (2010). Guanidine Hydrochloride-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA. Biochemistry, 49(29), 6235-6244. [Link]

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  • Masterson, L. R., et al. (2008). Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins. Journal of Biomolecular NMR, 41(2), 79-84. [Link]

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A Senior Application Scientist's Guide to the Quantification of ¹⁵N Incorporation from Guanidine-¹⁵N₃ Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and metabolic flux analysis, stable isotope labeling stands as a cornerstone technique for achieving accurate and reproducible quantification.[1][2] Among the array of available reagents, Guanidine-¹⁵N₃ hydrochloride presents a unique and targeted approach for tracing nitrogen metabolism, particularly through the arginine biosynthesis pathway. This guide provides an in-depth, experience-driven comparison of this reagent with common alternatives, supported by detailed experimental protocols and data interpretation strategies to ensure scientific rigor.

Principle and Strategic Advantage of Guanidine-¹⁵N₃ Labeling

Metabolic labeling involves introducing atoms with heavier, stable isotopes (like ¹⁵N) into cellular systems.[3] As cells grow and divide, these isotopes are incorporated into newly synthesized biomolecules, such as proteins. Mass spectrometry (MS) can then distinguish between the "light" (natural abundance ¹⁴N) and "heavy" (¹⁵N-enriched) versions of peptides, allowing for precise relative quantification.[2]

The specific utility of Guanidine-¹⁵N₃ hydrochloride lies in its targeted labeling of the guanidino group of L-arginine. In cellular models cultured in arginine-deficient media, this compound serves as a precursor for de novo arginine synthesis. The three ¹⁵N atoms are incorporated into the guanidinium moiety of the arginine side chain, leading to a predictable +3 Da mass shift in arginine-containing peptides.

Why is this targeted approach beneficial?

  • Metabolic Specificity: Unlike global ¹⁵N labeling (e.g., using ¹⁵NH₄Cl), which labels all nitrogen-containing compounds, Guanidine-¹⁵N₃ specifically probes the flux through the urea cycle and related pathways involved in arginine synthesis.[4][5] This is invaluable for studying diseases related to urea cycle disorders or nitrogen scavenging.

  • Reduced Complexity: Global labeling results in variable mass shifts per peptide depending on the number of nitrogen atoms, which can complicate data analysis.[3][6][7] The fixed +3 Da shift per arginine from this method simplifies spectral interpretation.

  • Controlled Incorporation: The method provides a direct way to measure the rate of protein synthesis and turnover by tracking the appearance of the heavy-labeled arginine in the proteome over time.[8]

The Biochemical Pathway

The incorporation hinges on the cell's ability to synthesize arginine, a process intrinsically linked to the urea cycle. The labeled guanidino group is transferred to ornithine to form arginine. Therefore, this technique is most effective in cell lines capable of this synthesis when deprived of external arginine.

Experimental Workflow: From Labeling to Data Analysis

A successful quantification experiment is a self-validating system. Each step is designed not only to achieve the labeling but also to provide checkpoints for quality control.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Phase 1: Cell Culture & Labeling cluster_process Phase 2: Sample Processing cluster_analysis Phase 3: MS Analysis & Data Interpretation A 1. Cell Seeding & Growth (Arginine-containing medium) B 2. Media Switch (Arginine-free SILAC medium) A->B Reach ~70% confluency C 3. Introduction of Label Add Guanidine-¹⁵N₃ HCl (+ L-Proline*) B->C Wash cells to remove Arg D 4. Incubation (Allow for >5 cell doublings for >98% incorporation) C->D Metabolic incorporation note *Proline is often added because arginine and proline can be interconverted in some cell lines. Adding proline prevents the depletion of the proline pool. C->note E 5. Cell Lysis & Protein Extraction D->E Harvest cells F 6. Protein Quantification (BCA Assay) E->F G 7. Reduction, Alkylation & Digestion (e.g., with Trypsin) F->G Equal protein amounts H 8. LC-MS/MS Analysis G->H Cleaned peptides I 9. Peptide Identification (Database Search) H->I J 10. Quantification (Extract Ion Chromatograms for Light/Heavy Peptide Pairs) I->J K 11. Calculation of ¹⁵N Incorporation J->K

Caption: A comprehensive workflow for ¹⁵N labeling using Guanidine-¹⁵N₃ HCl.

Detailed Step-by-Step Protocol

A. Cell Culture and Labeling

  • Initial Culture: Culture your chosen cell line (e.g., HEK293, A549) in standard arginine-containing DMEM/RPMI-1640 supplemented with 10% dialyzed fetal bovine serum (dFBS) until they reach ~70% confluency.

    • Causality: Using dialyzed serum is critical as standard serum contains high levels of unlabeled amino acids, which would compete with and dilute the isotopic label.

  • Media Adaptation: Gently wash the cells with phosphate-buffered saline (PBS). Switch the medium to arginine-free SILAC medium supplemented with dFBS and all other necessary amino acids, except arginine.

  • Label Introduction: Add Guanidine-¹⁵N₃ hydrochloride to the arginine-free medium at a concentration typically equivalent to that of arginine in standard media (e.g., ~0.4 mM).

    • Expert Insight: In many cell lines, arginine deprivation can induce stress. It is crucial to also supplement the medium with L-proline (~0.3 mM), as cells can convert arginine to proline. This prevents proline starvation and maintains metabolic homeostasis.

  • Incubation for Full Incorporation: Culture the cells for a minimum of five to six doublings. This duration is generally required to ensure that >98% of the cellular proteome is labeled.

    • Self-Validation: Periodically harvest a small aliquot of cells to perform a pilot MS analysis. This allows you to empirically determine the percentage of ¹⁵N incorporation and confirm that labeling has reached a plateau before proceeding with the main experiment.[1]

B. Sample Preparation for Mass Spectrometry

  • Harvesting and Lysis: After the labeling period, harvest the cells. Lyse the cells in a suitable buffer (e.g., RIPA buffer or a urea-based buffer containing protease and phosphatase inhibitors).

  • Protein Digestion: Quantify the protein concentration (e.g., via BCA assay). Take equal amounts of protein from your "light" (unlabeled control) and "heavy" (labeled) samples. Reduce the disulfide bonds (with DTT), alkylate the cysteines (with iodoacetamide), and digest the proteins into peptides using a protease like Trypsin.

    • Note: Guanidine hydrochloride is itself a strong denaturant and can be used in digestion protocols to improve efficiency, though at different concentrations than used for labeling.[9][10]

C. LC-MS/MS Analysis and Data Quantification

  • Mass Spectrometry: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis: Use specialized software to analyze the MS data.[6] The software should be capable of:

    • Identifying peptides from the MS/MS fragmentation data.

    • Recognizing pairs of peptides that are chemically identical but differ by a specific mass shift corresponding to the ¹⁵N label. For arginine-containing peptides, this will be a mass difference of +3.0092 Da per arginine residue.

    • Calculating the ratio of the signal intensity of the heavy peptide to the light peptide.

  • Calculating Percent Incorporation: The degree of ¹⁵N enrichment can be calculated by comparing the experimental isotopic pattern of a peptide to its theoretical profile at various enrichment levels.[1][11] The percent incorporation (% Inc) for a specific arginine-containing peptide can be calculated from the intensities of the monoisotopic peaks of the labeled (Heavy) and unlabeled (Light) forms:

    % Incorporation = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100

    This calculation should be performed for multiple peptides from multiple proteins to obtain a global assessment of labeling efficiency.[8]

Comparison with Alternative ¹⁵N Labeling Reagents

The choice of labeling strategy is dictated by the experimental question, budget, and biological system. Guanidine-¹⁵N₃ hydrochloride is a specialized tool; here’s how it compares to more common alternatives.

FeatureGuanidine-¹⁵N₃ Hydrochloride[U-¹⁵N₄] L-Arginine¹⁵NH₄Cl (Ammonium Chloride)
Labeling Specificity High: Targets only the guanidino group of newly synthesized arginine.[12]High: Labels only arginine residues.Low (Global): Labels all nitrogen-containing amino acids and other biomolecules.[3]
Mass Shift Predictable: +3 Da per arginine.Predictable: +4 Da per arginine.Variable: Mass shift depends on the number of nitrogen atoms in each peptide.
Data Analysis Complexity Low: Simple, fixed mass shift is easy to track.Low: Simple, fixed mass shift.High: Requires algorithms that can calculate peptide-specific mass shifts.[6]
Metabolic Insight Specific: Excellent for probing the urea cycle and de novo arginine synthesis pathways.[5]General: Good for general protein turnover studies where arginine is a convenient label.Global: Provides a broad overview of nitrogen metabolism throughout the cell.
Cell Line Dependency High: Requires cell lines capable of de novo arginine synthesis from precursors.Low: Can be used in most cell lines, including arginine auxotrophs (requires lysine labeling as well for SILAC).Moderate: Requires cells that can utilize ammonium as a primary nitrogen source.
Potential for Metabolic Perturbation Moderate: Arginine starvation can be a stressor if not managed with proline supplementation.Low: Directly substitutes for natural arginine, minimal perturbation.Low to Moderate: Can alter the overall nitrogen flux landscape in the cell.

Concluding Remarks: A Niche Reagent of High Value

Guanidine-¹⁵N₃ hydrochloride is not a universal labeling reagent. Its strength lies in its specificity. For researchers investigating the intricacies of arginine metabolism, nitrogen salvage pathways, or the metabolic reprogramming in diseases like cancer, it offers a level of detail that global labeling methods cannot provide.

Conversely, for general-purpose quantitative proteomics where the primary goal is to compare protein abundance between two states, a standard SILAC approach using labeled arginine and lysine may be more straightforward and applicable to a wider range of cell lines.[13] The key to a successful study is aligning the capabilities of the isotopic label with the specific biological question at hand. This guide serves as a framework for making that informed decision and executing the subsequent experiment with the highest degree of scientific integrity.

References

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A Guide to Cross-Validation of NMR Data Using Guanidine-¹⁵N₃ Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural biology and drug discovery, the accuracy of Nuclear Magnetic Resonance (NMR) data is paramount. Unambiguous resonance assignment is the bedrock upon which reliable three-dimensional structures, dynamic models, and interaction maps are built. This guide provides an in-depth technical comparison of a robust cross-validation strategy employing Guanidine-¹⁵N₃ hydrochloride. We will explore the causality behind this experimental choice, present a detailed protocol, and objectively compare its performance with alternative validation methodologies, supported by scientific principles.

The Imperative of Cross-Validation in NMR Spectroscopy

The process of assigning chemical shifts in protein NMR is foundational, yet it is not immune to errors. Ambiguities can arise from spectral overlap, low signal-to-noise ratios, or complexities in multi-dimensional datasets. Cross-validation, in this context, is a critical quality control step to ensure the correctness of these assignments. It involves using independent data or methods to confirm the initial assignments, thereby enhancing the reliability and reproducibility of the derived structural and functional insights[1]. An improperly validated assignment can lead to erroneous structural models and misleading interpretations of biological function.

Guanidine-¹⁵N₃ Hydrochloride: A Dual-Function Tool for Validation

Guanidine hydrochloride is a well-established chaotropic agent widely used to study protein folding and stability by inducing denaturation[2][3]. By isotopically labeling this denaturant with ¹⁵N (Guanidine-¹⁵N₃ hydrochloride), we create a powerful tool that serves a dual purpose in NMR experiments: as a denaturant to monitor protein unfolding and as an internal reference for cross-validation.

The Rationale: Why Guanidine-¹⁵N₃ Hydrochloride?

The utility of Guanidine-¹⁵N₃ hydrochloride for cross-validation stems from several key principles:

  • Predictable Unfolding Behavior: As a protein unfolds in the presence of increasing concentrations of guanidine hydrochloride, the chemical environment of each nucleus changes. This induces predictable shifts in the ¹H-¹⁵N HSQC spectrum, with residues eventually converging towards their random coil chemical shifts[4][5]. By tracking the trajectory of these shifts, one can validate sequential assignments. A misassigned residue will likely exhibit an anomalous unfolding trajectory.

  • Internal Standard for Referencing and Quantification: The three ¹⁵N nuclei in Guanidine-¹⁵N₃ hydrochloride provide a distinct set of signals in the ¹⁵N dimension of an HSQC spectrum. These signals can serve as an internal reference to monitor instrument stability and to ensure accurate chemical shift referencing across different experiments or samples[1][6][7][8]. For quantitative NMR (qNMR) applications, the known concentration of the labeled guanidine can be used for precise quantification of the protein or other molecules in the sample[9][10][11][12].

  • Sensitivity to Local Environment: The chemical shifts of the guanidinium nitrogens are sensitive to their environment, providing an additional layer of validation. Any unexpected changes in the guanidinium signals could indicate interactions with the protein or other components in the sample, which can be valuable information.

Experimental Workflow: Cross-Validation via Denaturant Titration

The following protocol outlines a step-by-step methodology for utilizing Guanidine-¹⁵N₃ hydrochloride to cross-validate protein NMR assignments.

Diagram: Experimental Workflow for Cross-Validation

experimental_workflow cluster_prep Sample Preparation cluster_titration Denaturant Titration cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Validation Protein ¹⁵N-Labeled Protein Titration Prepare series of NMR samples with increasing [GuHCl-¹⁵N₃] Protein->Titration GuHCl Guanidine-¹⁵N₃ Hydrochloride Stock GuHCl->Titration Buffer NMR Buffer Buffer->Titration HSQC Acquire 2D ¹H-¹⁵N HSQC for each sample Titration->HSQC Processing Process and reference spectra HSQC->Processing Tracking Track chemical shift perturbations Processing->Tracking Validation Validate assignments based on unfolding trajectories Tracking->Validation validation_methods Assignments Initial Resonance Assignments GuHCl Guanidine-¹⁵N₃ HCl Titration Assignments->GuHCl NOE NOE-Based Validation Assignments->NOE Stats Statistical & Database Methods Assignments->Stats RDC RDC Analysis Assignments->RDC Validated Validated Assignments & Structural Model GuHCl->Validated Confirms unfolding trajectories NOE->Validated Confirms spatial proximities Stats->Validated Checks for statistical outliers RDC->Validated Confirms global fold

Caption: Complementary nature of different NMR data validation methods.

Conclusion: An Integrated Approach to Data Validation

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A Senior Application Scientist's Guide to Chaotropic Agents for Protein Solubilization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, achieving efficient protein solubilization is a critical, yet often challenging, first step in downstream applications such as purification and analysis. This is particularly true when dealing with insoluble protein aggregates, commonly known as inclusion bodies, which are frequently encountered during recombinant protein expression in bacterial systems.[1][2][3] This guide provides a comparative analysis of commonly used chaotropic agents, offering insights into their mechanisms of action, practical applications, and data-driven recommendations to help you select the optimal solubilization strategy for your target protein.

The Challenge of Protein Insolubility

Proteins maintain their native, functional conformation through a delicate balance of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic effects.[4] When these intricate structures are disrupted, or when proteins are overexpressed in a heterologous system, they can misfold and aggregate, leading to the formation of insoluble inclusion bodies.[1][3] Solubilizing these aggregates requires potent denaturing agents that can disrupt the intermolecular interactions holding them together.[5]

Understanding Chaotropic Agents: A Mechanistic Overview

Chaotropic agents are substances that disrupt the structure of macromolecules like proteins and nucleic acids by interfering with the hydrogen-bonding network of water.[4][6] This disruption weakens the hydrophobic effect, a major driving force for protein folding, thereby promoting the solubilization of nonpolar residues and leading to protein denaturation.[4][6]

The two most widely utilized chaotropic agents in protein solubilization are urea and guanidinium chloride (GdnHCl) .[7][8] Both function by disrupting non-covalent interactions within and between polypeptide chains, but they exhibit distinct properties that make them suitable for different applications.[7][9]

cluster_0 Mechanism of Chaotropic Agent Action NativeProtein Native Protein (Folded, Insoluble Aggregate) DenaturedProtein Denatured Protein (Unfolded, Solubilized) NativeProtein->DenaturedProtein Solubilization & Denaturation ChaotropicAgent Chaotropic Agent (e.g., Urea, GdnHCl) DisruptedWater Disrupted Water Hydrogen Bond Network ChaotropicAgent->DisruptedWater Disrupts DisruptedWater->NativeProtein Weakens Hydrophobic Effect

Caption: Mechanism of protein denaturation by chaotropic agents.

Head-to-Head Comparison: Urea vs. Guanidinium Chloride

The choice between urea and GdnHCl depends on several factors, including the properties of the target protein, the required strength of denaturation, and downstream application compatibility.

FeatureUreaGuanidinium Chloride (GdnHCl)
Denaturing Strength ModerateStrong[7][10]
Typical Concentration 4-8 M[5][11]4-6 M[5][11]
Ionic Nature Non-ionic[10]Ionic[10]
Downstream Compatibility Compatible with ion-exchange chromatography (IEX).[10] Can cause carbamylation of proteins, especially at elevated temperatures.[12][13]Interferes with IEX due to its ionic nature.[7][10] Does not cause carbamylation.[7]
Cost LowerHigher[7]
Solubility Slower dissolutionHigher solubility[7]

Key Insights:

  • GdnHCl is a more potent denaturant than urea. [7][10] Some highly stable proteins that remain insoluble in 8 M urea can be effectively solubilized by 6 M GdnHCl.[7]

  • Urea's non-ionic nature is a significant advantage for certain downstream applications. For instance, if ion-exchange chromatography is a subsequent purification step, urea is the preferred chaotrope as GdnHCl would interfere with the resin binding.[10]

  • A critical consideration for urea is the risk of protein carbamylation. Urea in solution can exist in equilibrium with ammonium cyanate, which can irreversibly modify primary amine groups on the protein, altering its isoelectric point and potentially its function.[12][13] It is crucial to use freshly prepared urea solutions and avoid heating them above 37°C.[14]

The Role of Additives in Enhancing Solubilization

While chaotropic agents are powerful solubilizing agents, their effectiveness can often be enhanced by the inclusion of other reagents in the solubilization buffer.

  • Reducing Agents: Disulfide bonds can contribute significantly to the insolubility of protein aggregates.[11] Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often included to break these bonds and facilitate protein unfolding.[11][15]

  • Detergents: For membrane proteins or particularly hydrophobic proteins, the addition of detergents can be beneficial.[16][17] Non-ionic or zwitterionic detergents like CHAPS are often used in conjunction with chaotropes to improve solubilization, especially in the context of two-dimensional gel electrophoresis.[15][17]

  • Buffers: Maintaining a stable pH is crucial for consistent solubilization. Tris-HCl is a commonly used buffer in solubilization protocols.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the solubilization of inclusion bodies. Optimization will likely be necessary for your specific protein of interest.

Protocol 1: Solubilization with Urea
  • Preparation of Solubilization Buffer:

    • Prepare an 8 M urea solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Crucially, use a freshly prepared solution or deionize older solutions to remove cyanate.

    • Add a reducing agent, such as 10 mM DTT, to the buffer immediately before use.

  • Inclusion Body Resuspension:

    • Resuspend the isolated inclusion body pellet in the urea-containing solubilization buffer.

  • Incubation:

    • Incubate the suspension at room temperature with gentle agitation for 1-2 hours. Avoid heating to minimize carbamylation.[14]

  • Clarification:

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining insoluble material.

  • Collection of Solubilized Protein:

    • Carefully collect the supernatant containing the solubilized protein for downstream processing.

Protocol 2: Solubilization with Guanidinium Chloride
  • Preparation of Solubilization Buffer:

    • Prepare a 6 M GdnHCl solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add a reducing agent, such as 10 mM DTT, to the buffer.

  • Inclusion Body Resuspension:

    • Resuspend the inclusion body pellet in the GdnHCl-containing solubilization buffer.

  • Incubation:

    • Incubate the suspension at room temperature with gentle agitation for 1-2 hours.

  • Clarification:

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes.

  • Collection of Solubilized Protein:

    • Collect the supernatant containing the solubilized protein.

cluster_1 Protein Solubilization Workflow Start Start: Isolated Inclusion Bodies PrepareBuffer Prepare Solubilization Buffer (Chaotrope + Additives) Start->PrepareBuffer Resuspend Resuspend Inclusion Bodies PrepareBuffer->Resuspend Incubate Incubate with Agitation Resuspend->Incubate Centrifuge Centrifuge to Pellet Debris Incubate->Centrifuge Collect Collect Supernatant (Solubilized Protein) Centrifuge->Collect

Caption: General experimental workflow for protein solubilization.

Quantitative Comparison of Solubilization Efficiency

A study comparing various denaturation and digestion protocols for human plasma proteins found that while surfactants like SDS and deoxycholate (DOC) showed high digestion efficiencies, the more commonly used urea protocol was also effective.[12][18] Another study on tendon proteins demonstrated that GdnHCl extracted a higher number of proteins compared to urea.[19]

Chaotropic AgentProtein SourceObservation
UreaHuman PlasmaA widely used and effective chaotropic agent for protein solubilization and subsequent enzymatic digestion.[12]
Guanidinium-HClTendonExtracted a greater number of proteins compared to urea.[19]
Urea + ThioureaGeneral ProteomicsThe combination can enhance the solubilization of many otherwise insoluble proteins, particularly for 2D electrophoresis.[13][17]

It is important to note that the optimal chaotropic agent and its concentration are highly protein-dependent. Small-scale pilot experiments are always recommended to determine the most effective solubilization conditions for your specific target protein.[10]

Conclusion and Future Outlook

The choice of chaotropic agent for protein solubilization is a critical decision that can significantly impact the success of subsequent experiments. While GdnHCl offers superior denaturing strength, urea's non-ionic nature makes it indispensable for workflows involving ion-exchange chromatography. Understanding the fundamental mechanisms of these agents, coupled with empirical testing, will empower researchers to develop robust and efficient protein solubilization strategies.

The field continues to evolve, with ongoing research into milder solubilization methods that aim to preserve native-like secondary structures within inclusion bodies, potentially simplifying downstream refolding processes.[20][21] Combining chaotropic agents with other solubilizing agents like surfactants and organic solvents also presents a promising avenue for tackling particularly challenging proteins, including membrane proteins.[22] As our understanding of protein folding and aggregation deepens, we can anticipate the development of even more sophisticated and tailored approaches to protein solubilization.

References

  • Wikipedia. Chaotropic agent. [Link]

  • Hatefi, Y., & Hanstein, W. G. (1969). Solubilization of particulate proteins and nonelectrolytes by chaotropic agents. Proceedings of the National Academy of Sciences of the United States of America, 62(4), 1129–1136. [Link]

  • Rabilloud, T. (2009). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. Methods in molecular biology (Clifton, N.J.), 528, 259–267. [Link]

  • Brown, K. J., & Borchers, C. H. (2010). A quantitative study of the effects of chaotropic agents, surfactants, and solvents on the digestion efficiency of human plasma proteins by trypsin. Journal of proteome research, 9(10), 5422–5437. [Link]

  • Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. [Link]

  • Salvi, G., De Los Rios, P., & P, V. (2005). Effective interactions between chaotropic agents and proteins. Proteins, 61(3), 492–499. [Link]

  • ResearchGate. (2012). Solubilization of proteins from inclusion bodies: 6M Guanidine or 8M Urea?. [Link]

  • Hatefi, Y., & Hanstein, W. G. (1969). SOLUBILIZATION OF PARTICULATE PROTEINS AND NONELECTROLYTES BY CHAOTROPIC AGENTS. Proceedings of the National Academy of Sciences, 62(4), 1129–1136. [Link]

  • Proteomics & Metabolomics. (n.d.). 3.4. protein extraction and solubilization. [Link]

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  • Bio-Rad. (n.d.). Protein Solubilization for 2-D Electrophoresis. [Link]

  • G-Biosciences. (2016). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. [Link]

  • ResearchGate. (2005). Effective interactions between chaotropic agents and proteins. [Link]

  • Ngun, C., Lee, M., & Wu, S. L. (2014). Combine and Conquer: Surfactants, Solvents, and Chaotropes for Robust Mass Spectrometry Based Analyses of Membrane Proteins. Analytical chemistry, 86(10), 4779–4786. [Link]

  • Khan, S. H., & Ahmad, E. (2015). Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization. Journal of the Chinese Chemical Society, 62(12), 1013–1022. [Link]

  • Yacoo Science. (2018). Guanidine hydrochloride and urea,which one is better for protein denaturation?. [Link]

  • Brown, K. J., & Borchers, C. H. (2010). A quantitative study of the effects of chaotropic agents, surfactants, and solvents on the digestion efficiency of human plasma proteins by trypsin. Journal of proteome research, 9(10), 5422–5437. [Link]

  • Profacgen. (n.d.). Technical Reference Guide for inclusion body purification & protein refolding. [Link]

  • Chura-Chambi, R. M., et al. (2009). Effects of solutes on solubilization and refolding of proteins from inclusion bodies with high hydrostatic pressure. Biotechnology and Bioengineering, 104(4), 793-803. [Link]

  • Rabilloud, T. (2009). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. Methods in molecular biology (Clifton, N.J.), 528, 259–267. [Link]

  • Current Protocols in Protein Science. (2001). Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli. [Link]

  • Singh, A., & Panda, A. K. (2015). Solubilization and Refolding of Inclusion Body Proteins. Methods in molecular biology (Clifton, N.J.), 1258, 227–236. [Link]

  • Brown, K. J., & Borchers, C. H. (2010). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Journal of proteome research, 9(10), 5422–5437. [Link]

  • Taylor & Francis. (n.d.). Chaotropic – Knowledge and References. [Link]

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  • ResearchGate. (2015). Which one is better for protein denaturation Guanidine or Urea?. [Link]

  • Peffers, M. J., et al. (2019). Comparison between chaotropic and detergent-based sample preparation workflow in tendon for mass spectrometry analysis. Proteomics, 19(11), e1800414. [Link]

  • de Cássia, R., et al. (2023). Study of avidity-ELISA: Comparison of chaotropic agents, incubation temperature and affinity maturation after meningococcal immunization. Journal of immunological methods, 512, 113387. [Link]

  • Makhatadze, G. I., & Privalov, P. L. (1992). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry, 96(16), 6679–6684. [Link]

  • ResearchGate. (2020). Protein Stabilization by Urea and Guanidine Hydrochloride. [Link]

  • Singh, A., & Panda, A. K. (2019). Solubilization and Refolding of Inclusion Body Proteins. Methods in molecular biology (Clifton, N.J.), 2025, 227–236. [Link]

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Assessing the Impact of Guanidine-15N3 Hydrochloride on Protein Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science, understanding and manipulating protein structure and function are paramount. Guanidine-15N3 hydrochloride emerges as a uniquely versatile tool, serving dual roles as a potent protein denaturant and a source for stable isotope labeling. This guide provides an in-depth, comparative analysis of this compound, offering experimental insights and data-driven comparisons to empower researchers in making informed decisions for their protein studies. We will delve into its mechanisms of action, compare its performance against common alternatives, and provide detailed protocols for its application.

Part 1: this compound as a Superior Denaturant

Guanidine hydrochloride is a powerful chaotropic agent widely used to unfold proteins.[1][2][3] Its primary mechanism of action involves disrupting the hydrogen bond network of water, which in turn weakens the hydrophobic interactions that are crucial for maintaining a protein's three-dimensional structure.[2][3][4] Furthermore, it can directly interact with the protein, forming new hydrogen bonds that compete with the protein's native intramolecular bonds.[1][4] The isotopically labeled form, this compound, behaves chemically identically to its unlabeled counterpart in this regard.

Comparative Analysis: Guanidine Hydrochloride vs. Urea and Arginine

While both guanidine hydrochloride and urea are effective denaturants, their mechanisms and efficiencies differ significantly.[2][5][6][7] Arginine, on the other hand, is often used to suppress protein aggregation during refolding but can also exhibit denaturing properties at high concentrations.[8][9]

FeatureGuanidine HydrochlorideUreaArginine
Denaturing Strength Stronger denaturant.[1][10] Typically, 3-4 M is sufficient for the midpoint of denaturation, and 6 M for complete denaturation.[1]Weaker denaturant.[1] Often requires concentrations up to 8 M for complete denaturation of some proteins.[1]Primarily an aggregation suppressor.[8][11] Can have mild denaturing effects at high concentrations.[9]
Mechanism of Action Disrupts hydrophobic interactions and forms hydrogen bonds with the protein.[2][3] Its ionic nature can mask electrostatic interactions within the protein.[5][6][7]Primarily weakens the hydrophobic effect by disrupting the water structure and directly hydrogen bonds with the protein.[2] As a neutral molecule, it does not mask electrostatic interactions.[5][6]Can suppress aggregation by various mechanisms, including acting as a "neutral crowder" and through specific interactions with amino acid residues.[11][12] Its guanidinium group can have denaturing effects similar to guanidine hydrochloride.[9]
Effect on Protein Structure Can populate intermediate states during unfolding, such as molten globules.[2][10]Often leads to a two-state transition from native to unfolded state.[2][10]Can stabilize proteins against thermal unfolding at lower concentrations but may induce conformational changes at higher concentrations.[8]
Reversibility Denaturation is generally reversible upon removal of the denaturant.[3]Denaturation is also reversible.Used in refolding systems to promote correct folding.[9]
Potential Artifacts High cost and can precipitate under acidic conditions.[1] May interfere with ion-exchange chromatography.[1]Can be contaminated with cyanate, which can carbamoylate lysine residues.[13]Can have a "salting-in" effect, and its impact can be protein-specific.

The choice between guanidine hydrochloride and urea can significantly impact the estimation of protein stability, especially for proteins where electrostatic interactions play a major role.[5][6][7] The ionic nature of guanidine hydrochloride can shield these interactions, potentially leading to different stability measurements compared to the neutral urea.[5][6][7]

Visualizing Protein Denaturation and Refolding

G Native Native Protein (Active Conformation) Intermediate Intermediate State (Molten Globule) Native->Intermediate + Guanidine-HCl Unfolded Unfolded Protein (Inactive) Native->Unfolded + Urea (often two-state) Intermediate->Unfolded + Guanidine-HCl Unfolded->Native - Urea Refolded Refolded Protein (Active Conformation) Unfolded->Refolded - Guanidine-HCl (e.g., Dialysis)

Caption: Protein denaturation and refolding pathway.

Experimental Protocol: Monitoring Protein Denaturation with Circular Dichroism

This protocol outlines the steps to determine the conformational stability of a protein by monitoring its unfolding using circular dichroism (CD) spectroscopy.

  • Protein Preparation:

    • Prepare a stock solution of the protein of interest at a known concentration (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Ensure the buffer components do not have high absorbance in the far-UV region.

  • Denaturant Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 8 M) in the same buffer as the protein. Accurately determine its concentration by refractive index measurements.

  • Sample Preparation:

    • Prepare a series of samples with a constant protein concentration and varying concentrations of this compound (e.g., from 0 M to 6 M in 0.2 M increments).

    • Include a buffer blank for each denaturant concentration.

    • Allow the samples to equilibrate for a sufficient time (e.g., 2-4 hours or overnight at a constant temperature) to ensure equilibrium is reached.

  • CD Measurement:

    • Use a spectropolarimeter to record the far-UV CD spectrum (e.g., 200-250 nm) for each sample.

    • Monitor the change in the CD signal at a specific wavelength, typically 222 nm, which is characteristic of α-helical content.[2]

  • Data Analysis:

    • Plot the mean residue ellipticity at 222 nm ([θ]₂₂₂) against the denaturant concentration.

    • The resulting data should form a sigmoidal curve representing the unfolding transition.

    • Fit the data to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°(H₂O)).

Part 2: this compound for Isotopic Labeling

Stable isotope labeling is indispensable for modern structural biology and proteomics, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[14][15] this compound serves as a convenient and efficient source of ¹⁵N for uniform labeling of proteins expressed in various systems.

The "Why" of ¹⁵N Labeling
  • NMR Spectroscopy: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1, which leads to broad NMR signals due to quadrupolar interactions.[16] The ¹⁵N isotope, with a nuclear spin of 1/2, produces much sharper signals, enabling high-resolution structural and dynamic studies of proteins.[16] Uniform ¹⁵N labeling allows for the acquisition of heteronuclear correlation spectra (e.g., ¹H-¹⁵N HSQC), which is a fundamental experiment for protein NMR.[17]

  • Mass Spectrometry: ¹⁵N labeling provides a means for quantitative proteomics. By comparing the mass spectra of ¹⁴N- and ¹⁵N-labeled proteins or peptides, one can accurately quantify differences in protein abundance between different samples.

Comparative Overview of Labeling Strategies
Labeling StrategyDescriptionAdvantagesDisadvantages
Uniform Labeling All nitrogen atoms in the protein are replaced with ¹⁵N. This is typically achieved by growing expression hosts in minimal media with a ¹⁵N source like this compound or ¹⁵NH₄Cl.[17]Simple, cost-effective, and provides a globally labeled protein suitable for a wide range of experiments.For larger proteins, the resulting NMR spectra can be very crowded and difficult to analyze due to signal overlap.[14]
Residue-Specific Labeling Only specific types of amino acids are labeled with ¹⁵N. This is achieved by adding ¹⁵N-labeled amino acids to the growth media.[14]Simplifies NMR spectra, aids in resonance assignment, and allows for the study of specific regions of a protein.[18]More expensive and requires more complex media preparation.
Reverse Labeling The protein is uniformly ¹⁵N-labeled, but specific unlabeled amino acids are added to the media to "turn off" signals from those residues.[14]Also simplifies spectra and can be a powerful tool for assignment and studying specific interactions.[14]Similar cost and complexity considerations as residue-specific labeling.
Visualizing the Isotopic Labeling Workflow

G cluster_prep Preparation cluster_expression Expression & Purification cluster_analysis Analysis Media Minimal Media + ¹⁵N Source (Guanidine-15N3 HCl) Expression Protein Expression & Induction Media->Expression Culture Expression Host (e.g., E. coli) Culture->Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Affinity Chromatography) Lysis->Purification LabeledProtein Purified ¹⁵N-Labeled Protein Purification->LabeledProtein NMR NMR Spectroscopy LabeledProtein->NMR MS Mass Spectrometry LabeledProtein->MS

Caption: Workflow for uniform ¹⁵N protein labeling.

High-Level Protocol for Uniform ¹⁵N Labeling
  • Media Preparation: Prepare a minimal growth medium for your expression host (e.g., M9 minimal media for E. coli).

  • ¹⁵N Source Addition: Instead of the standard nitrogen source (¹⁴NH₄Cl), add this compound to the media as the sole nitrogen source. The exact concentration will depend on the specific media recipe.

  • Inoculation and Growth: Inoculate the ¹⁵N-containing media with your expression host carrying the plasmid for your protein of interest. Grow the culture to the desired optical density.

  • Protein Expression: Induce protein expression according to your established protocol.

  • Harvesting and Purification: Harvest the cells and purify the ¹⁵N-labeled protein using standard chromatography techniques.

Part 3: Integrated Applications and Assessing Functional Impact

The dual nature of this compound allows for integrated experimental designs. For instance, one could study the unfolding and refolding of a ¹⁵N-labeled protein, using NMR to probe structural changes at the residue level throughout the process.

Assessing Protein Activity Post-Refolding

A critical aspect of any denaturation-refolding study is to confirm that the refolded protein has regained its biological activity. This is a key indicator of successful refolding into the native conformation.

Experimental Protocol: Enzyme Activity Assay After Refolding
  • Denaturation and Refolding:

    • Denature the protein using an appropriate concentration of this compound (e.g., 6 M).

    • Refold the protein by rapidly diluting or dialyzing the denatured protein solution into a refolding buffer that is free of the denaturant. The refolding buffer should be optimized for the specific protein and may contain additives like arginine to suppress aggregation.[8]

  • Activity Measurement:

    • Prepare a reaction mixture containing the substrate for the enzyme and any necessary cofactors in a suitable assay buffer.

    • Initiate the reaction by adding a known amount of the refolded protein.

    • As a positive control, run a parallel reaction with the same amount of native, never-denatured protein.

    • As a negative control, use a sample of the denatured protein (before refolding).

    • Monitor the reaction progress over time by measuring the appearance of the product or the disappearance of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates for the refolded and native protein samples.

    • Express the activity of the refolded protein as a percentage of the activity of the native protein to determine the refolding efficiency.

Visualizing a Comparative Denaturation Experiment

G cluster_denaturants Denaturation Conditions cluster_analysis Biophysical Analysis cluster_results Data & Comparison Start Native Protein Sample GdnHCl Guanidine-15N3 HCl Concentration Gradient Start->GdnHCl Urea Urea Concentration Gradient Start->Urea Arginine Arginine Concentration Gradient Start->Arginine CD Circular Dichroism GdnHCl->CD Fluorescence Intrinsic Tryptophan Fluorescence GdnHCl->Fluorescence Activity Activity Assay GdnHCl->Activity Urea->CD Urea->Fluorescence Urea->Activity Arginine->CD Arginine->Fluorescence Arginine->Activity CompareCm Compare Cm Values CD->CompareCm CompareDeltaG Compare ΔG°(H₂O) Fluorescence->CompareDeltaG CompareActivity Compare Activity Recovery Activity->CompareActivity

Caption: Logical flow of a comparative denaturant study.

Conclusion

This compound is a powerful and versatile reagent for protein research. Its strong denaturing properties, coupled with its utility as a source for ¹⁵N isotopic labeling, make it an invaluable tool for a wide range of applications, from fundamental studies of protein folding and stability to advanced structural biology and proteomics. By understanding its mechanism of action and how it compares to other reagents, researchers can leverage this compound to gain deeper insights into the complex world of proteins. This guide provides the foundational knowledge and experimental frameworks to effectively employ this reagent, ensuring both scientific rigor and the generation of high-quality, reproducible data.

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  • Role of Arginine in the Stabilization of Proteins against Aggregation. (n.d.). ResearchGate. Retrieved from [Link]

  • Conformational Stability and Denaturation Processes of Proteins Investigated by Electrophoresis under Extreme Conditions. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Which one is better for protein denaturation Guanidine or Urea? (2015). ResearchGate. Retrieved from [Link]

  • Protein denaturation test. (2021). Reddit. Retrieved from [Link]

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A Senior Application Scientist's Guide to Isotopic Enrichment Analysis for ¹⁵N-Labeled Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Quantitative Proteomics

In the landscape of modern proteomics, stable isotope labeling (SIL) has become a cornerstone for accurate protein quantification, enabling researchers to dissect complex biological systems with high fidelity.[1] Among the various SIL techniques, metabolic labeling, particularly with the heavy isotope of nitrogen (¹⁵N), offers a powerful approach for in vivo incorporation of a quantifiable marker.[1][2] This method allows for the mixing of samples at the earliest possible stage, minimizing experimental variability and enhancing the precision of quantitative analyses.[1][2]

This guide provides an in-depth comparison of analytical methodologies for determining the isotopic enrichment of ¹⁵N-labeled proteins, with a specific focus on insights derived from arginine's guanidinium group. The guanidinium group is not only a key site of nitrogen incorporation but also fundamental to the action of trypsin, the most commonly used protease in bottom-up proteomics. Therefore, accurately assessing ¹⁵N incorporation is not merely a quality control step; it is the foundation upon which the validity of quantitative data rests. Inaccurate or incomplete enrichment can lead to skewed quantitative data and the misinterpretation of metabolic flux.[3]

We will explore the principles behind ¹⁵N labeling, compare the predominant mass spectrometry-based analytical strategies, provide actionable protocols, and discuss common challenges and their solutions. This document is intended for researchers, scientists, and drug development professionals who seek to leverage ¹⁵N labeling with the highest degree of scientific rigor.

Section 1: The Principles and Criticality of ¹⁵N Enrichment

Metabolic Labeling: An In Vivo Approach

Metabolic labeling involves introducing stable isotopes into an organism's or cell's entire proteome through its natural metabolic pathways.[2] For ¹⁵N labeling, this is typically achieved by replacing the standard nitrogen source in the growth medium (e.g., ¹⁴NH₄Cl) with its heavy isotope counterpart, ¹⁵NH₄Cl.[3] As cells grow and divide, they utilize this heavy nitrogen to synthesize amino acids and, consequently, proteins. This process results in the incorporation of ¹⁵N into every nitrogen-containing residue, including the four nitrogen atoms of arginine's guanidinium group and its alpha-amino group. For robust labeling, a sufficient duration is critical; for rapidly dividing cells, this often means at least 5-6 cell doublings to ensure near-complete replacement of ¹⁴N.[3]

Why Accurate Enrichment Analysis is Non-Negotiable

The degree of isotope incorporation is a critical parameter that must be rigorously characterized.[4] Several factors can lead to incomplete labeling or compromise data quality:

  • Incomplete Labeling: If the labeling period is insufficient or the ¹⁵N source is depleted, a mixture of light (¹⁴N) and heavy (¹⁵N) isotopes will be present, broadening the isotopic cluster in the mass spectrometer and leading to an underestimation of true biological changes.[3]

  • Isotopic Scrambling: This phenomenon involves the redistribution of ¹⁵N labels to unintended molecules or amino acids, often due to high transaminase activity or reversible enzymatic reactions.[3][5] This can complicate data analysis and requires careful validation.

  • Background Contamination: The natural abundance of ¹⁵N is approximately 0.366%.[6] For samples with low enrichment, this natural abundance can significantly contribute to the measured signal, causing an overestimation of tracer incorporation if not corrected.[6] Furthermore, environmental nitrogen from dust, reagents, or labware can introduce ¹⁴N contamination, diluting the enrichment.[3]

Section 2: Mass Spectrometry: The Gold Standard for Enrichment Analysis

Mass spectrometry (MS) is the definitive technique for measuring isotopic enrichment due to its ability to precisely measure the mass-to-charge ratio (m/z) of ions.[4][7] When a protein is labeled with ¹⁵N, each incorporated heavy nitrogen atom increases the mass of the molecule by approximately 1 Da. By measuring the mass shift between the unlabeled and labeled forms of a protein or its constituent peptides, the degree of enrichment can be accurately calculated.

General Analytical Workflow

The process of analyzing ¹⁵N enrichment follows a structured workflow, from sample preparation to data analysis. This process ensures that the resulting data is both accurate and reproducible.

Workflow General Workflow for ¹⁵N Enrichment Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Labeling ¹⁵N Metabolic Labeling Extraction Protein Extraction & Denaturation (e.g., with Guanidine-HCl) Labeling->Extraction Digestion Reduction, Alkylation & Tryptic Digestion Extraction->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS Mass Spectrometry (Data Acquisition) LC->MS ID Protein Identification MS->ID Quant Isotopic Profile Analysis (Enrichment Calculation) ID->Quant Stats Statistical Analysis & Validation Quant->Stats

Caption: Workflow for ¹⁵N-labeled protein enrichment analysis.

Section 3: A Comparative Guide to MS-Based Analytical Methods

The choice of analytical method depends on the specific research question, the complexity of the sample, and the instrumentation available. Here, we compare the primary MS-based approaches.

Method 1: Intact Protein Analysis
  • Principle: This "top-down" approach involves measuring the molecular mass of the full-length protein to determine the average isotopic purity.

  • Instrumentation: High-resolution mass spectrometers such as Orbitrap or FT-ICR are ideal for this purpose, though MALDI-ToF can also be used.[7]

  • Advantages:

    • Holistic View: Provides a rapid assessment of the average enrichment across the entire protein.

    • Simplified Workflow: Bypasses the need for enzymatic digestion, reducing sample preparation time.

  • Limitations:

    • Averaging Effect: Masks potential variations in labeling efficiency across different regions of the protein.

    • Resolution Demands: Achieving isotopic resolution for large proteins is challenging and requires high-end instrumentation. A mass accuracy of 1 ppm or better may be required to distinguish correct enrichment levels.[8]

    • Limited Applicability: Less suitable for complex protein mixtures.

Method 2: Peptide-Level Analysis
  • Principle: In this "bottom-up" strategy, the protein is enzymatically digested (typically with trypsin) into smaller peptides, which are then analyzed by LC-MS/MS. This is the most prevalent method in quantitative proteomics.

  • Instrumentation: High-resolution LC-MS/MS systems like Orbitraps or Q-TOFs are standard.[5][7]

  • Advantages:

    • Peptide-Specific Data: Delivers enrichment information for individual peptides, offering a more granular view.

    • High Accuracy: The smaller size of peptides allows for highly accurate mass measurements and clear resolution of isotopic patterns.

    • Detects Heterogeneity: Can identify phenomena like metabolic scrambling by observing unexpected mass shifts in certain peptides.[5]

  • Limitations:

    • Complex Workflow: Requires additional sample preparation steps (digestion, cleanup) that can introduce variability.

    • Intensive Data Analysis: Requires specialized software to extract isotopic profiles for thousands of peptides and calculate enrichment levels.[9]

Data Analysis Techniques for Peptide-Level Enrichment

The core of peptide-level analysis lies in interpreting the isotopic distribution (or "isotopic cluster") of each peptide.

  • Isotopic Pattern Fitting: This is a fundamental technique where the experimentally measured isotopic pattern of a peptide is compared against a series of theoretically calculated patterns, each corresponding to a different enrichment percentage.[4] The best match, often determined using a Pearson product-moment correlation coefficient, reveals the most probable enrichment level.[4] Specialized software can automate this computationally intensive process.[4][9]

Isotopic_Pattern Principle of Isotopic Pattern Fitting for a Peptide cluster_theory Theoretical Modeling Exp_Data Experimental MS Data (Observed Isotopic Cluster) Comparator Comparison Algorithm (e.g., Pearson Correlation) Exp_Data->Comparator T95 Theoretical Pattern (95% ¹⁵N Enrichment) T95->Comparator T97 Theoretical Pattern (97% ¹⁵N Enrichment) T97->Comparator T99 Theoretical Pattern (99% ¹⁵N Enrichment) T99->Comparator Result Best Fit Determined: 99% Enrichment Comparator->Result

Caption: Comparing experimental data to theoretical isotopic patterns.

  • High-Resolution Isotopic Fine Structure: Ultra-high-resolution mass spectrometers can resolve the isotopic fine structure, which arises from the minute mass differences between isotopes (e.g., ¹³C vs. ¹⁵N). This allows for the unequivocal assignment of enrichment levels for different elements (e.g., ¹³C and ¹⁵N) simultaneously.[5][10]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of a labeled peptide in an MS/MS experiment produces a series of sequence ions. Analyzing the mass of these fragment ions can confirm the presence and location of ¹⁵N labels within the peptide sequence, which is crucial for verifying labeling fidelity and investigating scrambling.[5][11]

Comparative Summary of Analytical Methods
FeatureIntact Protein Analysis (Top-Down)Peptide-Level Analysis (Bottom-Up)
Principle Analysis of full-length proteinAnalysis of enzymatically derived peptides
Primary Information Average protein enrichmentPeptide-specific enrichment
Instrumentation High-Res ESI-MS, MALDI-TOFHigh-Res LC-MS/MS (Orbitrap, Q-TOF)
Accuracy Moderate to HighVery High
Sensitivity LowerHigher
Throughput Higher (simpler prep)Lower (complex prep)
Detects Scrambling? NoYes
Best For Rapid QC of purified proteinsIn-depth quantitative proteomics, complex mixtures

Section 4: Experimental Protocols & Best Practices

Adherence to rigorous protocols is essential for achieving high-quality, reproducible results.

Protocol 1: ¹⁵N Metabolic Labeling in E. coli

This protocol is adapted for expressing ¹⁵N-labeled proteins in a standard bacterial system.

  • Starter Culture: Inoculate a single colony of the transformed E. coli strain (e.g., BL21(DE3)) into 5-10 mL of standard LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Cell Harvest and Wash: Pellet the overnight culture by centrifugation (e.g., 5,000 x g for 10 min). Discard the supernatant and wash the cell pellet once with M9 minimal medium salts to remove any residual ¹⁴N-containing medium.[3]

  • Growth in ¹⁵N Medium: Resuspend the washed cell pellet in M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source (e.g., 1 g/L).[8] Ensure all other necessary supplements (e.g., glucose, MgSO₄, CaCl₂) are present.

  • Induction: Grow the culture at 37°C with vigorous shaking until it reaches mid-log phase (OD₆₀₀ of 0.6-0.8). Induce protein expression with IPTG according to your optimized protocol.

  • Expression: Continue to grow the culture for the desired time (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 18-25°C) to allow for protein expression and accumulation.

  • Harvest: Pellet the cells by centrifugation and store the pellet at -80°C until purification.

Protocol 2: Sample Preparation for MS-Based Enrichment Analysis

This protocol describes the steps from cell lysate to digested peptides ready for MS analysis.

  • Lysis and Denaturation: Resuspend the cell pellet in a lysis buffer containing a strong denaturant. An 8 M Guanidine Hydrochloride solution is highly effective for solubilizing proteins and unfolding them completely, making downstream processing more efficient.[12] Vortex or sonicate to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 15 min) to pellet cell debris. Transfer the supernatant containing soluble proteins to a new tube.

  • Reduction: Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating at 56°C for 30-60 minutes.

  • Alkylation: Alkylate the reduced cysteine residues by adding iodoacetamide to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.

  • Buffer Exchange/Cleanup: The high concentration of guanidine must be removed prior to digestion, as it inhibits trypsin. Dilute the sample at least 8-fold with a trypsin-compatible buffer (e.g., 50 mM Ammonium Bicarbonate) to bring the guanidine concentration below 1 M. Alternatively, use a buffer exchange column or protein precipitation.

  • Enzymatic Digestion: Add proteomics-grade trypsin at a ratio of 1:50 or 1:100 (trypsin:protein, w/w). Incubate overnight at 37°C.

  • Cleanup: Stop the digestion by adding formic acid. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

  • LC-MS/MS Analysis: Analyze the purified peptides on a high-resolution mass spectrometer coupled with a nano-flow liquid chromatography system.

Section 5: Troubleshooting Common Challenges

ChallengePotential Cause(s)Recommended Solution(s)
Low ¹⁵N Enrichment Insufficient labeling time; Depletion of ¹⁵N source; Contamination with ¹⁴N from media components.Increase labeling duration (e.g., more cell passages).[3] Ensure high-purity (>99%) ¹⁵N reagents.[3] Use a defined minimal medium to avoid undefined ¹⁴N sources.
High Background Signal Environmental contamination (dust, aerosols); Impurities in solvents or gases; Carryover from previous analyses.Maintain a clean workspace; use powder-free gloves.[3] Use high-purity MS-grade solvents. Perform system blank runs to identify sources of contamination.
Isotopic Scrambling High metabolic activity of transaminases, leading to redistribution of ¹⁵N-amino groups.Analyze multiple peptides from the same protein to assess consistency. If possible, use cell lines deficient in specific enzymes.[3] MS/MS analysis can help locate scrambled labels.[5][11]
Poor Quantitative Accuracy Failure to correct for natural ¹⁵N abundance; Incomplete labeling not accounted for in software.Always perform a natural abundance correction, especially for low-enrichment samples.[6] Use software that can calculate the actual enrichment percentage and incorporate it into quantification algorithms.[9]

Conclusion

The accurate determination of isotopic enrichment is a critical prerequisite for high-confidence quantitative proteomics using ¹⁵N metabolic labeling. While intact protein analysis offers a rapid quality control check, peptide-level analysis via high-resolution LC-MS/MS provides the most detailed and accurate assessment of enrichment. By combining robust experimental protocols with sophisticated data analysis strategies, such as isotopic pattern fitting, researchers can ensure the integrity of their labeling and the validity of their quantitative data. Understanding and mitigating common challenges like incomplete labeling and background contamination are paramount. Ultimately, the meticulous analysis of ¹⁵N enrichment empowers scientists to confidently trace nitrogen metabolism, quantify protein dynamics, and accelerate discoveries in basic research and drug development.

References

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  • Dezutter, N. A., et al. (2018). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Held, J. M. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1410, 227-41. Available at: [Link]

  • Technical Support Center: Navigating Challenges in 15N Data Analysis and Interpretation. (n.d.). BenchChem.
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  • Stable Isotope Labeling in Mammals with 15N Spirulina. (n.d.). Cambridge Isotope Laboratories, Inc.
  • Kweon, H. K., & Hakimi, P. (2013). ¹⁵N metabolic labeling: evidence for a stable isotope effect on plasma protein levels and peptide chromatographic retention times. Journal of Proteomics, 88, 52-9. Available at: [Link]

  • Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. (2020). Journal of the American Society for Mass Spectrometry. Available at: [Link]

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  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2018). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • 8 M Guanidine Hydrochloride Solution Buffered, pH 8.5. (n.d.). Sigma-Aldrich.
  • Ji, J., et al. (2005). Differential dimethyl labeling of N-termini of peptides after guanidination for proteome analysis. Journal of Proteome Research, 4(5), 1865-72. Available at: [Link]

  • Choy, W. Y., et al. (2003). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 12(9), 2005-11. Available at: [Link]

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A Senior Application Scientist's Guide to Verifying Protein Structural Changes Induced by Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Biophysical Techniques for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies used to verify protein structural changes, with a special focus on denaturation studies involving Guanidine Hydrochloride (Gdn-HCl). We will explore the underlying mechanisms, compare the resolution and data output of various techniques, and provide field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Imperative of Understanding Protein Stability

The three-dimensional structure of a protein dictates its function. Understanding the forces that stabilize this native conformation and the pathways through which it unfolds is a cornerstone of biochemistry and drug development. Chemical denaturants like Guanidine Hydrochloride are powerful tools that allow researchers to controllably disrupt a protein's structure, providing invaluable insights into its stability, folding pathways, and the impact of mutations or ligand binding.

Gdn-HCl is a strong chaotropic agent, meaning it disrupts the structure of water, thereby weakening the hydrophobic effect which is a primary driving force for protein folding.[1] It also interacts directly with the protein, further facilitating unfolding.[2][3][4] By monitoring structural changes as a function of Gdn-HCl concentration, we can determine key thermodynamic parameters, such as the free energy of unfolding (ΔG°), which is a direct measure of a protein's stability.

The Isotopic Advantage in NMR Spectroscopy

While the topic mentions "Guanidine-15N3 hydrochloride," it is crucial to clarify the standard experimental approach. The common and most informative method is not to label the denaturant, but to isotopically label the protein itself, typically with ¹⁵N and/or ¹³C.[5][6] This allows for the use of powerful techniques like Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.

A ¹H-¹⁵N HSQC experiment provides a unique signal, or "cross-peak," for each backbone amide group (and some sidechains) in the protein.[7] The position of each peak is exquisitely sensitive to its local chemical environment. As the protein unfolds, the environment of each amino acid changes, causing its corresponding peak in the HSQC spectrum to shift or disappear.[8][9] This provides residue-level resolution of the unfolding process, a capability unmatched by other techniques. The use of the ¹⁵N isotope is preferred over the naturally abundant ¹⁴N because its nuclear spin of ½ results in much sharper NMR signals, which is critical for high-resolution studies.[10]

Although labeled Guanidine-13C,15N3 hydrochloride is commercially available, it is primarily used as a tracer or internal standard in mass spectrometry or NMR for quantitation, not as the primary tool for monitoring the protein's structural changes.[11][12] Therefore, this guide will focus on the established method of using unlabeled Gdn-HCl on an isotopically labeled protein.

Comparative Methodologies for Monitoring Protein Unfolding

The choice of technique depends on the specific question being asked, the amount of sample available, and the desired level of structural detail. Here, we compare the premier NMR-based method with two widely used spectroscopic alternatives: Circular Dichroism and Intrinsic Tryptophan Fluorescence.

¹⁵N-HSQC NMR Spectroscopy: The High-Resolution Approach

Principle: Monitors the chemical environment of individual amide groups in a ¹⁵N-labeled protein. Changes in the HSQC spectrum upon Gdn-HCl titration reveal which parts of the protein are unfolding.[8]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration & Acquisition cluster_analysis Data Analysis P1 Express & Purify ¹⁵N-labeled Protein P3 Determine precise Gdn-HCl concentration (Refractometry) P2 Prepare concentrated Gdn-HCl stock (e.g., 8M) P2->P3 T1 Prepare series of NMR samples: Constant protein concentration, varying [Gdn-HCl] P3->T1 T2 Equilibrate samples T1->T2 T3 Acquire 2D ¹H-¹⁵N HSQC spectrum for each sample T2->T3 A1 Process spectra T3->A1 A2 Track chemical shift perturbations (CSPs) A1->A2 A3 Monitor peak intensity decay A1->A3 A4 Fit data to unfolding model (e.g., two-state) to get ΔG° and m-value A2->A4 A3->A4

Caption: Workflow for Gdn-HCl denaturation monitored by NMR.

Detailed Protocol:

  • Protein Preparation: Express the protein of interest in minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source. Purify to homogeneity.

  • Denaturant Stock: Prepare a high-concentration stock solution of Gdn-HCl (e.g., 8 M) in the same buffer as the protein. Accurately determine its concentration using a refractometer.

  • Titration Series: Prepare a series of samples with a constant concentration of ¹⁵N-protein (typically 50-500 µM) and increasing concentrations of Gdn-HCl. Include a 0 M Gdn-HCl sample as the native state reference.

  • Equilibration: Allow samples to equilibrate for a set period (e.g., 2-4 hours or overnight) at a constant temperature to ensure the unfolding reaction has reached equilibrium.[13]

  • NMR Acquisition: Record a 2D ¹H-¹⁵N HSQC spectrum for each sample on an NMR spectrometer equipped with a cryoprobe for optimal sensitivity.[14][15]

  • Data Analysis: Process the spectra and overlay them for comparison. Track the changes in peak positions (chemical shifts) and intensities for each assigned residue. The fraction of unfolded protein at each Gdn-HCl concentration can be calculated and plotted to generate a denaturation curve, from which thermodynamic parameters are derived.

Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure

Principle: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, which is sensitive to the protein's secondary structure (α-helices, β-sheets).[13] The transition from an ordered, native state to a disordered random coil results in a significant change in the CD spectrum.[16][17][18]

Experimental Protocol:

  • Sample Preparation: Prepare protein samples (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer) with varying concentrations of Gdn-HCl.[19]

  • Instrumentation: Use a CD spectropolarimeter. Measure the far-UV CD spectrum (e.g., 190-250 nm) for each sample after subtracting the spectrum of the corresponding buffer blank.[13]

  • Data Analysis: Plot the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) against the Gdn-HCl concentration to generate a sigmoidal unfolding curve.[13]

Intrinsic Tryptophan Fluorescence Spectroscopy: A Window into Tertiary Structure

Principle: The fluorescence of intrinsic tryptophan (Trp) residues is highly sensitive to the polarity of their local environment.[1] In a folded protein, Trp residues are often buried in the hydrophobic core. Upon unfolding, they become exposed to the polar solvent (water), causing a characteristic red-shift (a shift to longer wavelengths) in the fluorescence emission maximum.[1][20][21]

Experimental Protocol:

  • Sample Preparation: Prepare protein samples (typically 5-50 µg/mL) with varying Gdn-HCl concentrations. This technique is highly sensitive and requires much less protein than NMR or CD.

  • Instrumentation: Use a fluorimeter. Excite the sample at ~295 nm to selectively excite tryptophan residues. Record the emission spectrum from ~310 nm to 400 nm.

  • Data Analysis: Determine the emission maximum wavelength (λ_max) for each spectrum. Plot λ_max as a function of Gdn-HCl concentration to obtain the denaturation curve.

Head-to-Head Comparison

The true power of these techniques is realized when their complementary nature is understood.

G cluster_protein Protein Structure cluster_tech Analytical Technique Primary Primary (Sequence) Secondary Secondary (α-helix, β-sheet) Tertiary Tertiary (3D Fold) Residue Residue-Level (Local Environment) CD Circular Dichroism CD->Secondary   Probes Fluorescence Trp Fluorescence Fluorescence->Tertiary   Probes NMR ¹⁵N-HSQC NMR NMR->Residue   Probes

Caption: Techniques probe different levels of protein structure.

Feature¹⁵N-HSQC NMRCircular Dichroism (CD)Intrinsic Trp Fluorescence
Information Level Residue-specificGlobal Secondary StructureLocal Tertiary Structure (at Trp sites)
Structural Insight High (Identifies specific regions of instability)Low (Overall % of α-helix/β-sheet)Medium (Reports on the Trp environment)
Protein Req. High (mg)Medium (µg-mg)Low (µg)
¹⁵N Labeling Req. YesNoNo
Strengths - Unmatched detail - Can identify and characterize folding intermediates[8]- High throughput - Rapid measurement- Very high sensitivity - Simple instrumentation
Weaknesses - Low throughput - Requires expensive isotope labeling - Larger proteins can be challenging- Low resolution, provides an ensemble average view - Some buffers interfere with measurements- Requires the protein to have Trp residues - Signal only reports on a few specific sites
Best For... Detailed mechanistic studies, mapping binding sites, identifying unstable domains.Screening protein stability, comparing mutants, quality control.Detecting initial conformational changes, studying proteins with few Trp residues.

Choosing the Right Denaturant: Guanidine HCl vs. Urea

Guanidine HCl and urea are the two most common chemical denaturants, but they are not interchangeable.[19]

  • Guanidine HCl is a more potent denaturant than urea.[19] A typical Gdn-HCl denaturation occurs between 1-6 M, whereas urea requires concentrations up to 8 M.[22]

  • The ionic nature of Gdn-HCl can mask electrostatic interactions within a protein, potentially leading to different stability measurements compared to the neutral denaturant urea.[23]

  • Gdn-HCl-induced unfolding is more likely to populate intermediate states, such as a "molten globule," compared to urea.[19][22] Low concentrations of Gdn-HCl can sometimes even cause protein aggregation, which can be mistaken for a folding intermediate.[24][25]

The choice depends on the protein system. If electrostatic interactions are critical to stability, urea may provide a more accurate assessment. If the goal is to trap and study folding intermediates, Gdn-HCl might be the better choice.

Conclusion: An Integrated Approach for a Complete Picture

No single technique tells the whole story of protein unfolding. A robust characterization of protein stability combines multiple biophysical methods. A typical workflow might involve using CD or fluorescence for initial screening of multiple constructs or conditions due to their high throughput. Promising candidates can then be subjected to the more detailed, residue-level analysis provided by ¹⁵N-HSQC NMR titration. By integrating data from these complementary techniques, researchers can build a comprehensive and validated model of protein structural changes, providing critical insights for basic science and therapeutic development.

References

  • Qasim, M. A. (2013). Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes. Protein & Peptide Letters, 20(2). [Link]

  • Benjwal, S., Verma, S., Röhm, K. H., & Gursky, O. (2006). Monitoring protein aggregation during thermal unfolding in circular dichroism experiments. Protein science : a publication of the Protein Society, 15(3), 635–639. [Link]

  • England, J. L., & Haran, G. (2011). Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. Proceedings of the National Academy of Sciences of the United States of America, 108(12), 1-5. [Link]

  • Benjwal, S., Verma, S., Röhm, K. H., & Gursky, O. (2006). Monitoring protein aggregation during thermal unfolding in circular dichroism experiments. Protein Science, 15(3), 635-639. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions. Nature Protocols, 1(6), 2527–2535. [Link]

  • Povarova, O. I., Kuznetsova, I. M., & Turoverov, K. K. (2010). Differences in the Pathways of Proteins Unfolding Induced by Urea and Guanidine Hydrochloride: Molten Globule State and Aggregates. PLoS ONE, 5(11), e15035. [Link]

  • Hughes, C. S., et al. (2016). The Importance of Denaturing Conditions for Protein and Peptide Quantification by Tryptophan Fluorescence. ACS Omega, 1(5), 843-849. [Link]

  • Werner, T. C., & Forster, L. S. (1979). The fluorescence decay of tryptophan residues in native and denatured proteins. Photochemistry and photobiology, 29(5), 905–914. [Link]

  • Yo-shan, L., & Yao-qi, Z. (2009). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Journal of Biological Chemistry, 284(32), 21271-21279. [Link]

  • Qasim, M. A. (2013). Investigation of the Mechanism of Protein Denaturation by Guanidine Hydrochloride. YouTube. [Link]

  • Povarova, O. I., Kuznetsova, I. M., & Turoverov, K. K. (2010). Differences in the Pathways of Proteins Unfolding Induced by Urea and Guanidine Hydrochloride: Molten Globule State and Aggregates. PLoS ONE, 5(11), e15035. [Link]

  • Gursky, O., et al. (2006). Monitoring Protein Aggregation During Thermal Unfolding in Circular Dichroism Experiments. ResearchGate. [Link]

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  • Batra, J., et al. (2005). Comparison of guanidine hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC). Journal of Enzyme Inhibition and Medicinal Chemistry, 20(5), 471-477. [Link]

  • Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International journal of molecular sciences, 15(12), 22518–22538. [Link]

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A Researcher's Guide to Isotopic Labeling for NMR: A Comparative Analysis of Guanidine-¹⁵N₃ Hydrochloride and Other Common Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. A cornerstone of modern biomolecular NMR is isotopic labeling, the strategic incorporation of stable isotopes like ¹⁵N, ¹³C, and ²H into proteins and nucleic acids. This guide provides an in-depth comparison of various ¹⁵N isotopic labeling reagents, with a special focus on the emerging potential of Guanidine-¹⁵N₃ hydrochloride against established alternatives.

The "Why" of Isotopic Labeling: Enhancing NMR's Vision

At its core, isotopic labeling serves to enhance the sensitivity and resolution of NMR experiments. The most abundant isotope of nitrogen, ¹⁴N, possesses a nuclear spin of 1, which leads to broad and often undetectable NMR signals due to quadrupolar relaxation. In contrast, the stable isotope ¹⁵N has a nuclear spin of 1/2, resulting in sharp, well-resolved signals ideal for high-resolution structural studies.[1] By replacing ¹⁴N with ¹⁵N in a biomolecule, we render it "visible" to a host of powerful heteronuclear NMR experiments.[2][3]

The Workhorses of ¹⁵N Labeling: A Spectrum of Choices

The choice of an isotopic labeling reagent is dictated by the specific research question, the expression system, and budgetary considerations. The most common strategies fall into two main categories: uniform labeling and selective labeling.

Uniform ¹⁵N Labeling: A Broad-Stroke Approach

Uniform labeling aims to replace all nitrogen atoms in a biomolecule with ¹⁵N. This is the most straightforward and cost-effective method for generating a globally labeled sample, providing a comprehensive view of the entire molecule.

  • Ammonium-¹⁵N Chloride (¹⁵NH₄Cl): This is the most widely used reagent for uniform ¹⁵N labeling in bacterial expression systems.[4][5] E. coli grown in minimal media with ¹⁵NH₄Cl as the sole nitrogen source will efficiently incorporate the isotope into all nitrogen-containing biomolecules, including amino acids and nucleotides.[4]

Selective ¹⁵N Labeling: A Targeted Investigation

Selective labeling, as the name suggests, involves the incorporation of ¹⁵N into specific sites or types of residues within a biomolecule. This approach is invaluable for simplifying complex spectra, assigning specific resonances, and probing particular regions of interest.

  • ¹⁵N-Labeled Amino Acids: The use of one or more ¹⁵N-labeled amino acids in an otherwise unlabeled medium allows for the specific labeling of those residue types.[2][6] This is a powerful tool for studying the roles of specific amino acids in protein function and interaction. However, this method can be susceptible to "metabolic scrambling," where the ¹⁵N label is transferred to other amino acids through metabolic pathways.[6]

A Novel Contender: Guanidine-¹⁵N₃ Hydrochloride

Guanidine hydrochloride is well-known in protein chemistry as a powerful denaturant.[7][8] However, recent discoveries have highlighted the ability of some bacteria to utilize guanidine as a sole nitrogen source, opening the door for its use as a ¹⁵N labeling reagent.[9][10][11]

The Metabolic Pathway of Guanidine Assimilation

Certain bacteria possess a guanidine carboxylase pathway that enables them to assimilate the nitrogen from guanidine.[9][10] This pathway effectively breaks down guanidine, releasing its nitrogen atoms for the synthesis of amino acids and other essential biomolecules. When Guanidine-¹⁵N₃ hydrochloride is provided as the sole nitrogen source, the bacterial machinery incorporates the three ¹⁵N atoms into its metabolic pool, leading to uniform labeling of the expressed protein.

Guanidine_Metabolism Guanidine-¹⁵N₃ Guanidine-¹⁵N₃ Guanidine Carboxylase Guanidine Carboxylase Guanidine-¹⁵N₃->Guanidine Carboxylase Assimilation ¹⁵N-labeled intermediates ¹⁵N-labeled intermediates Guanidine Carboxylase->¹⁵N-labeled intermediates ¹⁵N Amino Acids ¹⁵N Amino Acids ¹⁵N-labeled intermediates->¹⁵N Amino Acids Biosynthesis ¹⁵N Labeled Protein ¹⁵N Labeled Protein ¹⁵N Amino Acids->¹⁵N Labeled Protein Translation

Metabolic assimilation of Guanidine-¹⁵N₃.

Head-to-Head Comparison: Guanidine-¹⁵N₃ Hydrochloride vs. Traditional Reagents

FeatureGuanidine-¹⁵N₃ HydrochlorideAmmonium-¹⁵N Chloride (¹⁵NH₄Cl)¹⁵N-Labeled Amino Acids
Labeling Pattern UniformUniformSelective (Residue-specific)
Mechanism Metabolic assimilation via guanidine carboxylase pathway.[9][10]Direct incorporation as the primary nitrogen source.[4]Direct incorporation of the labeled amino acid.[6]
Cost-Effectiveness Potentially cost-effective due to the low cost of guanidine.Generally the most cost-effective option for uniform labeling.Can be expensive, especially for multiple labeled amino acids.[12]
Metabolic Scrambling Not applicable (uniform labeling).Not applicable (uniform labeling).A potential issue, depending on the amino acid and expression host.[6]
Potential Concerns Potential for toxicity at high concentrations, may require optimization of expression conditions.Generally well-tolerated by expression hosts.High cost can be a limiting factor.
Primary Application Uniform ¹⁵N labeling for global structural and dynamic studies.Standard for uniform ¹⁵N labeling in a wide range of NMR applications.[4]Site-specific studies, resonance assignment, and simplifying complex spectra.[2]

Experimental Protocols

A. Uniform ¹⁵N Labeling with Ammonium-¹⁵N Chloride

This protocol outlines the basic steps for producing a uniformly ¹⁵N-labeled protein in E. coli using a minimal medium.

  • Prepare M9 Minimal Media: Prepare 1 liter of M9 minimal media containing all necessary salts and a carbon source (e.g., glucose), but omitting the standard nitrogen source (NH₄Cl).

  • Add ¹⁵N Source: Aseptically add 1 gram of Ammonium-¹⁵N Chloride to the M9 media.

  • Inoculation and Growth: Inoculate the media with an E. coli strain carrying the expression plasmid for the protein of interest. Grow the culture at the optimal temperature and shaking speed until it reaches the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Induction: Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to grow the culture for the desired amount of time.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the ¹⁵N-labeled protein using standard chromatography techniques.

B. Proposed Protocol for Uniform ¹⁵N Labeling with Guanidine-¹⁵N₃ Hydrochloride

This is a proposed protocol based on the metabolic capabilities of certain bacterial strains. Optimization of guanidine concentration and growth conditions is likely necessary.

  • Strain Selection: Utilize a bacterial strain known to possess the guanidine carboxylase pathway (e.g., certain strains of Raoultella terrigena, Klebsiella michiganensis, or Erwinia rhapontici).[9][10]

  • Prepare Guanidine-Based Minimal Media: Prepare 1 liter of a suitable minimal media, omitting any other nitrogen sources.

  • Add ¹⁵N Source: Aseptically add an optimized concentration of Guanidine-¹⁵N₃ hydrochloride to the media. The optimal concentration will need to be determined empirically to support growth without causing significant toxicity.

  • Inoculation and Growth: Inoculate the media with the selected bacterial strain transformed with the expression plasmid. Monitor growth carefully.

  • Induction: Induce protein expression at the appropriate cell density.

  • Harvesting and Purification: Harvest the cells and purify the uniformly ¹⁵N-labeled protein.

Labeling_Workflow cluster_uniform Uniform Labeling cluster_selective Selective Labeling Minimal Media Minimal Media Add ¹⁵N Source Add ¹⁵N Source Minimal Media->Add ¹⁵N Source ¹⁵NH₄Cl or Guanidine-¹⁵N₃ Inoculate & Grow Inoculate & Grow Add ¹⁵N Source->Inoculate & Grow Induce Expression Induce Expression Inoculate & Grow->Induce Expression Unlabeled Media Unlabeled Media Add ¹⁵N Amino Acid(s) Add ¹⁵N Amino Acid(s) Unlabeled Media->Add ¹⁵N Amino Acid(s) Inoculate & Grow_sel Inoculate & Grow_sel Add ¹⁵N Amino Acid(s)->Inoculate & Grow_sel Inoculate & Grow_sel->Induce Expression Harvest & Purify Harvest & Purify Induce Expression->Harvest & Purify ¹⁵N Labeled Protein ¹⁵N Labeled Protein Harvest & Purify->¹⁵N Labeled Protein

General workflows for isotopic labeling.

Concluding Remarks: Expanding the Isotopic Labeling Toolkit

The choice of an isotopic labeling reagent is a critical decision in the design of any NMR study. While Ammonium-¹⁵N Chloride remains the gold standard for routine uniform ¹⁵N labeling due to its simplicity and cost-effectiveness, and ¹⁵N-labeled amino acids provide unparalleled specificity for targeted investigations, Guanidine-¹⁵N₃ hydrochloride presents an intriguing and potentially valuable addition to the researcher's toolkit. Its ability to serve as a sole nitrogen source for certain bacterial strains opens up new avenues for uniform labeling, particularly in contexts where alternative nitrogen sources may be desirable. As our understanding of bacterial metabolism continues to grow, so too will the repertoire of tools available for unraveling the complexities of the proteome through the lens of NMR spectroscopy.

References

  • Quantification of incorporation of [15N]ammonia into plasma amino acids and urea. The American Journal of Physiology. [Link]

  • A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. NIH. [Link]

  • Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. NIH. [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press. [Link]

  • NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. PMC - PubMed Central. [Link]

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  • Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein. NIH. [Link]

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  • Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. NIH. [Link]

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  • 15 Labeling and NMR Spectroscopy for the Elucidation of Side Reaction. University of Vienna. [Link]

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  • Synthesis of 15N-Labeled Amino Acids. ResearchGate. [Link]

  • Guanidine hydrochloride denaturation of human serum albumin originates by local unfolding of some stable loops in domain III. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Guanidine-15N3 Hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of scientific research, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of Guanidine-15N3 hydrochloride, a stable isotope-labeled compound integral to numerous applications in metabolic research and drug development. By elucidating the chemical properties and associated hazards, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge for responsible laboratory practice.

Core Principles: Hazard Identification and Risk Mitigation

This compound shares its chemical properties with the unlabeled Guanidine hydrochloride. The incorporation of the stable ¹⁵N isotope does not alter its chemical reactivity or toxicological profile.[1] Guanidine hydrochloride is classified as harmful if swallowed or inhaled and can cause significant skin and eye irritation.[2][3][4][5]

Primary Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[3][4][5]

  • Skin Irritation: Causes irritation upon contact.[3][4][5]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[3][4][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[2][3]

A comprehensive risk assessment is a mandatory prerequisite to handling this compound. This assessment should meticulously evaluate the quantities in use, the potential for aerosolization, and the efficacy of existing engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): The First Line of Defense

Strict adherence to appropriate PPE protocols is non-negotiable to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Nitrile or neoprene gloves, inspected for integrity before each use.
Eye Protection Safety glasses with side-shields or chemical splash goggles conforming to ANSI Z87.1 or equivalent standards.
Body Protection A laboratory coat is required to protect against incidental skin contact.

Spill Management: A Step-by-Step Emergency Protocol

Prompt and correct response to a spill is critical in mitigating exposure and preventing environmental contamination.

Spill Cleanup Procedure:

  • Secure the Area: Immediately notify colleagues in the vicinity and restrict access to the affected area.

  • Don PPE: Before initiating cleanup, ensure all necessary personal protective equipment is correctly worn.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a designated waste container.[3][5] For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[6]

  • Decontamination: After removing the bulk of the spill, decontaminate the surface with a suitable cleaning agent and dry thoroughly.

  • Waste Disposal: All contaminated materials, including absorbents and disposable PPE, must be collected in a sealed and clearly labeled hazardous waste container.[3]

  • Incident Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.

This compound Disposal Workflow

The disposal of this compound must be conducted in strict compliance with all applicable local, state, and federal regulations.[2][7] It is to be treated as a chemical waste stream and must not be disposed of down the drain or in regular trash.[3][7]

DisposalWorkflow cluster_assessment Initial Assessment cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream Start This compound Waste CheckState Solid or Liquid Waste? Start->CheckState SolidWaste Collect in a labeled, sealed hazardous waste container for solids. CheckState->SolidWaste Solid LiquidWaste Collect in a labeled, sealed hazardous waste container for liquids. CheckState->LiquidWaste Liquid EHSSolid Arrange for disposal via Institutional EHS. SolidWaste->EHSSolid EHSLiquid Arrange for disposal via Institutional EHS. LiquidWaste->EHSLiquid

Caption: Decision workflow for the proper disposal of this compound.

Detailed Disposal Protocol:

  • Waste Segregation: Isolate this compound waste from other chemical waste streams to prevent unintended reactions.

  • Containerization:

    • Solid Waste: Collect unused or contaminated solid material in a durable, sealable container clearly marked for hazardous waste.

    • Liquid Waste: Transfer solutions containing this compound into a compatible, leak-proof container designed for liquid hazardous waste.

  • Labeling: The waste container must be meticulously labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity and concentration.

    • The date of initial waste accumulation.

    • Prominent hazard warnings (e.g., "Irritant," "Harmful").

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and ultimate disposal of the hazardous waste.[4][8] The EHS office will ensure the waste is managed by a licensed and certified facility.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste, including stable isotope-labeled compounds like this compound, is a cornerstone of a safe and ethical research enterprise. By adhering to the detailed protocols within this guide, laboratory professionals can effectively mitigate risks, protect the environment, and maintain full regulatory compliance. Always prioritize consulting your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive information.

References

  • Charles River Laboratories. (2011, August 8). Guanidine Hydrochloride Material Safety Data Sheet (MSDS).
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Hydrochloride.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - Guanidine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Guanidine Hydrochloride.
  • MedChemExpress. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
  • BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution.
  • Bioshop Canada. (n.d.). SAFETY DATA SHEET - GUANIDINE HYDROCHLORIDE.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - Guanidine hydrochloride.

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Personal protective equipment for handling Guanidine-15N3 hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Guanidine-¹⁵N₃ Hydrochloride

For the modern researcher, precision and safety are paramount. In the synthesis of complex molecules and the pursuit of scientific discovery, the materials we handle demand our utmost respect and diligence. Guanidine-¹⁵N₃ hydrochloride, an isotopically labeled compound crucial in various biochemical applications, is no exception. While its role in your research is significant, understanding its properties and the necessary precautions for its handling is critical to ensuring a safe and productive laboratory environment. This guide provides a comprehensive, experience-driven approach to managing Guanidine-¹⁵N₃ hydrochloride, from initial preparation to final disposal, ensuring the integrity of your work and the well-being of your team.

I. Understanding the Hazard Profile of Guanidine-¹⁵N₃ Hydrochloride

Guanidine-¹⁵N₃ hydrochloride shares the same chemical reactivity and hazard profile as its non-labeled counterpart, guanidine hydrochloride. It is classified as harmful if swallowed or inhaled, and it can cause serious skin and eye irritation.[1][2][3][4][5] The primary risks stem from its ability to denature proteins, a property that is harnessed in laboratory procedures but can be harmful upon accidental exposure to biological tissues.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4][6][7]

  • Skin Irritation: Causes skin irritation, which can manifest as redness, itching, and inflammation.[3][4][6][8]

  • Serious Eye Irritation: Can cause significant eye irritation upon contact.[2][3][4][6][8]

  • Inhalation Hazard: Inhalation of dust may be harmful and irritate the respiratory tract.[9][10]

Understanding these hazards is the first step in mitigating risk. The following sections will detail the necessary personal protective equipment and handling procedures to prevent exposure.

II. Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling Guanidine-¹⁵N₃ hydrochloride. Each component plays a crucial role in preventing contact with this chemical.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety goggles with side shields and a face shield.[1][6][9]Goggles are critical to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[1][6]Nitrile and neoprene gloves offer good resistance to a range of chemicals.[1][6] Always inspect gloves for any signs of damage before use and change them frequently.
Body Protection Laboratory coat or a disposable gown.[1][6][9]A lab coat or gown is necessary to protect your skin and personal clothing from contamination. For procedures with a higher risk of splashing, an impervious apron is recommended.
Respiratory Protection NIOSH-approved respirator.[7][9]A respirator should be used when handling large quantities of the solid material or when adequate ventilation cannot be guaranteed to prevent the inhalation of dust.
III. Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment. The following step-by-step guide provides a framework for handling Guanidine-¹⁵N₃ hydrochloride.

  • Area Preparation: Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered.[1] Verify that an emergency eyewash station and a safety shower are easily accessible.[1][9]

  • PPE Donning: Put on all the required personal protective equipment as outlined in the table above.[1]

  • Weighing and Transfer: When weighing and transferring the solid compound, use tools like a spatula or scoop to minimize dust generation.[1] Avoid pouring the powder directly. Keep the container tightly closed when not in use.[1][9]

  • Solution Preparation: When preparing solutions, add the Guanidine-¹⁵N₃ hydrochloride slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[1][9] Clean and decontaminate all work surfaces and equipment.

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][9] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water.[9] Remove any contaminated clothing and wash it before reuse.[9] If irritation persists, seek medical attention.

  • Inhalation: If you inhale the dust, move to an area with fresh air immediately.[9] If you have difficulty breathing, give oxygen and seek medical attention.

  • Ingestion: If swallowed, do not induce vomiting.[9] Rinse your mouth with water and seek immediate medical attention.

  • Spills: For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][9] Avoid generating dust.[1][9] Ensure the area is well-ventilated during cleanup.[1][9] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

IV. Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of Guanidine-¹⁵N₃ hydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Guanidine-¹⁵N₃ hydrochloride Collect in a labeled, sealed hazardous waste container.[1]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, disposable gowns) Dispose of in a sealed bag and place in the hazardous waste stream.

All waste must be handled in accordance with federal, state, and local regulations.[6][8][10] Do not dispose of Guanidine-¹⁵N₃ hydrochloride down the drain.[6]

V. Visualizing the Safe Handling Workflow

To provide a clear, at-a-glance reference for the safe handling of Guanidine-¹⁵N₃ hydrochloride, the following workflow diagram has been created.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep_Area 1. Prepare Work Area (Fume Hood) Don_PPE 2. Don Full PPE Prep_Area->Don_PPE Ensure safety equipment is accessible Weigh_Transfer 3. Weigh & Transfer (Minimize Dust) Don_PPE->Weigh_Transfer Prep_Solution 4. Prepare Solution (Slow Addition) Weigh_Transfer->Prep_Solution Wash_Hands 5. Wash Hands Thoroughly Prep_Solution->Wash_Hands Decontaminate 6. Decontaminate Work Area Wash_Hands->Decontaminate Collect_Waste 7. Collect All Waste (Labeled Container) Decontaminate->Collect_Waste Dispose_Properly 8. Dispose via Hazardous Waste Stream Collect_Waste->Dispose_Properly

Caption: Safe handling workflow for Guanidine-¹⁵N₃ hydrochloride.

VI. Conclusion: Fostering a Culture of Safety

The responsible handling of Guanidine-¹⁵N₃ hydrochloride is a cornerstone of sound scientific practice. By internalizing the principles outlined in this guide—from understanding the inherent hazards to implementing a robust disposal plan—researchers can confidently and safely utilize this valuable compound. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process, allowing for groundbreaking research to flourish in a secure and controlled environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine hydrochloride.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine.
  • BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Guanidine Hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride solution.
  • Sciencelab.com. (n.d.). material safety data sheet - guanidine hydrochloride 99%.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS).
  • Bioshop Canada Inc. (n.d.). safety data sheet - guanidine hydrochloride.
  • BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Hydrochloride.
  • Thermo Fisher Scientific. (2018). SAFETY DATA SHEET.
  • BioSpectra, Inc. (2025). Guanidine Hydrochloride SDS.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.